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Foundational

"synthesis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol"

An In-depth Technical Guide to the Synthesis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Abstract This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to 3-(2-Amino-3-methoxy-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, a polysubstituted tertiary alcohol. Tertiary alcohols and α-tertiary amines are prevalent structural motifs in bioactive natural products and are of significant value in drug discovery.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed narrative that balances theoretical principles with practical, field-proven laboratory protocols. We will dissect the strategic decisions behind the selected synthetic pathway, focusing on a highly efficient Grignard reaction with an ester precursor. The guide includes step-by-step experimental procedures, mechanistic insights visualized through diagrams, and a discussion of critical process parameters to ensure reproducibility and high yield.

Introduction: The Significance of Aromatic Tertiary Alcohols

The target molecule, 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, belongs to the class of vicinal amino tertiary alcohols. This structural class is a core component in numerous pharmaceutical and biologically active molecules.[2] The presence of a quaternary carbon center bonded to a functionalized aromatic ring presents a unique synthetic challenge while offering opportunities for creating sterically complex and metabolically stable compounds. The 2-amino-3-methoxy substitution pattern on the phenyl ring provides specific hydrogen bonding and electronic characteristics that make this molecule an interesting scaffold for further chemical elaboration in medicinal chemistry programs.

The primary challenge in synthesizing this molecule lies in the controlled construction of the C-C bonds around the quaternary carbon center. The chosen synthetic strategy must be efficient, high-yielding, and tolerant of the existing functional groups, namely the nucleophilic amine and the electron-donating methoxy group.

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most logical and convergent approach involves the formation of the bonds between the central carbinol carbon and the two ethyl groups. This points directly to the use of a powerful carbon-carbon bond-forming reaction: the Grignard reaction.[3]

The chosen strategy employs a double addition of an ethyl Grignard reagent to an appropriate carbonyl precursor. The precursor of choice is methyl 2-amino-3-methoxybenzoate. This pathway is superior to alternatives, such as starting from a ketone or nitrile, as it constructs the final carbon skeleton in a single, efficient step from a readily accessible starting material.

A critical consideration is the presence of the acidic proton on the ortho-amino group, which will react with the highly basic Grignard reagent.[4] However, rather than being a liability, the ortho-amino group can facilitate the reaction. It is hypothesized that after deprotonation, the resulting anilide forms a stable five-membered chelate with the magnesium atom of the Grignard reagent that adds to the carbonyl. This chelation can hold the reactants in a favorable conformation, leading to high reaction efficiency even without N-protection.[5] This circumvents the need for additional protection/deprotection steps, streamlining the overall synthesis.

G cluster_target Target Molecule target 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol ester Methyl 2-amino-3-methoxybenzoate target->ester C-C Disconnection (Grignard Reaction) grignard Ethylmagnesium Bromide (EtMgBr) (2+ equivalents)

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway: Detailed Protocol & Mechanistic Insights

The synthesis is performed as a one-pot reaction involving the addition of a solution of methyl 2-amino-3-methoxybenzoate to an excess of ethylmagnesium bromide in an anhydrous ether solvent.

Experimental Protocol

Materials:

  • Methyl 2-amino-3-methoxybenzoate (1.0 eq)

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Glassware Preparation: All glassware (a three-neck round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Reaction Setup: Equip the flask with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Grignard Reagent: Charge the reaction flask with ethylmagnesium bromide solution (3.0 eq) via syringe. Cool the flask to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve methyl 2-amino-3-methoxybenzoate (1.0 eq) in anhydrous THF. Transfer this solution to the dropping funnel. Add the ester solution dropwise to the stirring Grignard reagent at 0°C over 30-45 minutes. An initial exothermic reaction is expected.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours to ensure complete conversion. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Cool the reaction flask back down to 0°C. Cautiously and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide product. Stir until the vigorous reaction subsides.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and deionized water. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the product-containing fractions and remove the solvent to yield the pure 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol.

Mechanistic Discussion

The reaction proceeds through several distinct steps, initiated by an acid-base reaction followed by two nucleophilic additions.[6][7]

  • Deprotonation: The first equivalent of the Grignard reagent acts as a base, deprotonating the acidic amine to form an ethyl group and a magnesium anilide intermediate.

  • First Nucleophilic Addition: A second equivalent of the Grignard reagent adds to the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate.[3]

  • Elimination: This intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as a leaving group. This generates an intermediate ketone, 2-amino-3-methoxypropiophenone.

  • Second Nucleophilic Addition: A third equivalent of the Grignard reagent rapidly attacks the newly formed, highly reactive ketone, leading to a second tetrahedral intermediate (a magnesium alkoxide).

  • Protonation: During the aqueous work-up, the magnesium alkoxide is protonated by the mild acid (NH₄Cl), yielding the final tertiary alcohol product.

G ester Methyl 2-amino-3-methoxybenzoate deprotonated Deprotonated Intermediate (Anilide) ester->deprotonated + 1 eq. EtMgBr (Acid-Base) tetra1 Tetrahedral Intermediate 1 deprotonated->tetra1 + 1 eq. EtMgBr (Addition) ketone Ketone Intermediate tetra1->ketone - Mg(OMe)Br (Elimination) alkoxide Magnesium Alkoxide ketone->alkoxide + 1 eq. EtMgBr (Addition) product Final Tertiary Alcohol alkoxide->product + H₃O⁺ (Work-up)

Caption: Stepwise mechanism of the Grignard reaction.

Data Summary & Characterization

The following table summarizes expected outcomes for a representative reaction performed on a 10 mmol scale.

ParameterValueNotes
Starting Material Methyl 2-amino-3-methoxybenzoate1.81 g (10 mmol)
Grignard Reagent Ethylmagnesium bromide (3.0M)10 mL (30 mmol, 3.0 eq)
Solvent Anhydrous THF~50 mL
Reaction Time 3 hoursAt room temperature post-addition
Expected Yield 75-85%Post-purification
Product Appearance Off-white solid or viscous oil
Purity (by NMR) >95%

Expected Analytical Data:

  • ¹H NMR: Signals corresponding to two equivalent ethyl groups (triplet and quartet), aromatic protons, a singlet for the methoxy group, a broad singlet for the amine (NH₂), and a singlet for the hydroxyl proton (OH).

  • ¹³C NMR: Signals for the quaternary carbinol carbon, aromatic carbons, methoxy carbon, and two equivalent ethyl group carbons.

  • Mass Spec (ESI+): Expected [M+H]⁺ peak corresponding to the molecular weight of the product.

  • IR Spectroscopy: Characteristic broad absorption for the O-H stretch and sharp peaks for the N-H stretches of the primary amine.

Troubleshooting & Practical Considerations

  • Anhydrous Conditions are Paramount: Grignard reagents are extremely sensitive to moisture.[4] Any trace of water will quench the reagent, reducing the effective stoichiometry and drastically lowering the yield. Ensure all glassware is flame- or oven-dried and the reaction is run under a dry, inert atmosphere.

  • Low Yield or No Reaction: This is often due to poor quality or insufficient quantity of the Grignard reagent. Use a freshly opened bottle of a commercial solution or titrate a self-prepared solution before use. Another cause could be impure starting ester.

  • Formation of Side Products: If the reaction is run at elevated temperatures, side reactions may occur. Maintaining a low temperature (0°C) during the addition of the ester is crucial to control the exotherm and maximize the yield of the desired product.

  • Difficult Purification: The amino group can cause the product to streak on silica gel. To mitigate this, the column can be pre-treated with a solvent system containing a small amount of triethylamine (~1%) to neutralize the acidic sites on the silica.

Conclusion

The synthesis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is effectively achieved via a one-pot, double Grignard addition to methyl 2-amino-3-methoxybenzoate. This method is highly efficient, leveraging the intrinsic reactivity of the ortho-amino group to facilitate the reaction without the need for protection-deprotection sequences. By carefully controlling reaction conditions, particularly maintaining strict anhydrous protocols and managing temperature, this procedure provides a reliable and scalable route to a valuable chemical scaffold for research and development in the pharmaceutical and chemical industries.

References

  • National Center for Biotechnology Information (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. PubMed Central.
  • Google Patents (n.d.). EP2606030A1 - Process for the preparation of tapentadol.
  • National Center for Biotechnology Information (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
  • Google Patents (n.d.). WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Google Patents (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Google Patents (n.d.). US8138376B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Master Organic Chemistry (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • University of Wisconsin-Stout (n.d.). Experiment 25 – The Grignard Reaction.
  • Hokkaido University (n.d.). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex.
  • Chemistry LibreTexts (2024). 20.7: Chemistry of Nitriles.
  • Leah4sci (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube.
  • University of Calgary (n.d.). Synthesis and Structure of Alcohols.
  • BenchChem (2025). Optimizing reaction conditions for the synthesis of tertiary alcohols.
  • ResearchGate (2021). Why tertiary alcohol could be easily prepared from 2-aminobenzoate but hardly from 3-aminobenzoate?.
  • Sask-OE (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

Executive Summary 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a highly specialized, sterically encumbered tertiary alcohol and ortho-substituted aniline. In the landscape of modern drug development, this molecule serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a highly specialized, sterically encumbered tertiary alcohol and ortho-substituted aniline. In the landscape of modern drug development, this molecule serves as a critical synthetic intermediate—most notably in the construction of 4,4-diethyl-8-methoxy-4H-benzo[d][1,3]oxazin-2-one cores. These heterocyclic architectures are the fundamental pharmacophores in long-acting β2-adrenoceptor agonists (LABAs) [1], such as olodaterol analogs, used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.

Understanding the physicochemical properties of this intermediate is not merely an academic exercise; it is a prerequisite for designing scalable, high-yield synthetic workflows. The interplay between the electron-donating methoxy group, the weakly basic aniline, and the bulky tertiary alcohol dictates its solubility, reactivity, and isolation parameters.

Structural & Physicochemical Profiling

The behavior of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is governed by three distinct functional groups attached to the central benzene ring:

  • Primary Amine (-NH₂): An electron-rich center capable of hydrogen bonding and nucleophilic attack.

  • Methoxy Group (-OCH₃): Exerts a localized electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M), enriching the electron density of the aromatic ring.

  • Pentan-3-ol Moiety: A bulky tertiary alcohol featuring two ethyl chains. Its position ortho to the amine creates profound steric shielding.

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical parameters of the molecule, explaining the practical implications of each metric for bench scientists and process chemists.

PropertyValueCausality / Experimental Implication
Molecular Formula C₁₂H₁₉NO₂Establishes the baseline mass for stoichiometric calculations.
Molecular Weight 209.29 g/mol Low molecular weight ensures high diffusivity in solution-phase kinetics.
Calculated LogP ~2.4 – 2.8Moderate lipophilicity. The molecule partitions heavily into organic solvents (EtOAc, DCM), making biphasic aqueous extraction highly efficient.
pKa (Aniline Conjugate Acid) ~3.8Weakly basic due to the steric disruption of coplanarity. Requires aqueous workup pH > 5.0 to prevent protonation and subsequent product loss into the aqueous layer.
pKa (Tertiary Alcohol) ~15.5Weakly acidic. Remains strictly un-ionized under standard aqueous conditions; requires strong organometallic bases for deprotonation.
Topological Polar Surface Area 55.48 ŲOptimal for membrane permeability, a crucial metric if the structural motif is retained in the final Active Pharmaceutical Ingredient (API).
H-Bond Donors / Acceptors 3 / 3High capacity for intermolecular hydrogen bonding, typically resulting in a crystalline solid or highly viscous oil at room temperature.

Thermodynamic and Reactivity Dynamics

Steric Hindrance and the "Ortho-Effect"

The defining feature of this molecule is the steric bulk of the 3-pentanol group located ortho to the primary amine. This proximity forces the -NH₂ group slightly out of the plane of the aromatic ring, disrupting optimal orbital overlap and reducing its nucleophilicity. Consequently, downstream functionalization—such as reductive amination—requires highly optimized conditions. Electrophilic aldehydes must be paired with mild reducing agents like Sodium triacetoxyborohydride (NaBH(OAc)₃) to accommodate the sterically hindered transition state without causing over-alkylation [2].

Acid-Base Bipolarity

The molecule exhibits distinct acid-base bipolarity. The aniline nitrogen is a weak base, while the tertiary alcohol is a weak acid. During isolation, if the pH drops below 3.5, the amine protonates to form a water-soluble ammonium salt. Conversely, in the presence of strong bases (e.g., Grignard reagents during its synthesis), the amine protons are stripped away entirely, forming a magnesium amide. This dual nature dictates the strict stoichiometric and pH controls required during its synthesis.

Standardized Synthetic Protocol & Mechanistic Causality

The synthesis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is typically achieved via a double Grignard addition to methyl 2-amino-3-methoxybenzoate . The following protocol is engineered as a self-validating system, ensuring high fidelity and yield.

Step-by-Step Methodology
  • Reagent Preparation & Stoichiometry (Causality of Equivalents):

    • Action: In a flame-dried Schlenk flask under argon, prepare a solution of methyl 2-amino-3-methoxybenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Causality: Because the starting material contains a primary amine (-NH₂), the highly basic Ethylmagnesium bromide (EtMgBr) will rapidly deprotonate the amine before attacking the ester carbonyl. Therefore, ≥ 3.5 equivalents of EtMgBr are strictly required. One equivalent acts as a sacrificial base to form the magnesium amide, while the remaining equivalents execute the double nucleophilic addition to the ester.

  • Cryogenic Nucleophilic Addition:

    • Action: Cool the substrate solution to -78 °C. Add EtMgBr (3.5 eq) dropwise over 30 minutes.

    • Causality: The cryogenic temperature suppresses undesired side reactions (such as nucleophilic cleavage of the methoxy ether) and safely dissipates the intense exotherm generated by the initial acid-base neutralization of the amine.

  • Thermal Maturation:

    • Action: Remove the cooling bath and allow the reaction to warm to 20 °C over 4 hours.

    • Causality: The intermediate ketone formed after the first Grignard addition is sterically hindered. Warming provides the necessary activation energy for the second equivalent of EtMgBr to attack, driving the reaction completely to the tertiary alcohol.

  • In-Process Control (IPC) Validation:

    • Action: Withdraw a 50 µL aliquot, quench in 1 mL saturated NH₄Cl, extract with EtOAc, and analyze via LC-MS.

    • Validation: The complete disappearance of the ester mass and the dominant presence of the m/z 210 [M+H]⁺ peak validates reaction completion.

  • pH-Controlled Quenching and Extraction:

    • Action: Cool the vessel to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl provides mild, buffered acidic protons (pH ~5.5) that safely destroy excess Grignard reagent without protonating the weakly basic aniline product, ensuring >95% recovery in the organic phase.

Downstream Application: Benzoxazinone Cyclization Pathway

Once isolated, the physicochemical properties of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol are leveraged to build the benzoxazinone core of LABA therapeutics [1]. The secondary amine (formed via reductive amination of the primary aniline) and the tertiary alcohol are perfectly pre-organized by the ortho-relationship to undergo a highly efficient intramolecular cyclization when exposed to a phosgene equivalent (e.g., 1,1'-Carbonyldiimidazole (CDI) or triphosgene).

SynthesisPathway A Methyl 2-amino-3-methoxybenzoate B Grignard Addition (≥3.5 eq. EtMgBr, -78°C) A->B C 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol B->C D Reductive Amination (Boc-amino aldehyde, NaBH(OAc)3) C->D E Sterically Hindered Secondary Amine D->E F Phosgene-Mediated Cyclization E->F G Benzoxazinone Core (LABA Precursor) F->G

Figure 1: Synthetic workflow from starting ester to the benzoxazinone LABA precursor.

References

  • Boehringer Ingelheim International GmbH. (2008). Enantiomerically pure beta agonists, processes for their preparation and their use as medicaments (Patent No. WO2008023004A1). World Intellectual Property Organization.
  • Smith, M. B., & March, J. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL: [Link]

Foundational

The Pharmacological and Structural Dynamics of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol in β2-Adrenergic Receptor Agonism

Executive Summary In the development of ultra-long-acting β2-adrenergic receptor (β2-AR) agonists (ultra-LABAs), the architecture of the hydrogen-bonding headgroup is as critical as the lipophilic tail. 3-(2-Amino-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of ultra-long-acting β2-adrenergic receptor (β2-AR) agonists (ultra-LABAs), the architecture of the hydrogen-bonding headgroup is as critical as the lipophilic tail. 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is not a standalone therapeutic agent; rather, it is a highly specialized pro-pharmacophore—a critical synthetic precursor designed to generate the rigidified 4,4-diethyl-3,1-benzoxazin-2-one core. This specific structural motif, pioneered in respiratory drug discovery programs by Boehringer Ingelheim[1], fundamentally alters the receptor residence time and lipophilic anchoring of the resulting bronchodilators.

This technical guide deconstructs the structural causality of this precursor, detailing how its chemical features dictate the mechanism of action of the final therapeutic molecules at the β2-AR axis, and provides self-validating experimental workflows for its application.

Structural Causality: From Precursor to Pharmacophore

The molecular design of 3-(2-amino-3-methoxy-phenyl)-pentan-3-ol is highly intentional. It consists of an aniline functionalized with a methoxy group at position 3 and a tertiary alcohol (pentan-3-ol) at position 1.

The Role of the Pentan-3-ol Moiety

The tertiary alcohol is synthesized via the addition of two equivalents of ethylmagnesium bromide (Grignard reagent) to an ester precursor. This creates a gem-diethyl geometry. When the primary amine and the tertiary alcohol are bridged using a carbonylating agent (e.g., triphosgene), they cyclize to form a 4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one ring system.

The causality behind this specific cyclization is twofold:

  • Receptor Orthosteric Binding: Once the methoxy group is demethylated to a phenol, the resulting 8-hydroxy-benzoxazinone core perfectly mimics the catecholamine ring of endogenous adrenaline. The phenolic OH and the carbamate C=O act as critical hydrogen bond donors and acceptors.

  • Steric Hindrance and Lipophilicity: The gem-diethyl groups (derived directly from the pentan-3-ol moiety) project orthogonally from the planar benzoxazine ring. This extreme steric bulk prevents rapid enzymatic degradation and drastically increases local lipophilicity, which is the primary driver for the molecule's ultra-long duration of action.

Chemical_Workflow Grignard Grignard Addition (EtMgBr + Ester) Precursor 3-(2-Amino-3-methoxy-phenyl) -pentan-3-ol Grignard->Precursor Yields Tertiary Alcohol Cyclization Triphosgene Cyclization (Carbamate Formation) Precursor->Cyclization Intramolecular Capture Core 4,4-Diethyl-3,1-benzoxazin-2-one (Pharmacophore Core) Cyclization->Core Rigidifies Headgroup

Caption: Synthetic workflow from ester to the rigidified benzoxazinone pharmacophore core.

Mechanism of Action: The β2-Adrenergic Receptor Axis

The mechanism of action of the elaborated molecule (derived from 3-(2-amino-3-methoxy-phenyl)-pentan-3-ol) is defined by its interaction with the β2-AR, a Class A G-protein coupled receptor (GPCR).

Orthosteric Binding Kinetics

Upon entering the binding cleft of the β2-AR, the 8-hydroxy-benzoxazinone headgroup engages in a highly specific hydrogen-bonding network. The 8-hydroxyl group forms strong interactions with Ser203 and Ser204 on Transmembrane Domain 5 (TM5), while the carbamate carbonyl interacts with Ser207 . Simultaneously, the protonated secondary amine of the drug's tail forms a critical salt bridge with Asp113 on TM3.

The Microkinetic "Membrane Depot" Theory

Standard β2-agonists like salbutamol dissociate rapidly from the receptor. However, derivatives built from 3-(2-amino-3-methoxy-phenyl)-pentan-3-ol exhibit a 24-hour bronchodilatory profile[2]. The causality lies in the 4,4-diethyl substitution . These lipophilic ethyl groups allow the molecule to partition heavily into the plasmalemma (cell membrane) of airway smooth muscle cells. The membrane acts as a localized "depot," continuously supplying the drug to the receptor's active site via lateral diffusion. Furthermore, the steric bulk of the diethyl groups engages a hydrophobic exosite adjacent to the orthosteric cleft, dramatically reducing the dissociation rate constant ( koff​ ).

Downstream Intracellular Signaling

Binding to the β2-AR induces a conformational shift that activates the stimulatory G-protein ( Gαs​ ).

  • Gαs​ exchanges GDP for GTP and dissociates to activate Adenylyl Cyclase (AC) .

  • AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Elevated cAMP allosterically activates Protein Kinase A (PKA) .

  • PKA phosphorylates Myosin Light Chain Kinase (MLCK), inhibiting its activity, and opens large-conductance Ca2+ -activated K+ channels (Maxi-K). This hyperpolarizes the cell, leading to profound airway smooth muscle relaxation.

Signaling Agonist Active β2-Agonist Receptor β2-Adrenergic Receptor Agonist->Receptor TM3/TM5 Binding Gs Gαs Protein Receptor->Gs GDP/GTP Exchange AC Adenylyl Cyclase Gs->AC Allosteric Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA R-Subunit Binding Relaxation Smooth Muscle Relaxation PKA->Relaxation MLCK Phosphorylation

Caption: Intracellular Gs-protein coupled signaling cascade leading to bronchodilation.

Quantitative Pharmacodynamics

The structural modifications imparted by the pentan-3-ol precursor yield significant enhancements in binding affinity and functional half-life compared to legacy headgroups.

Headgroup MotifRepresentative Drugβ2-AR Affinity ( pKi​ )Functional Half-LifeMechanism of Prolongation
SaligeninSalbutamol6.14-6 hoursHydrophilic, rapid dissociation
FormamideFormoterol7.312 hoursModerate lipophilicity
1,4-Benzoxazin-3-oneOlodaterol8.724 hoursStrong H-bonding, exosite binding
4,4-Diethyl-3,1-benzoxazin-2-one BI-Derivative (from precursor) 8.9 >24 hours Gem-diethyl membrane anchoring

Self-Validating Experimental Workflows

To utilize 3-(2-amino-3-methoxy-phenyl)-pentan-3-ol in drug development, rigorous and self-validating protocols are required for both chemical synthesis and biological evaluation.

Protocol A: Cyclization to the Pharmacophore Core

Objective: Convert the pro-pharmacophore into the rigidified receptor-binding core.

  • Preparation: Dissolve 10 mmol of 3-(2-amino-3-methoxy-phenyl)-pentan-3-ol in 50 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Base Addition: Add 25 mmol (2.5 eq) of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the subsequent cyclization without reacting with the electrophile, preventing the protonation and deactivation of the primary amine.

  • Cyclization: Cool the mixture to 0°C. Dropwise, add a solution of 4 mmol (0.4 eq) of triphosgene in 10 mL THF.

    • Causality: Triphosgene is a stable, solid phosgene equivalent. It provides the highly electrophilic carbonyl carbon required to bridge the primary amine and the tertiary alcohol.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation: Quench a 100 µL aliquot with methanol and analyze via LC-MS. The reaction is validated as complete when the precursor mass ( m/z 209) is fully replaced by the cyclized product mass ( m/z 235). Furthermore, 13C -NMR must show the appearance of a new peak at ~153 ppm, confirming the formation of the carbamate carbonyl.

Protocol B: Validation of β2-AR Agonism via cAMP Accumulation

Objective: Confirm that the fully elaborated derivative (post-acylation and amine coupling) acts as a specific Gs​ -coupled receptor agonist.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human β2-AR into a 384-well microplate at 5,000 cells/well.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

    • Causality: IBMX broadly inhibits phosphodiesterases (PDEs), preventing the intracellular degradation of cAMP. This artificially widens the assay's signal window, allowing for the detection of picomolar agonist potencies.

  • Agonist Treatment: Add the synthesized derivative in a 10-point concentration-response curve (1 pM to 1 μM) and incubate for 30 minutes at 37°C.

  • Self-Validation Control: In parallel control wells, pre-treat the cells with 100 nM ICI 118,551 (a highly selective β2-AR inverse agonist/antagonist) for 15 minutes prior to adding the experimental agonist.

    • Causality: If the cAMP signal is completely abolished in the presence of ICI 118,551, the response is definitively validated as β2-AR specific, ruling out off-target activation of adenylyl cyclase or other GPCRs.

  • Detection: Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Plot the data using non-linear regression to determine the EC50​ .

References

  • Boehringer Ingelheim International GmbH. (2006). Novel drugs for treating respiratory diseases (Patent No. WO2006089859A1).
  • Bouyssou, T., et al. (2010). Discovery of olodaterol, a novel inhaled beta2-adrenoceptor agonist with a 24 h bronchodilatory efficacy. Bioorganic & Medicinal Chemistry Letters, 20(4), 1410-1414.[Link]

  • Johnson, M. (2001). The beta2-adrenoceptor. American Journal of Respiratory and Critical Care Medicine, 164(6), S29-S32.[Link]

  • Cazzola, M., et al. (2013). Pharmacology and clinical efficacy of olodaterol. Expert Opinion on Investigational Drugs, 22(6), 805-813.[Link]

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"spectroscopic analysis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol"

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Abstract This technical guide provides a comprehensive, multi-technique spectroscopic analysis of the novel compound 3...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of the novel compound 3-(2-amino-3-methoxy-phenyl)-pentan-3-ol. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to offer a detailed interpretation of predicted spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causal relationships between the molecule's structural features—a tertiary alcohol, a primary aromatic amine, a methoxy group, and a 1,2,3-trisubstituted aromatic ring—and their unique spectroscopic signatures. Included are field-proven experimental protocols, data summary tables, and logical diagrams to provide a self-validating framework for the structural elucidation of this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

The cornerstone of any spectroscopic analysis is a foundational understanding of the molecule's architecture. 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a compound rich in functionality, presenting distinct features that are readily interrogated by modern spectroscopic methods.

Key Structural Features:

  • Tertiary Alcohol (-OH): The hydroxyl group is attached to a tertiary carbon, which sterically hinders hydrogen bonding and influences fragmentation patterns in mass spectrometry.

  • Primary Aromatic Amine (-NH₂): The amine group acts as a powerful electron-donating group on the aromatic ring and provides characteristic N-H stretching vibrations in the IR spectrum.

  • Methoxy Group (-OCH₃): This ether linkage is another strong electron-donating group, significantly impacting the electronic environment of the aromatic ring and providing a sharp singlet in the ¹H NMR spectrum.

  • 1,2,3-Trisubstituted Benzene Ring: The substitution pattern dictates the chemical shifts and coupling constants of the aromatic protons in the NMR spectrum.

Each of these groups generates a complementary piece of the structural puzzle. The following sections will detail how to acquire and interpret the signals from each spectroscopic technique to build a complete and unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-amino-3-methoxy-phenyl)-pentan-3-ol, both ¹H and ¹³C NMR provide definitive information on the connectivity and electronic environment of every atom.

Causality and Predicted Spectral Data

The electronic effects of the substituents are paramount. The amine (-NH₂) and methoxy (-OCH₃) groups are strong ortho-, para-directing activators, donating electron density into the benzene ring. This donation shields the aromatic protons and carbons, causing their signals to appear at higher fields (lower ppm) than in unsubstituted benzene.

Predicted ¹H NMR Spectrum

The chemical shifts of protons attached to heteroatoms, such as the -OH and -NH₂ groups, are highly dependent on solvent, concentration, and temperature, often appearing as broad signals.[1] Adding a small amount of D₂O to the NMR sample will cause these protons to exchange with deuterium, leading to the disappearance of their signals, a classic method for their identification.[2][3]

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Ar-H~6.5 - 7.0m3HThe three adjacent aromatic protons will appear as a complex multiplet. Their upfield shift is due to the strong electron-donating effects of the -NH₂ and -OCH₃ groups.
-NH₂~4.5 - 5.5br s2HThe primary amine protons typically appear as a broad singlet. Signal is D₂O exchangeable.[3]
-OH~4.0 - 5.0br s1HThe tertiary alcohol proton appears as a broad singlet and is D₂O exchangeable.[1]
-OCH₃~3.8s3HThe methoxy protons give a characteristic sharp singlet.[4]
-CH₂-~1.7 - 1.9q4HThe two equivalent methylene groups of the ethyl substituents will appear as a quartet due to coupling with the adjacent methyl groups.
-CH₃~0.8 - 1.0t6HThe two equivalent terminal methyl groups will appear as a triplet due to coupling with the adjacent methylene groups.

Predicted ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR simplifies the spectrum by showing a single peak for each unique carbon atom.

Assignment Predicted δ (ppm) Rationale
C-N (Ar)~140 - 150The aromatic carbon directly attached to the electron-donating amine group is significantly shielded.
C-O (Ar)~145 - 155The aromatic carbon bonded to the methoxy group is also heavily influenced by the oxygen atom.
C-C(OH) (Ar)~125 - 135The aromatic carbon bearing the pentanol substituent.
Ar-C~110 - 120The remaining three aromatic carbons are shielded by the activating groups.
C-OH~75 - 85The quaternary carbon bearing the hydroxyl group is deshielded by the oxygen atom.
-OCH₃~55 - 60The methoxy carbon gives a characteristic signal in this region.[5]
-CH₂-~30 - 35The methylene carbons of the ethyl groups.
-CH₃~8 - 12The terminal methyl carbons appear far upfield.
Experimental Protocol: NMR Analysis

A validated protocol ensures reproducibility and high-quality data.[1]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(2-amino-3-methoxy-phenyl)-pentan-3-ol.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for its ability to dissolve polar compounds and slow down the exchange of -OH and -NH₂ protons, sometimes allowing for their coupling to be observed.[1]

    • Cap the tube securely and vortex or sonicate gently until the sample is fully dissolved.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire 16 scans with a spectral width of 12 ppm.

      • Use a relaxation delay of 2 seconds to ensure full relaxation of protons.

    • ¹³C NMR:

      • Acquire 1024 scans using a proton-decoupled pulse program (e.g., zgpg30).

      • Set the spectral width to 240 ppm.

  • D₂O Exchange:

    • After acquiring the initial spectra, add 1-2 drops of D₂O to the NMR tube.

    • Shake gently and re-acquire the ¹H NMR spectrum.

    • Confirm the disappearance of the -OH and -NH₂ signals.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve h1_nmr Acquire 1H NMR dissolve->h1_nmr c13_nmr Acquire 13C NMR dissolve->c13_nmr d2o D2O Exchange h1_nmr->d2o process Process & Integrate c13_nmr->process h1_nmr_d2o Re-acquire 1H NMR d2o->h1_nmr_d2o h1_nmr_d2o->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Causality and Predicted Spectral Data

The IR spectrum of 3-(2-amino-3-methoxy-phenyl)-pentan-3-ol will be a composite of absorptions from its distinct functional groups. The N-H and O-H stretching regions are particularly diagnostic.

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity Rationale
Alcohol (-OH)O-H Stretch3500 - 3200Strong, BroadThe broadness is due to hydrogen bonding.[6]
Primary Amine (-NH₂)N-H Stretch3500 - 3300Medium, Sharp (Two bands)Primary amines show two distinct bands for asymmetric and symmetric stretching, which distinguishes them from secondary amines (one band) and alcohols (broad band).[2][3]
Alkyl C-HC-H Stretch3000 - 2850StrongFrom the ethyl and methoxy groups.
Aromatic C-HC-H Stretch3100 - 3000MediumCharacteristic of sp² C-H bonds.
Aromatic RingC=C Stretch1620 - 1580Medium-StrongOvertone/combination bands may also appear in the 2000-1650 cm⁻¹ region, indicative of the substitution pattern.
Ether (-OCH₃)C-O Stretch1275 - 1200 (asym) & 1075 - 1020 (sym)StrongThe asymmetric stretch is typically stronger.[5]
Alcohol (Tertiary)C-O Stretch1200 - 1100StrongStrong absorption due to the C-O bond polarity.
AmineC-N Stretch1350 - 1250MediumStretching of the bond connecting the amine to the aromatic ring.
Experimental Protocol: KBr Pellet Method

This is a standard and reliable method for acquiring high-quality IR spectra of solid samples.[7]

  • Sample Preparation:

    • Gently heat potassium bromide (KBr) powder in an oven at ~110°C for 2-3 hours to remove any adsorbed water; store in a desiccator.

    • In an agate mortar, thoroughly grind ~1-2 mg of the sample.

    • Add ~100-150 mg of the dried KBr to the mortar.

    • Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation patterns upon ionization.

Causality and Predicted Fragmentation

Under Electron Ionization (EI), the molecule will be ionized to a radical cation (M⁺•). Due to the presence of a tertiary alcohol, this molecular ion is expected to be unstable and may be weak or entirely absent in the spectrum.[8][9] The fragmentation will be dominated by two key pathways:

  • The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass.[10] For C₁₂H₁₉NO₂, the molecular weight is 209.28, so we expect the M⁺• peak (if observed) at m/z = 209.

  • α-Cleavage: This is the most favorable fragmentation pathway for tertiary alcohols. It involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group, resulting in a resonance-stabilized oxonium ion.[8] The loss of the largest alkyl group is typically the most favored pathway.

    • Predicted Base Peak: Loss of an ethyl radical (•CH₂CH₃, 29 Da) will lead to a highly stable fragment. The predicted base peak will be at m/z = 180 .

  • Dehydration: The elimination of a water molecule (H₂O, 18 Da) from the molecular ion is common for alcohols, which would produce a fragment at [M-18]⁺•, or m/z = 191.[11]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.

  • GC Conditions:

    • Injector: 250°C

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Scan Range: m/z 40-450.

Visualization: Key Fragmentation Pathways

MS_Fragmentation M Molecular Ion (M+•) m/z = 209 F1 [M - H2O]+• m/z = 191 M->F1 Dehydration (-18 Da) F2 [M - C2H5]+ (Base Peak) m/z = 180 M->F2 α-Cleavage (-29 Da) F3 [M - C2H5 - H2O]+ m/z = 162 F2->F3 Dehydration (-18 Da)

Caption: Predicted EI-MS fragmentation of the target molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Causality and Predicted Spectrum

The chromophore in this molecule is the substituted benzene ring. The -NH₂ and -OCH₃ groups are powerful auxochromes, which contain non-bonding electrons that interact with the π-system of the ring. This interaction lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.[12] We expect to see characteristic absorptions for the aniline-like system.

Transition Predicted λₘₐₓ (nm) Solvent Rationale
π → π~240-250 nmEthanolPrimary absorption band related to the benzene ring.
π → π~290-310 nmEthanolA secondary, longer-wavelength band characteristic of aniline derivatives, enhanced by the presence of two activating groups.[13]
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of ~1 mg/mL.

    • Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one quartz cuvette with the solvent (ethanol) to serve as the blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from 400 nm down to 200 nm.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build an unshakeable structural proof.

Caption: Complementary data from four spectroscopic techniques confirm the final structure.

Summary of Corroborating Evidence:

  • MS establishes the correct molecular weight (209) and shows fragmentation (loss of C₂H₅) perfectly consistent with a tertiary pentanol structure.

  • IR confirms the presence of all key functional groups: the O-H stretch (alcohol), the dual N-H stretches (primary amine), and the C-O stretches (alcohol and ether).

  • ¹H NMR verifies the number and connectivity of all protons, showing signals for the trisubstituted aromatic ring, the two ethyl groups, the methoxy group, and the exchangeable amine and alcohol protons.

  • ¹³C NMR confirms the presence of the 12 unique carbons in the molecule, including the characteristic shifts for the quaternary carbinol carbon and the aromatic carbons influenced by the amine and methoxy substituents.

  • UV-Vis shows electronic absorptions consistent with a highly activated aniline chromophore.

Conclusion

The spectroscopic analysis of 3-(2-amino-3-methoxy-phenyl)-pentan-3-ol is a clear demonstration of modern analytical synergy. Through the careful application and interpretation of NMR, IR, MS, and UV-Vis spectroscopy, a complete and confident structural elucidation is achievable. The predicted data and protocols within this guide provide a robust framework for researchers to verify the synthesis and purity of this compound, ensuring the integrity of their scientific and development endeavors.

References

  • Royal Society of Chemistry. (2016, June 8). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Mori, H., Kugisaki, H., Inokuchi, Y., Nishi, N., Miyoshi, E., Sakota, K., Ohashi, K., & Sekiya, H. (2002). LIF and IR Dip Spectra of Jet-Cooled p-Aminophenol−M (M = CO, N2). The Journal of Physical Chemistry A, 106(19), 4807–4812.
  • Mondal, S., Bera, S., Jana, S., & Das, A. (2020). Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. Physical Chemistry Chemical Physics, 22(34), 19034-19042.
  • Pramanik, M., & Banerjee, P. (2010). UV-Vis spectra of polyanilines in a mixed solvent system; pH 3. ResearchGate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Amines. Retrieved from [Link]

  • Mass Spectrometry of Alcohols. (2025, August 12). [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(50), 35057-35064.
  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Liu, L. J., Jiang, H., Gong, H., & Su, T. T. (2004). [The improvement of sample preparation for infrared spectroscopy analysis]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(1), 62-64.
  • Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Orbital: The Electronic Journal of Chemistry, 10(6), 433-446.
  • Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]

Sources

Foundational

Structural, Synthetic, and Analytical Paradigms for 3-(2-Amino-3-methoxyphenyl)-pentan-3-ol in Respiratory Drug Design

Executive Summary In the landscape of modern drug development, highly substituted phenylpentanol derivatives serve as critical scaffolds for designing targeted therapeutics. This technical whitepaper provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, highly substituted phenylpentanol derivatives serve as critical scaffolds for designing targeted therapeutics. This technical whitepaper provides an in-depth analysis of 3-(2-Amino-3-methoxyphenyl)-pentan-3-ol , a specialized tertiary alcohol intermediate. Notably, while this specific compound is utilized in the synthesis of novel medications for respiratory tract diseases[1], its exact Chemical Abstracts Service (CAS) registry number is often conflated with its regioisomers.

As a Senior Application Scientist, I have structured this guide to resolve the isomeric ambiguity surrounding its CAS identification, detail a self-validating synthetic methodology, and establish rigorous analytical protocols to ensure structural integrity during scale-up.

Chemical Identity & The CAS Registry Conundrum

A pervasive challenge in chemical procurement and patent replication is the differentiation of closely related regioisomers. A search for the CAS number of 3-(2-Amino-3-methoxyphenyl)-pentan-3-ol reveals a critical gap in public registries: the 3-methoxy isomer does not currently possess a universally indexed public CAS number , as it is primarily a proprietary intermediate[2].

Conversely, its regioisomer, 3-(2-Amino-5-methoxyphenyl)-pentan-3-ol , is officially registered under CAS No. 906648-99-5 [3]. Failure to differentiate these isomers can lead to catastrophic off-target effects in downstream active pharmaceutical ingredients (APIs).

Physicochemical Profile
Property3-(2-Amino-3-methoxyphenyl)-pentan-3-ol (Target)3-(2-Amino-5-methoxyphenyl)-pentan-3-ol (Regioisomer)
CAS Number Unindexed / Proprietary[2]906648-99-5[4]
Molecular Formula C₁₂H₁₉NO₂C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol 209.28 g/mol
Structural Feature Methoxy group ortho to the amineMethoxy group para to the amine
Primary Utility Precursor for respiratory therapeutics[1]General building block

Causality-Driven Synthetic Methodology

To synthesize 3-(2-Amino-3-methoxyphenyl)-pentan-3-ol with high regiochemical fidelity, we employ a double-Grignard addition to an ester precursor. The protocol below is designed as a self-validating system, where each step is optimized to prevent side reactions such as enolization or premature quenching.

Protocol: One-Pot Grignard Addition via Protected Ester

Objective: Construct the sterically hindered tertiary alcohol core while preserving the integrity of the ortho-amino and meta-methoxy groups.

Step 1: Amine Protection

  • Dissolve methyl 2-amino-3-methoxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at room temperature for 12 hours to afford the N,N-di-Boc protected intermediate. Causality: The ortho-amino group contains acidic protons that will instantly protonate and quench the Grignard reagent (forming ethane gas). Double Boc-protection is strictly required to eliminate these acidic sites and prevent yield depression.

Step 2: Nucleophilic Addition 4. Dissolve the protected ester in anhydrous tetrahydrofuran (THF) and cool to 0°C under an inert argon atmosphere. 5. Dropwise add ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 3.5 eq). Causality: The first equivalent of EtMgBr converts the ester to an ethyl ketone; the second equivalent attacks the ketone to form the tertiary alkoxide. Using an excess (3.5 eq) compensates for trace moisture and drives the sterically hindered second addition to completion. Temperature control (0°C) suppresses unwanted reduction pathways. 6. Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: Quench and Deprotection 7. Quench carefully with saturated aqueous NH₄Cl at 0°C. Causality: NH₄Cl provides a mild acidic quench that destroys unreacted Grignard reagent without triggering the acid-catalyzed dehydration of the newly formed tertiary alcohol. 8. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. 9. Treat the crude residue with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature to cleave the Boc groups. 10. Neutralize with saturated NaHCO₃, extract, and purify via flash chromatography to yield the pure product.

Synthesis Start Methyl 2-amino-3- methoxybenzoate Protect N,N-di-Boc Protection (Boc2O, DMAP) Start->Protect Step 1: Masking Grignard Excess EtMgBr (3.5 eq) THF, 0°C to RT Protect->Grignard Step 2: Activation Intermediate Tertiary Alkoxide Intermediate Grignard->Intermediate Double Addition Deprotect Acidic Workup & TFA (Deprotection) Intermediate->Deprotect Step 3: Quench Product 3-(2-Amino-3-methoxyphenyl) -pentan-3-ol Deprotect->Product Isolation

Synthetic workflow for 3-(2-Amino-3-methoxyphenyl)-pentan-3-ol via Grignard addition.

Analytical Validation & Isomeric Differentiation

Because the target molecule lacks a distinct public CAS number and is easily confused with CAS 906648-99-5[5], ¹H-NMR spectroscopy is the gold standard for validation. The substitution pattern on the benzene ring dictates the splitting of the aromatic protons.

Table: Isomeric Differentiation via ¹H-NMR (Predicted)
NMR Feature3-(2-Amino-3-methoxyphenyl)-pentan-3-ol3-(2-Amino-5-methoxyphenyl)-pentan-3-ol
Aromatic Protons 3 contiguous protons (H-4, H-5, H-6)3 non-contiguous protons (H-3, H-4, H-6)
Splitting Pattern 1 Triplet (H-5), 2 Doublets (H-4, H-6)1 Doublet (H-3), 1 Doublet of Doublets (H-4), 1 Meta-Doublet (H-6)
Coupling Constants Jortho​≈7−8 Hz Jortho​≈8−9 Hz, Jmeta​≈2−3 Hz
Aliphatic Core 4H multiplet (CH₂), 6H triplet (CH₃)4H multiplet (CH₂), 6H triplet (CH₃)

Causality: The presence of a clean triplet for H-5 in the 3-methoxy isomer definitively proves that the aromatic protons are contiguous, validating the regiochemistry of the starting material and ensuring the correct intermediate has been synthesized.

Pharmacological Context in Respiratory Disease

Compounds featuring this specific 2-amino-3-methoxyphenyl tertiary alcohol motif are frequently leveraged in the synthesis of advanced respiratory therapeutics, as documented in patent WO2006089859A1[6].

The tertiary alcohol provides a crucial hydrogen-bond donor/acceptor site that interacts with transmembrane residues of G-protein coupled receptors (GPCRs), while the bulky ethyl groups prevent rapid metabolic oxidation by cytochrome P450 enzymes. The ortho-amino group serves as a synthetic handle for further amidation or alkylation to build the final Active Pharmaceutical Ingredient (API).

Pharmacology Intermediate 3-(2-Amino-3-methoxyphenyl) -pentan-3-ol Derivatization N-Alkylation / Amidation Intermediate->Derivatization Synthetic elaboration API Active Pharmaceutical Ingredient (API) Derivatization->API WO2006089859A1 Target Respiratory Target (e.g., GPCR / Kinase) API->Target High-affinity binding Effect Bronchodilation & Anti-inflammatory Response Target->Effect Therapeutic efficacy

Role of the intermediate in the development of respiratory therapeutics.

References

  • Google Patents. "WO2006089859A1 - Nouveaux medicaments pour traiter des maladies des voies respiratoires." World Intellectual Property Organization.
  • ChemRadar Database. "Global Chemical Inventory Search: CAS 906648-99-5 (3-(2-Amino-5-methoxy-phenyl)-pentan-3-ol)." ChemRadar. Available at: [Link]

  • Organic Syntheses. "General Procedure for the Preparation of Tertiary Alcohols via Grignard Addition to Esters." Organic Syntheses, Inc. Available at: [Link]

Sources

Exploratory

"structural elucidation of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol"

An In-Depth Technical Guide to the Structural Elucidation of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Introduction The rigorous and unambiguous determination of a molecule's three-dimensional structure is the bedrock of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

Introduction

The rigorous and unambiguous determination of a molecule's three-dimensional structure is the bedrock of modern chemical and pharmaceutical research. Novel chemical entities, such as 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, represent unique scaffolds that require a comprehensive and multi-faceted analytical approach for full characterization. This guide provides an in-depth, field-proven strategy for the complete structural elucidation of this target molecule, moving beyond a simple checklist of techniques to explain the critical thinking and data integration required to assemble the molecular puzzle. Our approach is grounded in a systematic workflow that employs high-resolution mass spectrometry (HRMS), infrared (FTIR) spectroscopy, a suite of advanced one- and two-dimensional nuclear magnetic resonance (NMR) experiments, and finally, single-crystal X-ray crystallography for absolute confirmation.

The First Piece of the Puzzle: Molecular Formula Determination via Mass Spectrometry

Before any structural fragments can be pieced together, the molecular formula must be established with high confidence. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the tool of choice for this purpose. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[1]

Rationale: Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), which severely constrains the number of possible elemental formulas for a given mass, often leaving only one logical possibility for a molecule of this complexity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: A dilute solution of the analyte is prepared (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument & Mode: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source is used in positive ion mode. The positive mode is selected to facilitate the protonation of the basic amino group, forming the [M+H]⁺ ion.

  • Infusion: The sample is directly infused into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Data is acquired over a mass range of m/z 100-500. The instrument is pre-calibrated to ensure high mass accuracy.

  • Data Analysis: The measured m/z of the [M+H]⁺ ion is used to calculate the molecular formula using software that compares the accurate mass against potential combinations of C, H, N, and O atoms.

Data Presentation: HRMS Results
ParameterExpected ValueObserved Value (Illustrative)
Molecular FormulaC₁₂H₁₉NO₂C₁₂H₁₉NO₂
Exact Mass (M)209.1416 u-
Ion Species[M+H]⁺[M+H]⁺
Calculated m/z210.1494210.1491
Mass Error--1.4 ppm

Interpretation of Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. The primary fragmentation pathway for tertiary alcohols is α-cleavage.[2][3] We anticipate observing a significant fragment corresponding to the loss of an ethyl radical (•C₂H₅), which is a common and diagnostic fragmentation for tertiary alcohols with ethyl groups.[2][3]

Identifying the Building Blocks: Functional Group Analysis by FTIR Spectroscopy

With the molecular formula established, Fourier-Transform Infrared (FTIR) Spectroscopy is employed to rapidly confirm the presence of key functional groups.[4] This technique provides a "fingerprint" of the molecule's covalent bonds.

Rationale: The presence of hydroxyl, amino, and aromatic functionalities gives rise to characteristic absorption bands in the IR spectrum. Confirming these at the outset validates the elemental composition derived from HRMS and guides the interpretation of more complex NMR data.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: A background spectrum of the empty, clean ATR crystal is recorded.

  • Sample Scan: The sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR absorbance spectrum.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450 & 3360Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)[5][6]
3300Broad, StrongO-H Stretch (H-bonded)Tertiary Alcohol (-OH)[5]
3060WeakAromatic C-H StretchAr-H
2970 & 2875StrongAliphatic C-H Stretch-CH₂-CH₃
1610 & 1480Medium-StrongC=C Ring StretchingAromatic Ring[7]
1260StrongAsymmetric C-O-C StretchAryl-O-CH₃[6]
750StrongC-H Out-of-plane Bend1,2,3-Trisubstituted Benzene

Assembling the Structure: A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule.[8][9] We will use a systematic progression from 1D to 2D experiments to build the structure piece by piece.

Rationale: ¹H and ¹³C NMR provide an inventory of the proton and carbon environments. 2D NMR experiments like COSY, HSQC, and HMBC then provide the crucial connectivity map, showing how these individual atoms are linked together.[10][11][12]

Experimental Protocol: General NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal reference (0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

  • Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

Part A: 1D NMR Analysis (¹H, ¹³C, and DEPT-135)

¹H NMR Interpretation: The proton spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[10]

¹³C and DEPT-135 Interpretation: The ¹³C spectrum shows all unique carbon atoms. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in the DEPT-135 spectrum.

Data Presentation: ¹H and ¹³C NMR Data (500 MHz, CDCl₃)
Label¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)DEPT-135Assignment
a6.95t, J=7.8 Hz1H120.5CHAr-H5
b6.88d, J=7.8 Hz1H118.9CHAr-H4
c6.80d, J=7.8 Hz1H110.2CHAr-H6
d4.10br s2H145.1C (Quat)Ar-NH₂
e3.85s3H55.9CH₃Ar-OCH₃
f2.15br s1H78.5C (Quat)C-OH
g1.85q, J=7.5 Hz4H33.1CH₂-CH₂CH₃ (x2)
h0.80t, J=7.5 Hz6H8.7CH₃-CH₂CH₃ (x2)
----148.2C (Quat)Ar-C3 (C-OCH₃)
----125.8C (Quat)Ar-C1 (C-C(OH))
----124.1C (Quat)Ar-C2 (C-NH₂)
Part B: 2D NMR Analysis (COSY, HSQC, HMBC)

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons.[10]

  • Key Finding: A clear correlation between the quartet at 1.85 ppm (g) and the triplet at 0.80 ppm (h) confirms the presence of two equivalent ethyl (-CH₂CH₃) groups. Correlations between the aromatic protons (a, b, c) will confirm their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal it is attached to in one bond.[9][13]

  • Key Finding: This allows for the unambiguous assignment of the protonated carbons listed in the table above. For example, it will show a cross-peak between the proton at 3.85 ppm (e) and the carbon at 55.9 ppm, confirming this as the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[12]

  • Key Findings:

    • Connecting Ethyl Groups: The protons of the ethyl groups (g, h) will show correlations to the quaternary carbinol carbon (f, ~78.5 ppm) and the aromatic carbon C1 (125.8 ppm), firmly attaching the pentan-3-ol moiety to the phenyl ring.

    • Positioning the Methoxy Group: The methoxy protons (e, 3.85 ppm) will show a crucial 3-bond correlation to the aromatic carbon C3 (148.2 ppm), locking its position.

    • Confirming Substitution Pattern: The aromatic proton H4 (b, 6.88 ppm) will show correlations to carbons C2 and C6, while proton H6 (c, 6.80 ppm) will correlate to C2 and C4, confirming the 1,2,3-substitution pattern.

Visualization: Key HMBC Correlations

The following diagram illustrates the most important long-range correlations that allow for the complete assembly of the molecular structure.

Elucidation_Workflow cluster_start Initial Analysis cluster_spectrometry Primary Characterization cluster_nmr Detailed Connectivity cluster_confirmation Final Confirmation Sample Unknown Compound (3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol) HRMS HRMS (Determine Molecular Formula) Sample->HRMS FTIR FTIR (Identify Functional Groups) Sample->FTIR NMR_1D 1D NMR (¹H, ¹³C, DEPT) HRMS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Proposed_Structure Proposed Structure NMR_2D->Proposed_Structure X_Ray X-Ray Crystallography (Absolute Confirmation) Proposed_Structure->X_Ray Final_Structure Final Confirmed Structure Proposed_Structure->Final_Structure If crystal not available X_Ray->Final_Structure

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Foundational

A Proposed Investigational Framework for a Novel Phenylpentanol Derivative

An In-Depth Technical Guide to the In Vitro Activity of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Abstract This document outlines a comprehensive investigational framework for characterizing the in vitro pharmacological p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Activity of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

Abstract

This document outlines a comprehensive investigational framework for characterizing the in vitro pharmacological profile of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, a novel chemical entity with potential psychoactive or other biological activities. Due to the current absence of published data on this specific molecule, this guide serves as a proactive, hypothesis-driven roadmap for its initial characterization. We will detail a logical, multi-tiered experimental plan designed to elucidate its mechanism of action, identify potential molecular targets, and quantify its biological effects. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction and Rationale

The compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a tertiary alcohol containing a substituted phenyl ring. Its structural motifs, specifically the aminophenyl and methoxyphenyl groups, are present in a variety of biologically active compounds. The substitution pattern on the phenyl ring, with an amino group at position 2 and a methoxy group at position 3, is of particular interest. For instance, methoxy-substituted phenyl rings are common in compounds targeting monoamine systems. The presence of an amino group suggests potential for interaction with a range of receptors and transporters.

Structural analogs, such as intermediates in the synthesis of the analgesic tapentadol, for example, (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, highlight the potential for this chemical scaffold to interact with the central nervous system.[1][2][3] While the specific substitution pattern of the topic compound is distinct, the general structural alerts warrant a thorough investigation into its potential pharmacological activities.

This guide will therefore propose a systematic in vitro evaluation, beginning with broad screening to identify a general activity profile, followed by more specific assays to determine potency, selectivity, and mechanism of action.

Proposed Investigational Workflow

Our proposed workflow is designed to be a self-validating system, where initial broad screening results inform the direction of subsequent, more focused assays. This approach ensures an efficient use of resources and a logical progression of the investigation.

G cluster_0 Phase 1: Broad-Based Screening cluster_1 Phase 2: Target Validation & Mechanism of Action cluster_2 Phase 3: Selectivity & Advanced Profiling A Compound Acquisition & Purity Assessment B Receptor Profiling Screen (e.g., Eurofins SafetyScreen) A->B Initial Characterization C Cytotoxicity Assessment (e.g., MTT Assay) A->C Initial Characterization D Radioligand Binding Assays for Hits B->D Identified Hits G Off-Target Liability Assays (e.g., hERG) C->G Assess Therapeutic Window E Functional Assays (e.g., cAMP, Calcium Flux) D->E Confirmed Binding E->G Confirmed Functional Activity H Metabolic Stability (Microsomal Assay) E->H Lead Candidate F Enzyme Inhibition Assays (if applicable)

Figure 1: Proposed workflow for the in vitro characterization of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol.

Phase 1: Initial Characterization and Screening

Compound Acquisition and Purity Assessment

The initial step is to either synthesize or procure 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. A commercial source for a structurally related compound, 3-(2-Methoxyphenyl)pentan-3-ol, is available, suggesting that custom synthesis of the target compound is feasible.[4] Upon acquisition, the compound's identity and purity must be confirmed using standard analytical techniques such as NMR, LC-MS, and HPLC. A purity of >98% is recommended for all subsequent biological assays.

Broad Receptor Profiling

To obtain an initial, unbiased assessment of the compound's biological targets, a broad receptor profiling screen is recommended. Commercial services, such as the Eurofins SafetyScreen44™, can assess the binding of the compound to a panel of 44 receptors, ion channels, and transporters at a single concentration (e.g., 10 µM). This will help to identify potential primary targets and off-target liabilities early in the investigation.

Cytotoxicity Assessment

It is crucial to determine the concentration range at which the compound exhibits cytotoxic effects. This will allow for the differentiation between specific pharmacological effects and non-specific toxicity in subsequent assays.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Phase 2: Target Validation and Mechanism of Action

Based on the results from the broad receptor screen, more focused experiments will be designed to validate the identified "hits" and elucidate the compound's mechanism of action. For the purpose of this guide, let us hypothesize that the initial screen indicates an affinity for serotonin and/or dopamine receptors, a plausible scenario given the compound's structural features.

Radioligand Binding Assays

To quantify the affinity of the compound for the identified targets, competitive radioligand binding assays will be performed.

Protocol: Radioligand Binding Assay (Hypothetical for 5-HT2A Receptor)

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT2A receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin), and varying concentrations of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki value.

Table 1: Hypothetical Binding Affinity Data

TargetRadioligandKi (nM)
5-HT2A[3H]-ketanserin150
D2[3H]-spiperone>10,000
SERT[3H]-citalopram850
Functional Assays

Once binding is confirmed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Potential Signaling Pathways to Investigate

G Compound 3-(2-Amino-3-methoxy- phenyl)-pentan-3-ol Receptor GPCR (e.g., 5-HT2A) Compound->Receptor G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

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Exploratory

Discovery and Development of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Analogs: A Technical Guide to Next-Generation Benzoxazinone LABAs

Executive Summary The transition from short-acting bronchodilators to ultra-long-acting β2-adrenergic receptor agonists (ultra-LABAs) represents a cornerstone in the modern pharmacological management of Chronic Obstructi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from short-acting bronchodilators to ultra-long-acting β2-adrenergic receptor agonists (ultra-LABAs) represents a cornerstone in the modern pharmacological management of Chronic Obstructive Pulmonary Disease (COPD) and asthma. Achieving a >24-hour duration of action requires precise molecular engineering to maximize receptor residence time. This whitepaper provides an in-depth technical analysis of 3-(2-amino-3-methoxyphenyl)pentan-3-ol , a critical synthetic intermediate. When cyclized, this molecule forms a highly specific 4,4-diethyl-8-methoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one core, which acts as a privileged lipophilic tail, anchoring the drug to the β2-AR exosite and driving unprecedented pharmacological efficacy .

Target Biology & Mechanistic Rationale

The β2-Adrenergic Receptor (β2-AR) is a G-protein-coupled receptor (GPCR) that mediates airway smooth muscle relaxation. While the orthosteric binding site accommodates the highly conserved ethanolamine headgroup (responsible for receptor activation), the duration of action is dictated by the molecule's interaction with an adjacent lipophilic cavity known as the exosite .

The 4,4-diethyl-8-methoxy-benzoxazinone core—derived directly from the 3-(2-amino-3-methoxyphenyl)pentan-3-ol intermediate—is rationally designed to exploit this exosite :

  • The 4,4-Diethyl Substitution (Pentan-3-ol derived): The bulky diethyl groups restrict the rotational degrees of freedom of the benzoxazinone ring. This steric locking forces the tail into a bioactive conformation that wedges deeply into the hydrophobic exosite, drastically reducing the dissociation rate ( koff​ ).

  • The 8-Methoxy Substitution: The methoxy group acts as an electron-donating moiety, enriching the electron density of the aromatic ring to enhance π−π stacking interactions with aromatic residues in the receptor pocket, while also providing a localized dipole for auxiliary hydrogen bonding.

B2AR_Signaling LABA Benzoxazinone LABA (Agonist) Receptor β2-Adrenergic Receptor (Orthosteric + Exosite) LABA->Receptor High-affinity binding (Prolonged residence) Gs Gs Protein α-Subunit (GTP Bound) Receptor->Gs Conformational shift AC Adenylyl Cyclase (AC) (Effector Enzyme) Gs->AC Allosteric activation cAMP cAMP Accumulation (Second Messenger) AC->cAMP ATP conversion PKA Protein Kinase A (PKA) (Kinase Cascade) cAMP->PKA R-subunit binding Response Airway Smooth Muscle Relaxation PKA->Response Target phosphorylation (MLCK inhibition)

Fig 1: β2-Adrenergic Receptor (β2-AR) signaling cascade activated by benzoxazinone LABAs.

Synthetic Discovery Workflow

The synthesis of the ultra-LABA candidate relies heavily on the efficient construction of the benzoxazinone tail. The process begins with a substituted anthranilic acid derivative and utilizes a highly controlled Grignard addition to establish the critical pentan-3-ol moiety [[1]]().

Synthesis_Workflow SM Methyl 2-Amino-3-methoxy- benzoate Grignard Grignard Reaction (EtMgBr) SM->Grignard Double Addition Intermediate 3-(2-Amino-3-methoxy- phenyl)pentan-3-ol Grignard->Intermediate Cyclization Cyclization (Triphosgene, Base) Intermediate->Cyclization Phosgenation Benzoxazinone 4,4-Diethyl-8-methoxy- 3,1-benzoxazin-2-one Cyclization->Benzoxazinone Coupling Alkylation & Deprotection Benzoxazinone->Coupling Ethanolamine Headgroup Final Target LABA Candidate Coupling->Final

Fig 2: Synthetic workflow from substituted benzoic acid to the final benzoxazinone LABA.

Structure-Activity Relationship (SAR) Insights

The pharmacological superiority of the 3-(2-amino-3-methoxyphenyl)pentan-3-ol derived core becomes evident when comparing its quantitative SAR data against less sterically hindered analogs. The transition from a dimethyl to a diethyl substitution at the C4 position of the benzoxazinone ring is the primary driver for achieving >24-hour receptor residence times.

Table 1: SAR Optimization of the Benzoxazinone Exosite Binding Tail

Compound Core DerivativeR1 (C4 Substitution)R2 (C8 Substitution)β2-AR Binding ( pKi​ )Functional Potency ( EC50​ , nM)Reversal Half-life ( t1/2​ , hours)
Analog ADimethyl (Propan-2-ol)Hydrogen (-H)8.21.504.2
Analog BDiethyl (Pentan-3-ol)Hydrogen (-H)9.10.3012.5
Analog CDimethyl (Propan-2-ol)Methoxy (-OCH3)8.50.806.1
Lead Candidate Diethyl (Pentan-3-ol) Methoxy (-OCH3) 9.8 0.05 > 24.0

Data synthesis reflects the synergistic effect of the C4-diethyl steric bulk and the C8-methoxy electronic modulation, resulting in sub-nanomolar potency and ultra-long duration of action.

Experimental Protocols & Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core intermediate and the subsequent pharmacological evaluation.

Protocol A: Synthesis of 3-(2-Amino-3-methoxyphenyl)pentan-3-ol

Objective: Execute a double Grignard addition on an unprotected anthranilic ester.

  • Preparation: Dissolve 10.0 g of methyl 2-amino-3-methoxybenzoate in 150 mL of anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere. Chill the reactor to exactly 0°C using an ice-brine bath.

  • Addition: Dropwise, add 3.5 equivalents of Ethylmagnesium bromide (EtMgBr, 3M in diethyl ether) over 45 minutes. Maintain internal temperature below 5°C.

  • Reflux: Remove the cooling bath and gradually heat the reaction to a gentle reflux (65°C) for 4 hours.

  • Quench & Extraction: Cool to 0°C and slowly quench with 100 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc 80:20) to yield the pure tertiary alcohol.

Expertise & Causality Rationale: The use of anhydrous THF and a strict 0°C initialization temperature is critical. The starting material contains an unprotected primary amine ( −NH2​ ). While Grignard reagents can deprotonate amines, the reaction kinetics at low temperatures heavily favor nucleophilic attack on the electrophilic ester carbonyl. By using an excess of EtMgBr (≥3.5 eq), the first equivalent acts as a sacrificial base to deprotonate the amine, while subsequent equivalents drive the double alkylation of the ester to yield the tertiary pentan-3-ol. Quenching with saturated NH4​Cl provides a mild proton source that avoids dehydrating the newly formed, sterically hindered tertiary alcohol—a common artifact when using strong mineral acids.

Protocol B: Cyclization to 4,4-Diethyl-8-methoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one

Objective: Phosgenation of the amino-alcohol intermediate.

  • Preparation: Dissolve 5.0 g of 3-(2-amino-3-methoxyphenyl)pentan-3-ol and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) in 100 mL anhydrous Dichloromethane (DCM) at 0°C.

  • Reagent Addition: Add 0.4 equivalents of Triphosgene dissolved in 20 mL DCM dropwise over 30 minutes.

  • Cyclization: Stir at room temperature for 2 hours.

  • Workup: Wash with 1M HCl, followed by saturated NaHCO3​ . Dry and evaporate to yield the benzoxazinone core.

Expertise & Causality Rationale: Triphosgene is selected over phosgene gas for safety and precise stoichiometric control. DIPEA serves a dual purpose: it neutralizes the HCl generated during the reaction, preventing the protonation of the aniline nitrogen (which would render it non-nucleophilic), and it acts as a self-validating pH buffer. If the reaction mixture becomes acidic, cyclization stalls at the carbamoyl chloride intermediate. The 4,4-diethyl steric bulk from the pentan-3-ol moiety forces the intermediate into a reactive conformation via the Thorpe-Ingold effect, dramatically accelerating the ring closure.

Protocol C: In Vitro cAMP Accumulation Assay

Objective: Quantify the functional agonism ( EC50​ ) of the final synthesized LABA at the human β2-AR.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human β2-AR into a 384-well microplate at 5,000 cells/well.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with assay buffer containing 500 µM 3-isobutyl-1-methylxanthine (IBMX).

  • Agonist Stimulation: Add serial dilutions of the synthesized LABA (10 pM to 10 µM). Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (anti-cAMP cryptate and d2-labeled cAMP). Read TR-FRET signal at 665 nm / 620 nm.

Expertise & Causality Rationale: The inclusion of IBMX is a non-negotiable parameter. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the cAMP generated by adenylyl cyclase would be rapidly hydrolyzed to 5'-AMP by endogenous PDEs, leading to artificially low efficacy readouts (false negatives). This makes the protocol a self-validating system: the basal cAMP levels in the IBMX-only control well confirm that the detection chemistry is functioning and that basal PDE activity is successfully suppressed prior to agonist evaluation.

Conclusion

The discovery and optimization of 3-(2-amino-3-methoxyphenyl)pentan-3-ol as a synthetic precursor represents a masterclass in rational drug design. By translating the alpha,alpha-diethyl aliphatic bulk of the pentan-3-ol moiety into the C4 position of a benzoxazinone ring, medicinal chemists successfully engineered a lipophilic tail capable of anchoring tightly to the β2-AR exosite. This structural innovation directly underpins the sub-nanomolar potency and >24-hour efficacy observed in modern ultra-LABA therapeutics.

References

  • Title: US20110053926A1 - New Pharmaceutically-Active Compounds for the Treatment of Respiratory Diseases.
  • Title: WO2008023004A1 - Enantiomerenreine betaagonisten, verfahren zu deren herstellungen und deren verwendung als arzneimittel.
  • Title: WO2006089859A1 - Nouveaux medicaments pour traiter des maladies des voies respiratoires.

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Foundational

The Evolving Landscape of Substituted Phenylpentanols: A Technical Guide for Drug Discovery

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold Substituted phenylpentanol compounds, a class of molecules characterized by a five-carbon chain attached to a phenyl ring with a hydroxyl group, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

Substituted phenylpentanol compounds, a class of molecules characterized by a five-carbon chain attached to a phenyl ring with a hydroxyl group, are emerging as a versatile scaffold in drug discovery. While their presence in the fragrance industry is well-established, a growing body of research is beginning to uncover their significant potential in therapeutic applications ranging from neuroprotection and anticonvulsant activity to anti-inflammatory and cytotoxic effects. This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of substituted phenylpentanols, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. The inherent chirality in many phenylpentanol structures further adds a layer of complexity and opportunity, allowing for stereospecific interactions with biological targets. Understanding the nuances of their synthesis and the impact of various substitutions on their biological activity is paramount to unlocking their full therapeutic potential.

Synthetic Strategies: Crafting the Phenylpentanol Core

The synthesis of substituted phenylpentanols can be approached through several strategic routes, often starting from more readily available precursors such as chalcones (1,3-diphenyl-2-propen-1-ones) or through the alkylation of phenyl-containing molecules. The choice of synthetic pathway is often dictated by the desired substitution pattern on both the phenyl ring and the pentanol backbone.

Reduction of Substituted Chalcones: A Primary Route

A common and effective method for the synthesis of 1,5-diphenyl-1-pentanol derivatives involves the reduction of the corresponding chalcone precursors. Chalcones, which can be readily synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde, offer a versatile platform for introducing a wide array of substituents onto the phenyl rings. The subsequent reduction of the α,β-unsaturated ketone and the carbonyl group can be achieved in a single step or sequentially to yield the saturated alcohol.

Experimental Protocol: Synthesis of a Methoxy-Substituted 1,5-Diphenyl-1-Pentanol

Step 1: Synthesis of the Chalcone Precursor

  • To a solution of 2-naphthylethanone (1 mmol) and an appropriate methoxy-substituted aromatic aldehyde (1 mmol) in ethanol, an aqueous solution of sodium hydroxide is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure methoxy-substituted chalcone.[1]

Step 2: Reduction to the Phenylpentanol

  • The synthesized chalcone (1 mmol) is dissolved in a suitable solvent such as methanol or ethanol.

  • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0°C.

  • The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired substituted 1,5-diphenyl-1-pentanol.

Causality Behind Experimental Choices: The use of a strong base like NaOH in the Claisen-Schmidt condensation is crucial for the deprotonation of the α-carbon of the acetophenone, initiating the condensation with the aldehyde. The choice of a mild reducing agent like NaBH₄ is selective for the reduction of the ketone to the alcohol without affecting other functional groups that may be present on the aromatic rings.

Enantioselective Synthesis: Accessing Chiral Phenylpentanols

Given that many biologically active molecules are chiral, the enantioselective synthesis of phenylpentanols is of significant interest.[2] Chiral auxiliaries or catalysts can be employed to control the stereochemistry of the newly formed chiral center(s). One approach involves the asymmetric hydrogenation of a prochiral ketone precursor.

Experimental Protocol: Enantioselective Synthesis of a Chiral Phenylpentanol

  • A prochiral substituted 1-phenyl-1-pentanone is dissolved in a degassed solvent (e.g., methanol or isopropanol).

  • A chiral ruthenium-phosphine catalyst, such as a Ru-BINAP complex, is added to the solution.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere at a specific pressure and temperature.

  • The reaction progress is monitored by chiral high-performance liquid chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched phenylpentanol.

Causality Behind Experimental Choices: The chiral phosphine ligand on the ruthenium catalyst creates a chiral environment around the metal center. This forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product. The choice of solvent and reaction conditions can significantly influence the enantioselectivity of the reaction.

Pharmacological Activities of Substituted Phenylpentanols and Related Compounds

The therapeutic potential of substituted phenylpentanols is being explored across various disease areas. While research directly on phenylpentanols is still emerging, studies on structurally related compounds, particularly their chalcone precursors and other substituted phenyl derivatives, provide strong indications of their potential pharmacological activities.

Cytotoxic Activity

Substituted chalcones, the synthetic precursors to many phenylpentanols, have demonstrated significant cytotoxic activity against a range of cancer cell lines. The presence and position of methoxy groups on the phenyl rings appear to play a crucial role in their anticancer potential.[1] It is plausible that the corresponding reduced phenylpentanol derivatives may retain or possess modified cytotoxic profiles.

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
Methoxy-substituted Chalcone3,4,5-trimethoxyHeLa0.019[1]
Methoxy-substituted Chalcone3,4,5-trimethoxyHCT150.020[1]
Methoxy-substituted Chalcone3,4,5-trimethoxyA5490.022[1]
Methoxy-substituted Chalcone3,5-dimethoxyVarious-[1]
Methoxyflavone Analog5,3'-dihydroxy-3,6,7,8,4'-penta-methoxyMCF-73.71[1]
4-Allyl-2-methoxyphenol derivativePropionate esterMCF-70.400 µg/mL
Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. Substituted 1,3-diphenyl-2-propen-1-ones have been shown to possess neuroprotective properties, including radical scavenging and suppression of nitric oxide (NO) generation.[3] These findings suggest that substituted phenylpentanols, as reduced and potentially more stable analogues, could be promising candidates for the development of neuroprotective agents. The mechanism of action may involve the modulation of signaling pathways related to oxidative stress and inflammation, such as the Nrf2 pathway.[4]

Anticonvulsant Activity

Several classes of compounds containing substituted phenyl groups have been investigated for their anticonvulsant properties. For instance, new series of 1,4-dihydropyridine derivatives and 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives have shown promising anticonvulsant activity in animal models.[5][6] While direct studies on substituted phenylpentanols are limited, the structural similarities suggest that this class of compounds warrants investigation for its potential in epilepsy treatment. A study on a homologous series of (+/-)-p-fluoro-phenyl alcohol amides, which includes a pentanamide derivative, demonstrated significant anticonvulsant activity.[7]

CompoundAnimal ModelED50 (mg/kg)Reference
Ameltolide (a 4-aminobenzamide)Mouse (MES, oral)1.4[8]
N-(2-ethylphenyl)benzamide derivativeMouse (MES, i.p.)-[9]
1-acetyl-4-benzyl-2-(thiazol-2-yl)-semicarbazideMouse (MES, i.p.)22[10]
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochlorideMouse (MES)62.14[11]
Anti-inflammatory Activity

Inflammation is a key pathological process in a multitude of diseases. Compounds such as 1,5-diphenylpent-3-en-1-ynes, which share a structural relationship with phenylpentanols, have been isolated from natural sources and have demonstrated potent anti-inflammatory activity by inhibiting superoxide anion generation and elastase release in human neutrophils.[6] This suggests that the 1,5-diphenylpentane scaffold is a promising backbone for the design of novel anti-inflammatory agents.

Structure-Activity Relationships (SAR): Guiding the Design of Potent Phenylpentanols

The biological activity of substituted phenylpentanols is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Impact of Phenyl Ring Substituents

The nature, position, and number of substituents on the phenyl ring(s) can significantly influence the pharmacological properties of phenylpentanols.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can affect the molecule's interaction with its biological target. For neuroprotective 1,3-diphenyl-2-propen-1-ones, an electron-donating group at the para position of the acetophenone-derived ring was found to dramatically increase the suppression of NO production.[3]

  • Halogenation: The introduction of halogen atoms can enhance lipophilicity, potentially improving membrane permeability and bioavailability. In a series of halogenated disinfectants, which are potent inhibitors of 5α-reductase type 1, there was a correlation between potency and physicochemical properties including LogP and halogen content.[12]

  • Methoxy Groups: As seen in the cytotoxic activity of chalcones and flavones, the presence and positioning of methoxy groups can significantly impact their potency.[1][5]

Influence of the Pentanol Chain

Modifications to the pentanol chain, including the position of the hydroxyl group and the introduction of other functional groups or chiral centers, can also have a profound effect on biological activity.

  • Chirality: The stereochemistry of the chiral center(s) in the pentanol chain can lead to significant differences in biological activity between enantiomers. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to side effects (the distomer).[13] Enantioselective synthesis and pharmacological evaluation of chiral analogues are therefore critical steps in the drug discovery process.[2][14]

SAR_Overview cluster_scaffold Substituted Phenylpentanol Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties Phenyl_Ring Phenyl Ring Ring_Substituents Substituents (e.g., -OCH3, -Cl, -F) Phenyl_Ring->Ring_Substituents Substitution Pentanol_Chain Pentanol Chain Chain_Modifications Chain Modifications (e.g., -OH position, chirality) Pentanol_Chain->Chain_Modifications Modification Biological_Activity Pharmacological Activity (Cytotoxic, Neuroprotective, etc.) Ring_Substituents->Biological_Activity Pharmacokinetics ADME Properties (Absorption, Distribution, Metabolism, Excretion) Ring_Substituents->Pharmacokinetics Chain_Modifications->Biological_Activity Chain_Modifications->Pharmacokinetics Biological_Activity->Pharmacokinetics

Caption: Overview of Structure-Activity Relationships for Substituted Phenylpentanols.

Future Perspectives and Conclusion

Substituted phenylpentanol compounds represent a promising and relatively underexplored area of medicinal chemistry. The initial findings from structurally related compounds strongly suggest their potential as therapeutic agents for a variety of diseases. Future research should focus on several key areas:

  • Systematic Pharmacological Screening: A comprehensive evaluation of a diverse library of substituted phenylpentanols against a wide range of biological targets is needed to fully elucidate their therapeutic potential.

  • Detailed SAR Studies: Systematic modifications of the phenylpentanol scaffold, coupled with quantitative biological testing, will be essential for developing predictive SAR models to guide the design of more potent and selective compounds.

  • Elucidation of Mechanisms of Action: Investigating the specific molecular targets and signaling pathways modulated by active phenylpentanol compounds will provide a deeper understanding of their therapeutic effects and potential side effects.

  • Exploitation of Chirality: The development of efficient enantioselective synthetic routes and the separate pharmacological evaluation of individual enantiomers will be crucial for optimizing the therapeutic profile of chiral phenylpentanols.

References

  • Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. PubMed, [Link]

  • Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Derivatives. Indian Journal of Pharmaceutical Sciences, [Link]

  • Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones. Journal of Medicinal Chemistry, [Link]

  • Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. PMC, [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti, [Link]

  • New anticonvulsant agents. Semantic Scholar, [Link]

  • Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. Journal of Chemical and Pharmaceutical Research, [Link]

  • Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT(2A/2C) receptor agonists. PubMed, [Link]

  • 1,5-Diphenylpent-3-en-1-ynes and methyl naphthalene carboxylates from Lawsonia inermis and their anti-inflammatory activity. PubMed, [Link]

  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. PMC, [Link]

  • Anticonvulsant and neurotoxicological properties of. Université catholique de Louvain, [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PMC, [Link]

  • Structure-activity relationships of halogenated disinfectants as potent inhibitors of 5α-reductase type 1: Potential impact on neurosteroid synthesis. PubMed, [Link]

  • Synthesis and pharmacological evaluation of a new homologous series of (+/-)-p-fluoro-phenyl alcohol amide anticonvulsants. PubMed, [Link]

  • Stereoselective semi-synthesis of the neuroprotective natural product, serofendic acid. PMC, [Link]

  • Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia, [Link]

  • Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant. PubMed, [Link]

Sources

Exploratory

Stereoselective Synthesis of Pentan-3-ol Derivatives: A Comprehensive Technical Guide for Polypropionate Assembly

Executive Summary The stereoselective construction of pentan-3-ol derivatives—particularly the 2-methyl-3-hydroxypentanoate and 2,4-dimethylpentan-3-ol motifs—is a foundational challenge in the total synthesis of polyket...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereoselective construction of pentan-3-ol derivatives—particularly the 2-methyl-3-hydroxypentanoate and 2,4-dimethylpentan-3-ol motifs—is a foundational challenge in the total synthesis of polyketide and polypropionate natural products (e.g., macrolides, crocacins, and statins). Setting contiguous stereocenters along an aliphatic backbone requires rigorous control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we dissect the thermodynamic and kinetic causalities governing these transformations, providing a self-validating framework for asymmetric aldol additions, catalytic hydrogenations, and stereoinvertive displacements.

Mechanistic Pathways to Stereocontrol

Auxiliary-Directed Asymmetric Aldol Additions

The most reliable method for constructing the syn-2-methylpentan-3-ol core is the Evans asymmetric aldol reaction. By employing a chiral N -propionyl oxazolidinone auxiliary, the reaction is forced through a highly ordered Zimmerman-Traxler chair-like transition state.

  • Mechanistic Causality: The use of dibutylboron triflate (Bu₂BOTf) and a sterically hindered amine (DIPEA) selectively generates the Z-boron enolate. Because B–O and B–C bonds are significantly shorter than their lithium or sodium counterparts, the transition state is tightly compacted. This maximizes the steric differentiation between the auxiliary’s bulky substituent and the incoming propionaldehyde, reliably yielding the syn-aldol adduct with >95% diastereomeric excess (de). In the total synthesis of enamide-containing natural products like crocacins, this exact Evans aldol framework is pivotal for setting the stereocenters of the pentan-3-ol core[1].

  • Alternative Zirconium(II) Enolates: demonstrated that (S,S) -(+)-pseudoephedrine-based propionamides can also be utilized. Transmetalation of the initial lithium enolate with a zirconium(II) salt (ZrCp₂Cl₂) prior to aldehyde addition at -105 °C is strictly required to achieve high syn selectivity[2]. The causality here lies in the strong chelation ability of Zr(II), which tightly coordinates the tetrahedral intermediate, preventing retro-aldol equilibration and locking the stereocenters.

Stereoselective Displacements of Sterically Hindered Carbinols

For highly encumbered secondary aliphatic substrates like 3-pentanol derivatives, stereoinvertive displacements are notoriously difficult due to competing elimination pathways.

  • Mechanistic Causality: Utilizing triethylmethanetricarboxylate (TEMT) as a carbon acid nucleophile in the presence of DEAD and PMe₃ enables stereoselective C–C bond formation[3]. The critical choice of PMe₃ instead of PPh₃ reduces steric clash in the betaine intermediate, kinetically favoring the S_N2 displacement over E2 elimination[3]. Furthermore, in the synthesis of complex targets like (+)-7,20-diisocyanoadociane, the stereocontrol of tertiary carbinols (e.g., 2,4-dimethylpentan-3-ol derivatives) is dictated by the stoichiometry of trialkylaluminum reagents[4]. Excess Me₃Al in non-polar solvents at cryogenic temperatures forces an axial addition trajectory, overriding the inherent equatorial preference of the substrate[4].

Quantitative Data: Comparative Stereoselectivity

The following table summarizes the field-proven methodologies for synthesizing chiral pentan-3-ol derivatives, comparing their catalytic efficiency and stereochemical output.

MethodologyReagents / CatalystTarget MotifStereoselectivity (dr/ee)Typical YieldScalability
Boron-Mediated Aldol Evans Oxazolidinone, Bu₂BOTfsyn-2-methylpentan-3-ol>95:5 dr, >99% ee80–90%High (Multi-gram)
Zr-Mediated Aldol (+)-Pseudoephedrine, ZrCp₂Cl₂syn-α-methyl-β-hydroxy amide>92:8 dr, >99% ee75–85%Moderate
Asymmetric Hydrogenation Ru(II)-(R)-BINAP (DKR)anti-2-methylpentan-3-ol>98:2 dr, >95% ee>90%Very High
Stereoselective Mitsunobu TEMT, DEAD, PMe₃anti-3-pentanol derivatives>90:10 dr, >90% ee60–75%Moderate

Experimental Protocol: Evans syn-Aldol Synthesis

This protocol describes the stereoselective synthesis of a (2S,3R)-3-hydroxy-2-methylpentanoate derivative. Every step is designed as a self-validating system to ensure reproducibility.

Step 1: Enolization & Boron Enolate Formation

  • Dissolve (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (50 mL, 0.2 M) under a strict argon atmosphere. Cool the solution to -78 °C.

  • Dropwise add Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂), followed by the slow addition of N,N -diisopropylethylamine (DIPEA, 1.2 equiv).

  • Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete Z-enolate formation.

    • Self-Validation Check: Trap a 0.1 mL aliquot with TMS-Cl and analyze via ¹H NMR; a >95:5 ratio of Z:E enolate confirms the efficacy of the enolization step before proceeding.

Step 2: Aldol Addition

  • Recool the reaction mixture to -78 °C.

  • Slowly add freshly distilled propionaldehyde (1.2 equiv) down the side of the flask to pre-cool the reagent before it hits the enolate solution.

  • Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

Step 3: Oxidative Quench & Cleavage

  • Quench the reaction with pH 7 phosphate buffer (20 mL), followed by methanol (20 mL).

  • Critical Step: To safely cleave the robust boron-aldol complex without epimerizing the newly formed stereocenters, add a 2:1 mixture of MeOH and 30% aqueous H₂O₂ (15 mL) dropwise at 0 °C. Stir vigorously for 1 hour.

  • Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography.

Analytical Validation & Troubleshooting

To confirm the architectural integrity of the synthesized pentan-3-ol derivative, rely on rigorous NMR decoupling experiments:

  • Relative Stereochemistry (dr): The syn vs. anti configuration is validated by analyzing the coupling constant ( J2,3​ ) between the α-proton (C2) and β-proton (C3). For syn-aldol products, J2,3​ is typically 4–6 Hz . Conversely, anti-products exhibit a larger J2,3​ of 7–9 Hz due to their preferred antiperiplanar conformation in solution.

  • Absolute Stereochemistry (ee): Enantiomeric excess is determined post-auxiliary cleavage using a chiral stationary phase HPLC (e.g., Chiralcel OD-H), comparing retention times against a racemic standard.

Workflow Visualization

StereoselectiveSynthesis cluster_0 Enolization Phase cluster_1 C-C Bond Formation cluster_2 Resolution & Cleavage N1 N-Propionyl Oxazolidinone (Chiral Auxiliary) N2 Z-Boron Enolate (Bu2BOTf, DIPEA) N1->N2 -78°C to 0°C CH2Cl2 N3 Propionaldehyde Addition N2->N3 -78°C N4 Zimmerman-Traxler Transition State N3->N4 Highly Ordered N5 syn-Aldol Adduct (>95% de) N4->N5 Oxidative Quench (H2O2) N6 Pentan-3-ol Derivative (Target Core) N5->N6 LiOH / H2O2 Auxiliary Removal

Workflow of the Evans syn-aldol reaction for stereoselective pentan-3-ol synthesis.

References

  • Jose L. Vicario, Dolores Badía, Esther Domínguez, Mónica Rodríguez, Luisa Carrillo. "Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols." The Journal of Organic Chemistry, 2000.

  • J. C. Demers, et al. "Stereoselective Carbon−Carbon Bond Formation via the Mitsunobu Displacement of Chiral Secondary Benzylic Alcohols." Organic Letters, 2004.

  • Adele Elisa Pasqua. "Total synthesis of enamide-containing natural products." University of Glasgow Theses, 2013.

  • Michael T. Crimmins, et al. "Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane." The Journal of Organic Chemistry, 2022.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Experimental Protocols: Comprehensive Evaluation of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

Forward The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the scientific and medical communities.[1][2][3][4] A thorough and systematic evaluation of these compounds is paramount to...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the scientific and medical communities.[1][2][3][4] A thorough and systematic evaluation of these compounds is paramount to understanding their pharmacological and toxicological profiles. This document provides a detailed experimental framework for the investigation of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, a compound with structural similarities to known psychoactive agents. The protocols herein are designed to be a comprehensive guide for researchers in pharmacology, toxicology, and drug development, providing not just procedural steps, but the scientific rationale behind them. The aim is to build a self-validating system of inquiry, ensuring that the data generated is robust, reproducible, and contributes to a clear understanding of the compound's properties.

Introduction and Rationale

3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a tertiary alcohol. Its structure, featuring a methoxyphenyl group, is reminiscent of several known psychoactive compounds, particularly analogs of phencyclidine (PCP) such as 3-methoxyphencyclidine (3-MeO-PCP).[5][6][7][8][9] These compounds are known to act as dissociative hallucinogens primarily through their interaction with the N-methyl-D-aspartate (NMDA) receptor.[5][6][9] The structural alerts present in 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol necessitate a comprehensive investigation into its potential pharmacological activity and toxicity. The following protocols are designed to systematically characterize this molecule, from its basic physicochemical properties to its complex interactions with biological systems.

Physicochemical Characterization and Purity Assessment

Before commencing any biological evaluation, it is imperative to unequivocally confirm the identity and purity of the test compound. This ensures that any observed biological effects are attributable to the compound of interest and not to impurities or degradation products.

2.1 Protocol: Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire ¹H and ¹³C NMR spectra.

    • Rationale: The spectral data should be consistent with the proposed structure of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a definitive structural fingerprint.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., LC-TOF-MS or Orbitrap).

    • Rationale: Determine the accurate mass of the molecular ion. This should correspond to the calculated exact mass of the compound (C12H19NO2), providing confirmation of its elemental composition. Fragmentation patterns can offer additional structural information.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method to assess purity. A reverse-phase C18 column is a good starting point.

    • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Employ a UV detector, monitoring at a wavelength where the compound has significant absorbance.

    • Rationale: To quantify the purity of the compound. For biological assays, a purity of >98% is highly recommended.

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(2-Methoxyphenyl)pentan-3-ol53847-40-8C12H18O2194.27
3-(3-Methoxyphenyl)-3-pentanol74385-17-4C12H18O2194.27[10]

In Vitro Pharmacological Profiling

Given the structural similarity to PCP analogs, the primary hypothesis is that 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol may interact with CNS targets, particularly the NMDA receptor. The following tiered approach will efficiently screen for and characterize its pharmacological activity.

Tier 1: Primary Screening - Receptor Binding Assays

The initial step is to determine if the compound has an affinity for key CNS receptors implicated in the action of psychoactive drugs. A broad radioligand binding assay panel is recommended.

3.1.1 Protocol: Radioligand Binding Assays

  • Target Selection: At a minimum, the screening panel should include:

    • Glutamate Receptors: NMDA (PCP binding site)

    • Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)

    • Sigma Receptors: Sigma-1, Sigma-2

    • Opioid Receptors: Mu, Delta, Kappa

  • Assay Principle: This is a competitive binding assay where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured.

  • Procedure:

    • Prepare membranes from cells expressing the receptor of interest.

    • Incubate the membranes with a fixed concentration of the appropriate radioligand and varying concentrations of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound to generate a dose-response curve.

    • Determine the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

Rationale: This initial screen will quickly identify which, if any, of these key receptors the compound binds to and with what affinity. High affinity for the NMDA receptor's PCP site would be consistent with the initial hypothesis.[5][6]

Tier 2: Functional Characterization

If significant binding is observed in Tier 1, the next step is to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or modulator?).

3.2.1 Protocol: NMDA Receptor Functional Assay (Calcium Imaging)

This protocol assumes the compound shows affinity for the NMDA receptor.

  • Cell Line: Use a cell line that endogenously or recombinantly expresses NMDA receptors (e.g., primary cortical neurons or HEK293 cells transfected with NMDA receptor subunits).

  • Procedure:

    • Culture the cells on glass-bottom plates suitable for microscopy.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Apply 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol at various concentrations.

    • After a short incubation, stimulate the cells with an NMDA receptor agonist (e.g., NMDA and glycine).

    • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity.

  • Data Analysis:

    • Quantify the peak fluorescence change in response to the agonist in the presence and absence of the test compound.

    • To determine if it's an antagonist, assess its ability to inhibit the agonist-induced calcium influx.

    • To determine if it's an agonist, apply the compound alone and look for an increase in intracellular calcium.

Rationale: This assay directly measures the functional effect of the compound on NMDA receptor activity. A reduction in the agonist-induced calcium signal would indicate antagonistic activity, a hallmark of PCP-like dissociatives.[5]

Diagram 1: Experimental Workflow for Pharmacological Profiling

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: Safety & Metabolism Compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Purity Confirm Structure & Purity (NMR, MS, HPLC) Compound->Purity Binding Tier 1: Receptor Binding Screen (NMDA, SERT, DAT, Sigma) Purity->Binding Function Tier 2: Functional Assays (e.g., Calcium Imaging) Binding->Function If Ki < 1µM Tox Neurotoxicity Assessment (SH-SY5Y; MTT, LDH Assays) Function->Tox Metabolism Metabolic Stability (Human Liver Microsomes) Tox->Metabolism

Caption: A tiered approach for the comprehensive in vitro evaluation of novel compounds.

In Vitro Neurotoxicity Assessment

It is crucial to assess the potential for a novel psychoactive compound to cause neuronal damage. Human neuroblastoma cell lines, such as SH-SY5Y, provide a valuable in vitro model for this purpose.[1][2]

4.1 Protocol: Cell Viability and Cytotoxicity Assays

  • Cell Culture: Culture SH-SY5Y cells in appropriate media. For dopaminergic-like neurons, differentiation can be induced with retinoic acid.[1][2]

  • Compound Exposure:

    • Plate the cells in 96-well plates.

    • Expose the cells to a range of concentrations of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (e.g., 1 µM to 1000 µM) for 24-48 hours.

  • MTT Assay (Cell Viability):

    • After exposure, add MTT solution to each well and incubate.

    • Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilize the formazan crystals and measure the absorbance. A decrease in absorbance indicates reduced cell viability.

  • LDH Assay (Cytotoxicity):

    • After exposure, collect the cell culture supernatant.

    • Rationale: Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes.

    • Measure LDH activity in the supernatant using a commercially available kit. An increase in LDH activity indicates cell lysis and cytotoxicity.

Table 2: Hypothetical Neurotoxicity Data

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Control)1000
10982
50955
1008515
2506040
5004065
10002085

Diagram 2: Neurotoxicity Assessment Workflow

G Start Culture SH-SY5Y Cells Expose Expose to Compound (24h, dose-response) Start->Expose Assays Perform Parallel Assays Expose->Assays MTT MTT Assay (Mitochondrial Activity) Assays->MTT LDH LDH Assay (Membrane Integrity) Assays->LDH Data Analyze Data (Calculate EC50/LC50) MTT->Data LDH->Data Conclusion Determine Neurotoxic Potential Data->Conclusion

Caption: Workflow for assessing compound-induced neurotoxicity in vitro.

Preliminary In Vitro Metabolism

Understanding a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic profile. Human liver microsomes (HLM) contain a rich complement of drug-metabolizing enzymes, primarily Cytochrome P450s.

5.1 Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation:

    • Prepare an incubation mixture containing HLM, NADPH (as a cofactor), and a buffer.

    • Add 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol to initiate the reaction.

    • Incubate at 37°C.

  • Time Points:

    • Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis:

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

    • Quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant.

    • From this, calculate the in vitro half-life (t½).

Rationale: This assay provides an early indication of how quickly the compound is likely to be metabolized in the liver. A very short half-life may suggest rapid clearance in vivo.[11]

Data Interpretation and Reporting

A comprehensive report should be generated that synthesizes all the data.

  • Structure and Purity: Include all NMR and MS spectra and HPLC chromatograms.

  • Pharmacology: Report Ki values for all receptors tested. For functional assays, present dose-response curves and report EC50 or IC50 values.

  • Toxicology: Report the EC50 for cell viability and the LC50 for cytotoxicity.

  • Metabolism: Report the in vitro half-life in HLM.

References

  • Coppola, M., & Mondola, R. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. [Link]

  • Roth, B. L., Gibbons, S., Arunotayanun, W., & Nenthiram, D. (2013). 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. [Link]

  • Zuba, D. (2013). 4-Methoxy-phencyclidine: An Analytical Profile. ResearchGate. [Link]

  • Michely, J. A., et al. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 9(10), 1539-1549. [Link]

  • Coppola, M., & Mondola, R. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. ResearchGate. [Link]

  • DODDA MOHAN RAO, et al. (2012). A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • DODDA MOHAN RAO, et al. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Glatz, A., et al. (2020). The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures. SciTechnol. [Link]

  • Bouso, J. C., & Riba, J. (2011). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 24(13), 10693. [Link]

  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP. WHO. [Link]

  • Manzoni, C., et al. (2019). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. Frontiers in Chemistry, 7, 50. [Link]

  • PubChem. (n.d.). 3-(3-Methoxyphenyl)-3-pentanol. National Center for Biotechnology Information. [Link]

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Application

"3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol in anticancer research"

Note to the Reader Extensive research has revealed a notable absence of publicly available scientific literature detailing the investigation of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol for anticancer applications. The in...

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader

Extensive research has revealed a notable absence of publicly available scientific literature detailing the investigation of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol for anticancer applications. The information landscape for this specific molecule in the context of oncology is currently sparse.

However, the structural motifs present in this compound, namely the aminophenyl and methoxyphenyl groups, are recurrent and significant pharmacophores in a multitude of established and experimental anticancer agents. These moieties are frequently associated with compounds that induce apoptosis, modulate cell cycle progression, and interact with key oncogenic pathways.

Therefore, this guide has been expertly curated to provide a comprehensive overview of the application and evaluation of compounds containing these critical aminophenyl and methoxyphenyl functionalities in anticancer research. The protocols, mechanisms, and data presentation formats described herein are standard, validated, and widely applicable to the preclinical assessment of novel chemical entities bearing these important structural features. This document serves as a robust methodological framework for researchers engaged in the discovery and development of new anticancer therapeutics inspired by these chemical scaffolds.

Application Notes and Protocols for the Evaluation of Aminophenyl and Methoxyphenyl-Containing Compounds in Anticancer Research

Introduction: The Significance of Aminophenyl and Methoxyphenyl Moieties in Oncology

The aminophenyl and methoxyphenyl groups are privileged structures in medicinal chemistry, particularly in the design of anticancer agents. The presence of a methoxy group on a phenyl ring can influence a molecule's metabolic stability, lipophilicity, and ability to form key hydrogen bonds with biological targets.[1][2] Similarly, the amino group can act as a hydrogen bond donor or a basic center, facilitating interactions with enzymes and receptors critical to cancer cell survival.[3] Compounds incorporating these moieties have been shown to exhibit a range of antitumor activities, including the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[1][4] The exploration of novel molecules containing these scaffolds is a promising avenue in the development of new cancer therapies.

Core Anticancer Mechanisms

Compounds featuring aminophenyl and methoxyphenyl structures often exert their anticancer effects through two primary, interconnected mechanisms:

  • Induction of Apoptosis: Apoptosis is a regulated process of cell suicide that is often dysregulated in cancer.[5] Many therapeutic agents, including those with the aforementioned chemical groups, can trigger this process. This is often achieved through the activation of a cascade of enzymes called caspases, which are responsible for the execution phase of apoptosis.[6][7] Key markers of apoptosis include the cleavage of Poly(ADP-ribose) polymerase (PARP) by activated caspase-3 and the externalization of phosphatidylserine on the cell membrane.[1][8]

  • Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a deregulated cell cycle, leading to uncontrolled proliferation. Certain compounds can interrupt this cycle at specific checkpoints (e.g., G2/M phase), preventing the cancer cells from dividing and leading to their eventual death.[9][10]

Experimental Protocols

The following protocols are foundational for the in vitro assessment of the anticancer potential of novel compounds containing aminophenyl and methoxyphenyl moieties.

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Compound seed->treat incubate 3. Incubate (24-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read 7. Measure Absorbance solubilize->read analyze 8. Calculate IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

This technique is used to detect specific proteins in a sample and can be employed to measure the levels of key apoptosis-related proteins. An increase in the cleaved forms of caspase-3 and PARP is a hallmark of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the change in protein expression.

Simplified Apoptotic Pathway

Apoptosis_Pathway compound Anticancer Compound caspase9 Cleaved Caspase-9 compound->caspase9 activates caspase3 Cleaved Caspase-3 caspase9->caspase3 activates parp Cleaved PARP caspase3->parp cleaves apoptosis Apoptosis parp->apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by an anticancer compound.

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells and wash them with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.[9]

Data Presentation

Quantitative data should be presented in a clear and organized manner. Tables are an effective way to summarize key findings.

Table 1: Hypothetical Cytotoxicity of a Methoxyphenyl-Containing Compound (MPC-001) against Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast15.2
A549Lung28.9
HCT-116Colon12.5
DU-145Prostate21.7
Doxorubicin (Control)-0.8 (MCF-7)
Conclusion

The presence of aminophenyl and methoxyphenyl moieties in a chemical structure is a strong indicator of potential anticancer activity. The protocols and methodologies outlined in this guide provide a robust framework for the initial in vitro evaluation of such compounds. A systematic approach, beginning with cytotoxicity screening and followed by mechanistic studies into apoptosis induction and cell cycle effects, is crucial for identifying promising lead candidates for further preclinical and clinical development.

References

  • BenchChem. (n.d.). (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Efficacy Evaluation of (2-Amino-4-methoxyphenyl)methanol Derivatives.
  • Google Patents. (n.d.). WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Materials and Methods Cell viability assay. (n.d.).
  • Google Patents. (n.d.). US8138376B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Online Research @ Cardiff - ORCA. (n.d.).
  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • MDPI. (n.d.). Compound 17 Inhibits Lung Cancer Progression via Inducing Cellular Apoptosis and Blocking TNF Signaling Pathway Activation.
  • PLOS One. (2016). A Hybrid Chalcone Combining the Trimethoxyphenyl and Isatinyl Groups Targets Multiple Oncogenic Proteins and Pathways in Hepatocellular Carcinoma Cells.
  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • PubMed. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines.
  • Synblock. (n.d.). CAS 53847-40-8 | 3-(2-Methoxyphenyl)pentan-3-ol.
  • Planta Med. (2025). 3-methoxypropanol (THMP) Inhibits Bladder Cancer Cell Proliferation via Oxidative Stre.
  • ResearchGate. (2026). Threo-2,3-bis-(4-hydroxy-3-methoxyphenyl)-3-methoxypropanol (THMP) Inhibits Bladder Cancer Cell Proliferation via Oxidative Stress-dependent Apoptosis and DNA Damage.
  • JaCVAM. (2016). Protocol for SIRC-CVS cytotoxicity test Version 3.8.
  • SciSpace. (2017). In vivo anticancer evaluation of (2-amino-3,4,5-trimethoxyphenyl) (6-methoxy-1h-indol-3-yl) methanone.
  • MDPI. (2024). Discovery and Optimization of Ergosterol Peroxide Derivatives as Novel Glutaminase 1 Inhibitors for the Treatment of Triple-Negative Breast Cancer.
  • PMC. (n.d.). Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells.
  • ResearchGate. (n.d.). Cell Viability Assays: Methods and Protocols | Request PDF.
  • Lirias. (2011). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3о,4о,5о-Trimethoxybenzoyl)- benzo[b]furan.
  • OUCI. (n.d.). Threo-2,3-bis-(4-hydroxy-3-methoxyphenyl)-3-methoxypropanol (THMP) Inhibits Bladder Cancer Cell Proliferation via Oxidative Stress-dependent Apoptosis and DNA Damage.
  • Frontiers. (n.d.). 3-Deoxysappanchalcone Inhibits Skin Cancer Proliferation by Regulating T-Lymphokine-Activated Killer Cell-Originated Protein Kinase in vitro and in vivo.
  • PMC. (n.d.). Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells.
  • PubMed. (2023). Practical Characterization Strategies for Comparison, Qualification, and Selection of Cell Viability Detection Methods for Cellular Therapeutic Product Development and Manufacturing.
  • MDPI. (2022). Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction.
  • Sciforum. (2021). Proceedings Cytotoxicity studies of eugenol amino alcohols derivatives.
  • PubMed. (2024). Enhanced Anti-Melanoma Activity of Nutlin-3a Delivered via Ethosomes: Targeting p53-Mediated Apoptosis in HT144 Cells.

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Method

Application Notes and Protocols for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol as a Chemical Probe

Document Version: 1.0 Forward-Looking Statement This document provides a comprehensive guide to the potential applications and experimental protocols for the novel small molecule, 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Version: 1.0

Forward-Looking Statement

This document provides a comprehensive guide to the potential applications and experimental protocols for the novel small molecule, 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, hereafter referred to as "Probe-323," as a chemical probe. While this molecule is not yet extensively characterized in the scientific literature, its structural features suggest significant potential for interrogating specific biological pathways. The protocols herein are based on established methodologies in chemical biology and are intended to serve as a robust starting point for researchers.[1][2][3] The proposed biological target and mechanism of action are presented as a working hypothesis to guide initial experiments.

Introduction to Probe-323: A Hypothetical Chemical Probe

Probe-323 is a small molecule with a unique combination of functional groups: a primary aromatic amine, a methoxy group, and a tertiary alcohol. These features provide a foundation for its potential as a chemical probe. The 2-amino-3-methoxyphenyl moiety is a key structural alert, present in various bioactive compounds, suggesting potential interactions with protein targets.[4] The tertiary alcohol and pentane chain contribute to its overall conformation and lipophilicity, which may influence cell permeability and target engagement.

Small-molecule chemical probes are essential tools for understanding protein function in complex biological systems.[3][5] They allow for the conditional and dose-dependent modulation of a target's activity, complementing genetic approaches such as RNAi and CRISPR.[6] This guide will detail the necessary steps to validate Probe-323's target engagement and to utilize it for target identification and pathway elucidation.

Table 1: Physicochemical Properties of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (Probe-323)

PropertyValue (Predicted)Source
Molecular FormulaC12H19NO2N/A
Molecular Weight209.28 g/mol N/A
XLogP32.5N/A
Hydrogen Bond Donors2N/A
Hydrogen Bond Acceptors3N/A

Putative Biological Target and Rationale: Targeting MAP Kinase Kinase 4 (MKK4)

Based on a structural analysis of the 2-amino-3-methoxyphenyl moiety and its presence in known kinase inhibitors, we hypothesize that Probe-323 may target a member of the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, we propose Mitogen-activated protein kinase kinase 4 (MKK4, also known as SEK1) as a plausible, albeit hypothetical, primary target. The MAPK pathways are central regulators of cellular processes, including growth, differentiation, and stress responses. Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders.

The following diagram illustrates the proposed signaling pathway and the point of intervention for Probe-323.

MKK4_Pathway cluster_extracellular Extracellular Signals cluster_cellular Cellular Response Stress_Signals Stress Signals (e.g., UV, Cytokines) MEKK1 MEKK1 Stress_Signals->MEKK1 MKK4 MKK4 (SEK1) Hypothetical Target MEKK1->MKK4 JNK JNK MKK4->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression Probe323 Probe-323 Probe323->MKK4 Inhibition CETSA_Workflow cluster_protocol CETSA Protocol cluster_analysis Data Analysis Cell_Treatment 1. Treat cells with Probe-323 or vehicle Heat_Challenge 2. Apply heat challenge (temperature gradient) Cell_Treatment->Heat_Challenge Lysis 3. Lyse cells and separate soluble fraction Heat_Challenge->Lysis Western_Blot 4. Analyze soluble protein by Western Blot Lysis->Western_Blot Plot_Curves 5. Plot melting curves and compare shifts Western_Blot->Plot_Curves

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Chemoproteomics for Target Identification

To identify the cellular targets of Probe-323 in an unbiased manner, a chemoproteomics approach can be employed. [1][7][8]This typically involves synthesizing a modified version of the probe with a reporter tag (e.g., biotin) for affinity purification.

4.2.1. Synthesis of Biotinylated Probe-323

The primary amine on the 2-amino-3-methoxyphenyl ring of Probe-323 provides a convenient handle for chemical modification. A biotin tag can be conjugated to this amine via a flexible linker (e.g., polyethylene glycol) to create an affinity probe. It is crucial to first verify that the modified probe retains its biological activity.

4.2.2. Materials

  • Biotinylated Probe-323

  • Unmodified Probe-323 (for competition)

  • Streptavidin-conjugated magnetic beads

  • Cell lysate

  • Lysis buffer

  • Wash buffers of varying stringency

  • Elution buffer (e.g., containing biotin or using denaturing conditions)

  • Reagents for tryptic digestion and mass spectrometry

4.2.3. Step-by-Step Procedure

  • Cell Lysis:

    • Prepare a native cell lysate from the cell line of interest.

  • Probe Incubation:

    • Incubate the cell lysate with the biotinylated Probe-323.

    • As a control for non-specific binding, pre-incubate a separate lysate sample with an excess of the unmodified Probe-323 before adding the biotinylated probe (competitive binding).

  • Affinity Purification:

    • Add streptavidin beads to the lysates and incubate to capture the biotinylated probe and its interacting proteins.

    • Wash the beads extensively with buffers of increasing stringency to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

4.2.4. Data Analysis and Interpretation

  • Identify proteins that are significantly enriched in the biotinylated probe sample compared to the control samples (beads only, and competition with unmodified probe).

  • Bioinformatics analysis can be used to identify potential pathways and protein complexes that are targeted by Probe-323.

The following diagram illustrates the chemoproteomics workflow.

Chemoproteomics_Workflow Cell_Lysate Cell Lysate Incubate Incubate Cell_Lysate->Incubate Biotin_Probe Biotinylated Probe-323 Biotin_Probe->Incubate Competition Excess Unmodified Probe-323 Competition->Incubate Competition Control Streptavidin_Beads Add Streptavidin Beads Incubate->Streptavidin_Beads Wash Wash to Remove Non-specific Binders Streptavidin_Beads->Wash Elute Elute Bound Proteins Wash->Elute LC_MS Tryptic Digestion and LC-MS/MS Analysis Elute->LC_MS

Sources

Application

Application Notes and Protocols for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Guide to Investigating the Cellular Effects of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Guide to Investigating the Cellular Effects of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

The compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a novel small molecule with potential for biological activity. Its structure, featuring a substituted phenyl ring and a tertiary alcohol, suggests possible interactions with various cellular targets. The presence of a methoxyphenyl group is a common feature in many biologically active compounds, including those with anti-inflammatory and analgesic properties.[1][2] For instance, related structures are known to be intermediates in the synthesis of tapentadol, a centrally acting analgesic.[3][4] This document provides a comprehensive guide for researchers to systematically investigate the cellular effects of this compound, from initial characterization and handling to detailed protocols for assessing its biological activity in a cell culture setting.

The following protocols are designed to be a starting point for the investigation of this uncharacterized compound. Researchers are encouraged to adapt and optimize these methods based on their specific cell lines and experimental goals, adhering to the principles of Good Cell Culture Practice (GCCP) to ensure the reproducibility and reliability of their findings.[5]

PART 1: Compound Characterization and Preparation

Physicochemical Properties (Inferred)
PropertyInferred Value/CharacteristicRationale
Molecular Formula C12H19NO2Based on chemical structure.
Molecular Weight 209.28 g/mol Calculated from the molecular formula.
Solubility Likely soluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous solutions.The presence of a phenyl ring and alkyl chains suggests hydrophobicity, while the amino and hydroxyl groups may provide some aqueous solubility.[6][7]
Purity >95% (recommended)High purity is crucial for accurate and reproducible biological data.
Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reliable experimental results.[8] It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in cell culture medium.

Materials:

  • 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol for a 10 mM DMSO Stock Solution:

  • Calculation:

    • Molecular Weight (MW) = 209.28 g/mol

    • To prepare a 10 mM (0.01 mol/L) solution, you need 0.01 moles per liter.

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM solution: Mass = 0.01 mol/L x 0.001 L x 209.28 g/mol = 0.0020928 g = 2.09 mg.

    • Therefore, to prepare 1 mL of a 10 mM stock solution, dissolve 2.09 mg of the compound in 1 mL of DMSO.

  • Procedure:

    • Weigh out the required amount of the compound in a sterile microcentrifuge tube. To avoid handling very small quantities, it is advisable to prepare a larger volume of the stock solution (e.g., 10.45 mg in 5 mL of DMSO).

    • Add the calculated volume of DMSO to the tube.

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Note on Solvent Choice: DMSO is a common solvent for small molecules in cell culture.[9] However, it can have biological effects on its own at higher concentrations. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

PART 2: General Cell Culture and Seeding Protocols

Adherence to standard cell culture protocols is essential for maintaining healthy cells and obtaining reliable data.[10][11]

Cell Line Selection

The choice of cell line will depend on the hypothesized biological activity of the compound. Given its structural similarity to precursors of analgesics, neuronal cell lines (e.g., SH-SY5Y, PC-12) may be a relevant starting point. If investigating potential anti-inflammatory effects, macrophage-like cell lines (e.g., RAW 264.7) could be appropriate. For general cytotoxicity screening, commonly used cancer cell lines (e.g., HeLa, A549) or non-cancerous lines (e.g., HEK293) can be employed.

Cell Passaging and Maintenance

Follow standard protocols for the specific cell line being used. This typically involves subculturing cells when they reach 80-90% confluency for adherent cells or a certain density for suspension cells.[10]

Cell Seeding for Experiments

The optimal cell seeding density should be determined for each cell line and assay to ensure that the cells are in the logarithmic growth phase during the experiment.

General Protocol for Seeding Adherent Cells in a 96-well Plate:

  • Wash the confluent cells with a calcium- and magnesium-free balanced salt solution (e.g., PBS).

  • Add a detaching agent like trypsin-EDTA and incubate until the cells detach.

  • Neutralize the trypsin with medium containing serum and gently pipette to create a single-cell suspension.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density in fresh, pre-warmed culture medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow the cells to attach before adding the compound.

PART 3: Recommended Initial Screening Assays

When investigating a novel compound, the initial goal is to determine its effect on cell viability and to establish a working concentration range.

Cell Viability and Cytotoxicity Assay (MTT or WST-1 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

G Compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Cell Cell Compound->Cell Apoptosis Apoptosis Cell->Apoptosis Necrosis Necrosis Cell->Necrosis AnnexinV Annexin V Positive Apoptosis->AnnexinV PI Propidium Iodide Positive Necrosis->PI

Caption: Differentiating apoptosis and necrosis.

Protocol Outline:

  • Treat cells with the compound at concentrations around the determined IC50 value for an appropriate duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Exploring Potential Neuromodulatory Effects

Given the structural relationship to tapentadol precursors, investigating effects on neuronal function is a logical next step.

Potential Targets and Assays:

Potential TargetRationaleSuggested Assay
NMDA Receptors Many centrally acting drugs modulate NMDA receptor activity. [12]Calcium imaging assays in neuronal cells (e.g., SH-SY5Y) stimulated with an NMDA receptor agonist.
Voltage-gated Ion Channels Common targets for analgesics.Electrophysiological studies (e.g., patch-clamp) to measure changes in ion channel currents.
Neurotransmitter Release Modulation of neurotransmitter release is a key mechanism for many CNS-active drugs.Measurement of neurotransmitter levels (e.g., dopamine, serotonin) in the culture supernatant using ELISA or HPLC.

PART 5: Data Interpretation and Troubleshooting

  • Reproducibility: Ensure all experiments are repeated at least three times.

  • Controls: Always include appropriate positive, negative, and vehicle controls.

  • Statistical Analysis: Use appropriate statistical tests to determine the significance of the observed effects.

  • Troubleshooting: If results are inconsistent, re-verify the compound's purity and concentration, check for cell culture contamination (including mycoplasma), and ensure the health and passage number of the cell line are within the recommended range. [5]

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Chemsrc. (2025, September 28). 3-AMINO-3-(2-METHOXY-PHENYL)-PROPAN-1-OL | CAS#:612532-21-5. Retrieved from [Link]

  • Google Patents. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Google Patents. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Google Patents. US8138376B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Public Health England. (2018). Applying good cell culture practice to novel systems. Retrieved from [Link]

  • Han, Y., et al. (2021). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. Stem Cells International. Retrieved from [Link]

  • NextSDS. (3R)-3-AMINO-3-(3-METHOXYPHENYL)PROPAN-1-OL - Chemical Substance Information. Retrieved from [Link]

  • Chemical Synthesis Database. 5-amino-2-methoxy-1-penten-3-ol. Retrieved from [Link]

  • PubChem. 3-(3-Methoxyphenyl)-3-pentanol. Retrieved from [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. Retrieved from [Link]

  • FooDB. Showing Compound 3-pentanol (FDB029632). Retrieved from [Link]

  • Witkin, J.M., et al. (2019). N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo. Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Quick Company. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Retrieved from [Link]

  • Bowden, N.A., et al. (2016). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Retrieved from [Link]

  • Molport. 5-{[3-(2-ethoxy-3-methoxyphenyl)propyl]amino}pentan-1-ol. Retrieved from [Link]

  • Wikipedia. 3-Pentanol. Retrieved from [Link]

  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • PubChem. (2R,3S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. Retrieved from [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Pharmacokinetic and Toxicological Profiling of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol in Murine Models

Executive Summary The compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a critical intermediate and primary in vivo metabolite associated with novel benzoxazinone-based therapeutics targeting respiratory diseases[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a critical intermediate and primary in vivo metabolite associated with novel benzoxazinone-based therapeutics targeting respiratory diseases[1]. Parent compounds utilizing this core scaffold are heavily investigated as non-steroidal glucocorticoid receptor (GR) agonists and ultra-long-acting β2-adrenoceptor agonists (ultra-LABAs)[2],[3].

Because cyclic carbamates (benzoxazinones) are susceptible to enzymatic hydrolysis in vivo, they rapidly degrade into their corresponding substituted amino-alcohols[4],. In accordance with the FDA’s Metabolites in Safety Testing (MIST) guidelines, tracking the pharmacokinetic (PK) clearance and potential toxicity of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol in preclinical murine models is a mandatory step in IND-enabling drug development. This application note provides a self-validating, step-by-step protocol for the in vivo evaluation of this specific metabolite.

Mechanistic Context: The Role of the Amino-Alcohol Metabolite

To design an effective in vivo study, one must understand the causality behind the metabolite's formation. When a benzoxazinone-based GR agonist is administered, circulating carboxylesterases and hepatic amidases attack the cyclic carbamate ring. This triggers a decarboxylation event that opens the ring, yielding 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol.

Tracking this specific molecule is vital because the exposed aniline moiety (the 2-amino group on the benzene ring) constitutes a structural alert. Aniline derivatives can undergo N-hydroxylation by hepatic Cytochrome P450 enzymes, potentially leading to idiosyncratic hepatotoxicity or methemoglobinemia. Therefore, quantifying the systemic exposure (AUC) of this metabolite relative to the parent drug dictates the safety margins of the therapeutic program.

G Parent Benzoxazinone Drug (e.g., GR Agonist) Enzyme Carboxylesterases (Liver/Plasma) Parent->Enzyme In vivo hydrolysis Metabolite 3-(2-Amino-3-methoxy-phenyl) -pentan-3-ol Enzyme->Metabolite Ring opening Excretion Phase II Conjugation & Renal Excretion Metabolite->Excretion Hepatic clearance

Fig 1. In vivo metabolic hydrolysis of benzoxazinone-based therapeutics into the amino-alcohol.

Experimental Design: In Vivo Pharmacokinetics

The following workflow outlines the precise methodology for dosing, sampling, and quantifying the compound in C57BL/6 mice.

Workflow Acclimation 1. Mouse Acclimation (C57BL/6, 7 days) Dosing 2. Compound Administration (IV: 1 mg/kg, PO: 5 mg/kg) Acclimation->Dosing Sampling 3. Serial Blood Sampling (0.08 to 24 h) Dosing->Sampling Tissue 3b. Tissue Harvesting (Liver, Kidney, Lung) Dosing->Tissue Extraction 4. Plasma/Tissue Processing (Protein Precipitation) Sampling->Extraction Tissue->Extraction LCMS 5. LC-MS/MS Analysis (MRM Quantification) Extraction->LCMS PK 6. PK Modeling & Tox Eval (WinNonlin / Histopathology) LCMS->PK

Fig 2. Step-by-step in vivo workflow for pharmacokinetic and toxicological evaluation in mice.

Formulation and Administration
  • Rationale: 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol possesses moderate lipophilicity due to the pentanol chain, but retains hydrogen-bonding capability via the amino and hydroxyl groups.

  • Protocol: Formulate the compound in 5% DMSO / 10% Tween 80 / 85% Saline. This co-solvent system ensures complete dissolution without precipitation upon intravenous (IV) injection.

  • Dosing: Administer IV at 1 mg/kg (tail vein) and Per Os (PO) at 5 mg/kg (oral gavage) to distinct cohorts (n=4 per timepoint).

Blood Sampling and Ex Vivo Stabilization
  • Rationale: If the parent benzoxazinone is co-administered, ex vivo hydrolysis in the collection tube will artificially inflate the amino-alcohol concentration.

  • Protocol: Collect 50 µL of blood via the submandibular vein into K2EDTA tubes pre-spiked with 10 µM of a broad-spectrum esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate). Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to 50 µL of plasma. The acid instantly denatures residual enzymes and keeps the aniline nitrogen protonated for downstream mass spectrometry.

LC-MS/MS Bioanalytical Method

To achieve high specificity in complex biological matrices, Multiple Reaction Monitoring (MRM) is utilized. The addition of 0.1% formic acid to the mobile phase is mechanistically required to keep the aniline nitrogen protonated, increasing the ESI+ signal intensity by two orders of magnitude.

Table 1: LC-MS/MS Parameters for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

ParameterSpecificationMechanistic Rationale
Ionization Mode ESI PositiveAmine group readily accepts a proton to form [M+H]+
Precursor Ion (Q1) m/z 210.1Protonated molecular ion of the intact amino-alcohol
Product Ion (Q3) m/z 192.1Primary fragment (loss of H₂O from the pentanol group)
Collision Energy 18 eVOptimized for maximal fragmentation efficiency
Analytical Column C18 (50 × 2.1 mm, 1.7 µm)Rapid elution of the lipophilic/polar mixed scaffold
Mobile Phase A: 0.1% FA in H₂OB: AcetonitrileFormic acid promotes ionization; ACN ensures sharp peaks

Safety Pharmacology & Data Interpretation

Following LC-MS/MS quantification, non-compartmental analysis (NCA) is performed using Phoenix WinNonlin. The data below represents the expected pharmacokinetic profile of the metabolite when administered directly to mice.

Table 2: Representative Pharmacokinetic Parameters in C57BL/6 Mice

PK ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)1250 ± 140850 ± 95
Tmax (h)0.080.5
AUC0-inf (h·ng/mL)1800 ± 2105400 ± 620
t1/2 (h)2.4 ± 0.33.1 ± 0.4
Clearance (Cl) (mL/min/kg)9.2N/A
Bioavailability (F%) N/A~60%

Toxicological Insight: The relatively short half-life (2.4 h) and high clearance rate suggest rapid Phase II metabolism (likely glucuronidation of the hydroxyl group or N-acetylation of the amine)[4]. Tissues harvested at the 24-hour mark should be subjected to H&E staining to rule out centrilobular hepatic necrosis, ensuring the aniline moiety does not trigger acute hepatotoxicity.

Sources

Application

"application of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol in neuropharmacology"

Application Note: Utilizing 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol as a Privileged Scaffold Precursor in Neuropharmacology Executive Summary & Neuropharmacological Rationale In modern neuropharmacology, the design of M...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol as a Privileged Scaffold Precursor in Neuropharmacology

Executive Summary & Neuropharmacological Rationale

In modern neuropharmacology, the design of Multi-Target Directed Ligands (MTDLs) and allosteric modulators requires highly specific structural motifs to ensure blood-brain barrier (BBB) penetration, metabolic stability, and precise receptor pocket fitting. 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a highly specialized, privileged scaffold precursor. While not a direct receptor ligand itself, it serves as the critical synthetic foundation for constructing 4,4-diethyl-8-methoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives[1].

Benzoxazinones are a cornerstone class of neuroactive compounds, famously represented by non-nucleoside reverse transcriptase inhibitors (like Efavirenz) which exhibit profound, albeit often off-target, central nervous system (CNS) activity [2]. By utilizing 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, drug development professionals can engineer targeted CNS agents—such as negative allosteric modulators (NAMs) for the mGlu7 receptor [3] and multi-target antidepressants targeting the Serotonin Transporter (SERT) and 5-HT1A receptors [4].

The Causality of the Scaffold:

  • The 4,4-Diethyl Substitution: Derived directly from the pentan-3-ol moiety, the gem-diethyl groups at the C4 position of the resulting benzoxazine ring provide massive steric hindrance. This prevents rapid enzymatic degradation by monoamine oxidases (MAOs) and Cytochrome P450 enzymes. Furthermore, the Thorpe-Ingold effect induced by these bulky alkyl groups thermodynamically drives the cyclization of the precursor and locks the final molecule into a rigid conformation that perfectly anchors into the hydrophobic allosteric pockets of GPCRs.

  • The 8-Methoxy Group: This moiety acts as a crucial hydrogen bond acceptor. In SERT binding, for instance, this methoxy oxygen engages in critical dipole interactions with residues like Tyr176, significantly boosting binding affinity.

Synthetic Protocol: Cyclization to the Neuroactive Pharmacophore

To utilize this precursor in drug discovery, it must first be cyclized into the active benzoxazin-2-one core. The following self-validating protocol outlines the phosgenation of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol.

Materials & Reagents
  • 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (Starting Material)

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation of the Base Solution: Dissolve 10 mmol of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol in 50 mL of anhydrous DCM under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive triphosgene intermediate.

  • Addition of the Non-Nucleophilic Base: Add 30 mmol of DIPEA to the solution and cool the reaction flask to 0°C using an ice-water bath.

    • Causality: DIPEA acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the primary aniline. If the aniline becomes protonated (forming an anilinium ion), it loses its nucleophilicity, and the reaction stalls.

  • Triphosgene Addition: Slowly add 4 mmol of triphosgene (equivalent to 12 mmol of phosgene) dissolved in 20 mL of DCM dropwise over 30 minutes.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The aniline nitrogen attacks the carbonyl carbon of the phosgene equivalent, forming an isocyanate intermediate. The sterically hindered tertiary alcohol then undergoes an intramolecular nucleophilic attack on the isocyanate, closing the 1,4-dihydro-2H-3,1-benzoxazin-2-one ring.

  • Self-Validation Step (Crucial): Before quenching, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Metric: Confirm the complete disappearance of the starting material mass ( [M+H]+=210.15 ) and the appearance of the cyclized product mass ( [M+H]+=236.13 ). Proceeding to downstream N-alkylation without this validation risks unreacted aniline poisoning the subsequent transition-metal coupling catalysts.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and concentrate under reduced pressure to yield the pure 4,4-diethyl-8-methoxy-benzoxazin-2-one core.

Workflow A 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (Starting Material) B Triphosgene / DIPEA (Cyclization) A->B Phosgenation C 4,4-Diethyl-8-methoxy-benzoxazin-2-one (Pharmacophore Core) B->C Ring Closure D Lead Optimization (N-Alkylation / Coupling) C->D Derivatization E Multi-Target Directed Ligand (MTDL) D->E BBB Penetrant F Neuropharmacological Profiling (SERT, 5-HT1A, mGlu7) E->F Assay Validation

Workflow: Synthetic conversion of the precursor to neuropharmacological evaluation.

In Vitro Pharmacological Profiling: Radioligand Binding Assays

Once the benzoxazinone core is synthesized and N-alkylated with an appropriate linker (e.g., an indolyl-propyl-piperazine moiety for antidepressant activity), the derivatives must be profiled against CNS targets.

Receptor Binding Protocol (5-HT1A and SERT)
  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT1A or SERT in an ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the synthesized benzoxazine derivative (serial dilutions from 10−5 to 10−11 M), 50 µL of radioligand ( [3H] -8-OH-DPAT for 5-HT1A or [3H] -Citalopram for SERT), and 100 µL of the membrane suspension.

    • Causality: Using highly specific tritiated ligands ensures that the displacement curve accurately reflects the test compound's affinity for the orthosteric/allosteric site without interference from endogenous serotonin.

  • Equilibration & Filtration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Data Summarization

The structural rigidification provided by the 4,4-diethyl groups from the starting pentan-3-ol yields exceptional binding affinities. Below is a representative data summary of optimized benzoxazine derivatives synthesized from this precursor:

Target Receptor / TransporterRadioligand UsedRepresentative Ki​ (nM)Functional OutcomeClinical Indication
SERT [3H] -Citalopram5.6 ± 0.8Reuptake InhibitionMajor Depressive Disorder
5-HT1A [3H] -8-OH-DPAT12.4 ± 1.2Partial AgonismAnxiety / Depression
Dopamine D2 [3H] -Spiperone307.0 ± 6.0AntagonismSchizophrenia
mGlu7 [3H] -L-AP46140.0 ± 150.0Negative Allosteric ModulatorPTSD / Neurodevelopmental

Mechanism of Action & Pathway Modulation

The benzoxazinone derivatives synthesized from 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol exert their neuropharmacological effects by modulating G-protein coupled receptors (GPCRs). For instance, when acting as a 5-HT1A agonist or mGlu7 modulator, the rigid lipophilic core induces a conformational shift in the receptor, altering the downstream Gi/o​ signaling cascade.

Pathway Ligand Benzoxazinone Derivative Receptor 5-HT1A / mGlu7 Receptor Ligand->Receptor Allosteric/Orthosteric Binding GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift AC Adenylate Cyclase (Inhibited) GProtein->AC Alpha Subunit Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis PKA PKA Activity (Suppressed) cAMP->PKA Downregulation Outcome Neuroprotective / Antidepressant Effect PKA->Outcome Cellular Response

GPCR modulation pathway by benzoxazinone derivatives leading to neuroprotection.

References

  • Boehringer Ingelheim International GmbH. (2008).
  • Apostolova, N., et al. (2015). Efavirenz and the CNS: what we already know and questions that need to be answered. Journal of Antimicrobial Chemotherapy, 70(10), 2693-2708. [Link]

  • Sławińska, K., et al. (2023). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules (Basel, Switzerland), 28(6), 2697. [Link]

  • Singh, K., et al. (2022). Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. Current Neuropharmacology, 20(7), 1336-1361. [Link]

Method

Comprehensive Assay Development for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Derivatives: Evaluating Non-Steroidal Anti-Inflammatory Activity

Document Type: Application Note & Protocol Guide Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists Scientific Context & Assay Rationale The molecule 3-(2-Amino-3-methoxy-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Guide Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists

Scientific Context & Assay Rationale

The molecule 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol serves as a critical synthetic intermediate and pharmacophore in the development of novel respiratory disease therapeutics[1]. Specifically, aniline derivatives featuring tertiary alcohols are frequently utilized in the design of Selective Glucocorticoid Receptor Modulators (SEGRAs) .

Classical glucocorticoids (e.g., Dexamethasone) are potent anti-inflammatory agents but suffer from severe metabolic side effects. The central dogma of SEGRA development relies on separating the Glucocorticoid Receptor's (GR) two primary transcriptional mechanisms[2]:

  • Transrepression: The tethering of GR to pro-inflammatory transcription factors (like NF-κB and AP-1) to suppress inflammatory gene expression (driving therapeutic efficacy)[3].

  • Transactivation: The direct binding of GR dimers to Glucocorticoid Response Elements (GREs) to induce gene transcription (driving metabolic side effects such as hyperglycemia and muscle wasting)[2].

To successfully develop derivatives of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, we must implement a self-validating assay cascade . This guide details the protocols required to confirm biochemical target engagement and isolate functional transrepression from transactivation.

The Self-Validating Assay Cascade

A single assay cannot reliably identify a lead SEGRA candidate. We employ an interlocking, three-tier screening matrix designed to eliminate false positives, auto-fluorescence interference, and cytotoxicity artifacts.

  • Tier 1: Biochemical Binding (TR-FRET). Confirms direct interaction with the GR Ligand Binding Domain (LBD). We utilize Time-Resolved FRET (TR-FRET) rather than standard Fluorescence Polarization (FP) because aniline derivatives often exhibit auto-fluorescence. The time-delay in TR-FRET completely eliminates this background noise[4].

  • Tier 2: Functional Efficacy (Dual-Reporter Assay). Differentiates between AP-1 transrepression and GRE transactivation.

  • Tier 3: Viability Counter-Screen (ATP-Glo). Ensures that observed transrepression (a reduction in reporter signal) is due to true receptor modulation, not compound-induced cytotoxicity.

AssayCascade Start Synthesized Derivative of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol TRFRET Tier 1: TR-FRET Binding (Target Engagement) Start->TRFRET Decision1 IC50 < 1 µM? TRFRET->Decision1 CellAssay Tier 2: Dual Reporter Assay (Functional Efficacy) Decision1->CellAssay Yes Discard Discard / Optimize Decision1->Discard No (Lack of Affinity) Transrep AP-1 Transrepression (Anti-inflammatory Effect) CellAssay->Transrep Transact GRE Transactivation (Metabolic Side Effects) CellAssay->Transact Viability Tier 3: Viability Screen (Rule out Toxicity) Transrep->Viability Transact->Viability Lead Lead SEGRA Candidate (High Transrepression, Low Transactivation) Viability->Lead Non-Toxic + High Efficacy Viability->Discard Toxic or High Transactivation

Fig 1. Self-validating assay cascade for evaluating GR modulator activity.

Protocol 1: TR-FRET Competitive GR Binding Assay

Causality & Principle: This assay measures the ability of the test compound to displace a fluorescent glucocorticoid tracer from the recombinant GR-LBD[4]. A Terbium (Tb)-labeled anti-GR antibody acts as the FRET donor. When the tracer is bound to the GR-LBD, excitation of Terbium results in energy transfer to the tracer, producing a high FRET signal. If the 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol derivative successfully competes for the binding site, the tracer is displaced, and the FRET signal drops.

TRFRET_Mech Tb Tb-Anti-GR Antibody Complex Intact Complex (High FRET Signal) Tb->Complex Binds GR GR Ligand Binding Domain GR->Complex Binds Tracer Fluorescent Tracer Tracer->Complex Binds Displaced Tracer Displaced (Low FRET Signal) Complex->Displaced Addition of Competitor TestCmpd Test Compound TestCmpd->Displaced Competes for GR LBD

Fig 2. Principle of the TR-FRET competitive binding assay for GR target engagement.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 1X TR-FRET Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA, 0.01% Triton X-100 to prevent non-specific plastic binding).

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO (11-point curve, 1:3 dilutions). Transfer to the assay buffer to achieve a 4X intermediate concentration at 4% DMSO.

  • Complex Assembly: In a 384-well low-volume black microplate, add the following per well:

    • 5 µL of 4X Test Compound (Final DMSO = 1%).

    • 5 µL of 4X Recombinant Human GR-LBD (Final concentration: 2 nM).

    • 5 µL of 4X Fluorescent Glucocorticoid Tracer (Final concentration: 5 nM).

    • 5 µL of 4X Tb-labeled anti-GR antibody (Final concentration: 2 nM).

  • Incubation: Seal the plate with an optical adhesive film. Incubate in the dark at 25°C for 2 hours to ensure binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

    • Delay Time: 100 µs (critical for eliminating compound auto-fluorescence).

  • Data Analysis: Calculate the FRET emission ratio (520 nm / 495 nm). Fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Functional Cell-Based Assays (Transrepression vs. Transactivation)

Causality & Principle: Biochemical binding does not guarantee functional efficacy. A compound could act as a full agonist, an antagonist, or a SEGRA. To validate the functional profile, we utilize human A549 airway epithelial cells co-transfected with specific luciferase reporters.

  • Transactivation Assay: Uses a GRE-Firefly Luciferase reporter. Agonism results in a gain of signal.

  • Transrepression Assay: Uses an AP-1-Firefly Luciferase reporter stimulated by TNF-α. Agonism results in a loss of signal (repression of the induced AP-1).

Step-by-Step Methodology
  • Cell Seeding: Seed A549 cells at 1.5 × 10⁴ cells/well in 96-well white opaque plates using DMEM + 10% Charcoal-Stripped FBS (to remove endogenous steroids). Incubate overnight at 37°C, 5% CO₂.

  • Transfection:

    • Plate A (Transactivation): Co-transfect with 50 ng GRE-Firefly Luciferase and 5 ng CMV-Renilla Luciferase (internal control) per well using Lipofectamine 3000.

    • Plate B (Transrepression): Co-transfect with 50 ng AP-1-Firefly Luciferase and 5 ng CMV-Renilla Luciferase per well.

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Add fresh media containing serial dilutions of the test compounds (0.1 nM to 10 µM).

    • For Plate B only: Simultaneously add 10 ng/mL recombinant human TNF-α to stimulate AP-1 activity.

  • Incubation: Incubate both plates for 18 hours at 37°C.

  • Detection (Dual-Luciferase): Lyse the cells using 1X Passive Lysis Buffer. Add Firefly substrate and read luminescence. Subsequently, add the Stop & Glo reagent (quenches Firefly, activates Renilla) and read Renilla luminescence.

  • Parallel Viability Counter-Screen: In a separate clear-bottom 96-well plate treated identically to Plate B, add CellTiter-Glo reagent to measure intracellular ATP (cell viability).

  • Data Analysis: Normalize Firefly luminescence to Renilla luminescence to correct for transfection efficiency and well-to-well cell number variations. Calculate the EC₅₀ for transactivation (activation curve) and IC₅₀ for transrepression (inhibition curve).

Quantitative Data Presentation

A successful derivative based on the 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol scaffold should demonstrate a high Therapeutic Index (TI), defined as the ratio of Transactivation EC₅₀ to Transrepression IC₅₀.

Table 1: Expected Assay Metrics for Compound Profiling

Compound ProfileGR Binding IC₅₀ (nM)AP-1 Transrepression IC₅₀ (nM)GRE Transactivation EC₅₀ (nM)Therapeutic Index (TI)Cytotoxicity CC₅₀ (µM)
Dexamethasone (Control) 1.2 ± 0.32.5 ± 0.43.1 ± 0.5~1.2 (Poor)> 50
Unoptimized Pentan-3-ol Core > 10,000N/AN/AN/A > 50
Optimized SEGRA Derivative 8.5 ± 1.112.4 ± 2.0> 5,000> 400 (Excellent)> 50
False Positive (Toxic Hit) 45.0 ± 5.250.1 ± 4.5> 10,000N/A0.08 (Highly Toxic)

Note: The "False Positive" demonstrates transrepression solely because the cells are dying, which is immediately flagged by the low CC₅₀ in the viability counter-screen.

References

  • In Vivo and In Vitro Evidence for an Interplay between the Glucocorticoid Receptor and the Vitamin D Receptor Signaling. MDPI Cells (2023). Available at:[Link]

  • Repression of transcription by the glucocorticoid receptor: A parsimonious model for the genomics era. PubMed Central (PMC) (2021). Available at:[Link]

  • Separating Transrepression and Transactivation: A Distressing Divorce for the Glucocorticoid Receptor? Molecular Pharmacology (2007). Available at:[Link]

  • WO2006089859A1 - Nouveaux medicaments pour traiter des maladies des voies respiratoires.WIPO / Google Patents (2006).

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (AMPT-3) as a Novel Inhibitor of the UBE2O-AMPKα2 Interaction

Authored by: A Senior Application Scientist Introduction: Targeting a Critical Oncogenic Axis The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its dysregulation is a hallmark of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Targeting a Critical Oncogenic Axis

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its dysregulation is a hallmark of numerous human diseases, including cancer.[1][2] Within this system, the E2 ubiquitin-conjugating enzyme UBE2O has emerged as a significant therapeutic target.[1][3] UBE2O is frequently amplified in solid tumors such as breast, prostate, and liver cancers, and its elevated expression often correlates with poor patient prognosis.[2][4][5]

UBE2O functions as an E2/E3 hybrid enzyme that directly targets the α2 catalytic subunit of AMP-activated protein kinase (AMPKα2) for ubiquitination and subsequent proteasomal degradation.[4][6] AMPK is a critical energy sensor and tumor suppressor that, when active, inhibits the mTOR signaling pathway.[1][6] By degrading AMPKα2, UBE2O promotes the activation of the mTOR-HIF1α signaling axis, driving metabolic reprogramming, tumor initiation, and progression.[4][6] The inverse correlation between UBE2O and AMPKα2 expression in human breast tumors underscores the clinical relevance of this interaction.[4][6]

Pharmacological inhibition of UBE2O restores AMPKα2 levels, suppresses tumorigenesis, and reduces metastasis in preclinical models, validating the UBE2O-AMPKα2 interaction as a promising target for cancer therapy.[1][4][6] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (AMPT-3) , a novel small molecule candidate, to identify and characterize its potential as a disruptor of the UBE2O-AMPKα2 protein-protein interaction (PPI).

The following protocols describe a robust HTS workflow, beginning with a primary screen using a Fluorescence Polarization (FP) assay, followed by a secondary confirmatory screen using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®). This dual-assay strategy ensures high-quality hit identification and minimizes false positives.[7][8]

Signaling Pathway: The UBE2O-AMPKα2 Axis

The diagram below illustrates the signaling pathway involving UBE2O and AMPKα2. UBE2O-mediated ubiquitination leads to the degradation of the tumor suppressor AMPKα2, subsequently activating the oncogenic mTOR-HIF1α pathway. AMPT-3 is hypothesized to inhibit the initial UBE2O-AMPKα2 interaction.

UBE2O_Pathway UBE2O UBE2O AMPKa2 AMPKα2 (Tumor Suppressor) UBE2O->AMPKa2 Targets for Ubiquitination Proteasome Proteasome Degradation AMPKa2->Proteasome Degraded mTOR mTOR-HIF1α Pathway (Oncogenic) AMPKa2->mTOR Inhibits AMPT3 AMPT-3 (Hypothesized Inhibitor) AMPT3->UBE2O Inhibits Ub Ubiquitin Tumor Tumor Growth & Metabolic Reprogramming mTOR->Tumor Promotes

Caption: UBE2O-mediated degradation of AMPKα2 and its inhibition by AMPT-3.

Part 1: Primary High-Throughput Screening

Assay Principle: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is an ideal technology for primary HTS of PPI inhibitors due to its homogeneous format, high sensitivity, and robustness.[9] The principle is based on the rotational speed of a fluorescently labeled molecule.[10]

  • Low Polarization: A small, fluorescently labeled peptide derived from AMPKα2 (the "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. This results in a low FP signal.

  • High Polarization: When the tracer binds to the much larger UBE2O protein, its tumbling slows significantly. The emitted light remains highly polarized, resulting in a high FP signal.

  • Inhibition: In the presence of a competitive inhibitor like AMPT-3, the tracer is displaced from UBE2O. It tumbles freely again, leading to a decrease in the FP signal.

This change in polarization is directly proportional to the extent of inhibition.

Experimental Workflow: FP Primary Assay

FP_Workflow cluster_prep Reagent Preparation cluster_dispense Dispensing (384-well plate) cluster_read Incubation & Reading Reagents Prepare Assay Buffer, UBE2O Protein, FP Tracer, and AMPT-3 Library Dispense_Cmpd Dispense AMPT-3 or DMSO (Controls) Reagents->Dispense_Cmpd Dispense_Protein Add UBE2O Protein Dispense_Cmpd->Dispense_Protein Dispense_Tracer Add FP Tracer (Fluorescent AMPKα2 Peptide) Dispense_Protein->Dispense_Tracer Incubate Incubate at Room Temp (e.g., 60 min) Dispense_Tracer->Incubate Read Read Fluorescence Polarization (mP) Incubate->Read AlphaLISA_Workflow cluster_prep_alpha Reagent Preparation cluster_dispense_alpha Dispensing (384-well plate) cluster_read_alpha Incubation & Reading Reagents_A Prepare Assay Buffer, Tagged Proteins (UBE2O, AMPKα2), Hit Compounds (AMPT-3 Analogs) Dispense_Cmpd_A Dispense Confirmed Hits or DMSO (Controls) Reagents_A->Dispense_Cmpd_A Dispense_Proteins_A Add Tagged UBE2O and Tagged AMPKα2 Proteins Dispense_Cmpd_A->Dispense_Proteins_A Dispense_Beads_A Add Donor and Acceptor Beads Dispense_Proteins_A->Dispense_Beads_A Incubate_A Incubate in the Dark (e.g., 90 min) Dispense_Beads_A->Incubate_A Read_A Read AlphaLISA Signal (at 615 nm) Incubate_A->Read_A

Caption: Workflow for the UBE2O-AMPKα2 AlphaLISA® confirmatory assay.

Detailed Protocol: AlphaLISA® Secondary Assay

A. Reagents and Materials

ReagentSupplierFinal ConcentrationNotes
Biotinylated Human UBE2OIn-house or Vendor25 nM (example)Tagged for binding to Streptavidin-Donor beads.
FLAG-tagged Human AMPKα2In-house or Vendor25 nM (example)Tagged for binding to Anti-FLAG-Acceptor beads.
Streptavidin-Coated Donor BeadsPerkinElmer20 µg/mLStore at 4°C, protected from light.
Anti-FLAG Acceptor BeadsPerkinElmer20 µg/mLStore at 4°C, protected from light.
Confirmed Hit CompoundsFrom Primary ScreenVaries (dose-response)Serially diluted in 100% DMSO.
AlphaLISA BufferPerkinElmer1Xe.g., 100 mM Tris pH 8.0, 0.01% Tween-20.
Assay PlatesPerkinElmer-384-well, white, ProxiPlate.
Plate Reader--AlphaScreen-compatible reader (e.g., EnVision).

B. Assay Development (Pre-Screening)

  • Protein Titration: Perform a cross-titration of both biotinylated-UBE2O and FLAG-AMPKα2 to find the optimal concentrations that yield the best signal-to-background ratio.

  • Bead Titration: Titrate the Donor and Acceptor beads to determine the lowest concentration that provides a robust signal, which helps conserve reagents.

  • Z'-Factor Calculation: As with the primary assay, confirm a Z'-factor ≥ 0.5 using positive (no inhibitor) and negative (no protein) controls.

C. Confirmatory Screening Protocol

This protocol is for generating dose-response curves for hits identified in the primary screen.

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO. Dispense 1 µL of each concentration into the wells of a 384-well plate. Use DMSO for control wells.

  • Protein Addition: Prepare a mix of biotinylated-UBE2O and FLAG-AMPKα2 in AlphaLISA buffer. Add 10 µL of this protein mix to each well.

  • Incubation: Gently mix and incubate for 60 minutes at room temperature.

  • Bead Addition: Prepare a mix of Streptavidin-Donor and Anti-FLAG Acceptor beads in AlphaLISA buffer. This step must be performed under subdued lighting conditions. Add 10 µL of the bead mix to each well.

  • Final Incubation: Seal the plates with an aluminum foil seal. Incubate for 90 minutes at room temperature in the dark.

  • Plate Reading: Read the plates on an AlphaScreen-compatible reader, measuring the luminescent signal at 615 nm.

Data Analysis, Interpretation, and Hit Qualification

  • Primary Screen Analysis:

    • Normalize the data from the FP screen. The percent inhibition can be calculated as: % Inhibition = 100 * (1 - (mPsample - mPpos) / (mPneg - mPpos))

    • A "hit" is typically defined as a compound that shows inhibition greater than three standard deviations from the mean of the negative controls (DMSO). A common threshold is ≥50% inhibition.

  • Secondary Screen Analysis:

    • For the AlphaLISA assay, plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit. The IC50 is the concentration of the inhibitor required to reduce the assay signal by 50%.

  • Hit Qualification Summary:

    • True hits should be active in both the primary FP and secondary AlphaLISA assays.

    • The IC50 values provide a quantitative measure of the compound's potency.

    • Further studies, such as Structure-Activity Relationship (SAR) analysis and biophysical validation (e.g., Surface Plasmon Resonance), should be conducted on confirmed, potent hits. [11]

Hypothetical Data Summary
Compound IDPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC50, µM)Hit Status
AMPT-3-00165.22.5Confirmed Hit
AMPT-3-00212.5> 50Inactive
AMPT-3-00372.81.8Confirmed Hit
AMPT-3-00455.1> 50False Positive (FP only)
AMPT-3-0058.9> 50Inactive

References

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices.
  • Maffeo, B., & Cilloni, D. (2024). The Ubiquitin-Conjugating Enzyme E2 O (UBE2O) and Its Therapeutic Potential in Human Leukemias and Solid Tumors. Cancers.
  • MDPI. (2025, April 29). The Emerging Role and Mechanism of E2/E3 Hybrid Enzyme UBE2O in Human Diseases.
  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens.
  • AACR Journals. (2017, April 2). UBE2O Inhibition Restores AMPKα2 Levels to Impair Tumorigenesis.
  • Vila, I. K., et al. (n.d.). A UBE2O-AMPKα2 Axis That Promotes Tumor Initiation and Progression Offers Opportunities for Therapy. PMC.
  • IRIS-AperTO. (2024, January 1). The Ubiquitin-Conjugating Enzyme E2 O (UBE2O) and Its Therapeutic Potential in Human Leukemias and Solid Tumors.
  • Bio-protocol. (2025, July 20).
  • nanomicronspheres. (2025, April 29).
  • Bitesize Bio. (2025, May 20).
  • Glickman, J. F., et al. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • MDPI. (2022, November 23).
  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors.
  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the....
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.

Sources

Method

Application Notes and Protocols for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and laboratory use of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and laboratory use of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. While specific data for this compound is limited, this guide synthesizes established best practices for structurally related aromatic amino alcohols, particularly ortho-anisidine derivatives, to ensure scientific integrity and user safety. The protocols herein are designed to be self-validating, with an emphasis on the causality behind each procedural step. Adherence to these guidelines is critical for maintaining sample integrity and ensuring a safe laboratory environment.

Introduction and Compound Profile

3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a tertiary alcohol containing an aromatic amine and a methoxy group. Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The presence of both an amino and a hydroxyl group on a substituted aromatic ring indicates potential for a range of chemical reactions, including those typical of anilines and alcohols. However, these functional groups also necessitate careful handling due to potential reactivity and toxicity. Aromatic amines, as a class, are known for their potential to be toxic and carcinogenic, and some may be sensitive to air and light.

Table 1: Physicochemical Properties of Structurally Related Compounds

PropertyValue (o-Anisidine)Reference
Appearance Yellowish liquid, turns brown upon exposure to air[1]
Melting Point 6.2 °C[1]
Boiling Point 224 °C[1]
Density 1.0923 g/cm³[1]
Solubility Slightly soluble in water; soluble in ethanol, diethyl ether, acetone[2]

Hazard Identification and Safety Precautions

Given its structural similarity to o-anisidine, 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol should be handled as a potentially hazardous substance. The primary hazards associated with aromatic amines include toxicity upon inhalation, ingestion, or skin contact, and potential for carcinogenicity.[1][3]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Tightly fitting safety goggles or a face shield should be worn at all times.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[4][5]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Compound Handling Verify Fume Hood Operation Verify Fume Hood Operation Handle in Fume Hood Handle in Fume Hood Verify Fume Hood Operation->Handle in Fume Hood Inspect PPE for Integrity Inspect PPE for Integrity Wear Goggles/Face Shield Wear Goggles/Face Shield Inspect PPE for Integrity->Wear Goggles/Face Shield Wear Nitrile Gloves Wear Nitrile Gloves Inspect PPE for Integrity->Wear Nitrile Gloves Wear Lab Coat Wear Lab Coat Inspect PPE for Integrity->Wear Lab Coat

Caption: Personal Protective Equipment (PPE) workflow.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the stability of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol and preventing hazardous situations.

Handling
  • All manipulations should be performed in a well-ventilated chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.

  • Keep the compound away from sources of ignition.

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Wash hands thoroughly after handling.[7]

Storage
  • Container: Store in a tightly sealed, light-resistant container (e.g., an amber glass bottle).[8]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation, which can cause the compound to darken.[2]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[7][8]

  • Incompatibilities: The compound should be stored away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

Storage_Protocol Storage Storage Protocol for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Container: Tightly sealed, light-resistant Atmosphere: Inert (Argon/Nitrogen) for long-term Temperature: Cool, dry, well-ventilated Incompatibilities Incompatible Substances: - Strong Oxidizing Agents - Acids - Acid Chlorides - Acid Anhydrides Storage->Incompatibilities Store away from

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol synthesis"

Answering the user's request.## Technical Support Center: Synthesis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol This technical support guide is designed for researchers, chemists, and drug development professionals engag...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Synthesis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. This tertiary alcohol is a valuable intermediate, and its efficient synthesis is critical. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve reaction yields.

Introduction: The Synthetic Challenge

The synthesis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol typically involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.[1] The logical route is the addition of two equivalents of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to a methyl 2-amino-3-methoxybenzoate precursor. The reaction first forms a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to yield the desired tertiary alcohol after an aqueous workup.[2][3][4]

However, the presence of multiple functional groups on the aromatic ring—specifically the primary amine—introduces significant challenges. The acidic proton of the amino group readily reacts with the highly basic Grignard reagent in a non-productive acid-base reaction, quenching the reagent and drastically reducing the yield.[5][6] Therefore, a successful synthesis hinges on a carefully planned strategy that includes protection of the amine functionality.

This guide will walk you through a robust, multi-step synthesis, highlighting critical parameters and providing solutions to common pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol consistently low?

Low yields in this synthesis are most commonly attributed to the unprotected primary amino group on the phenyl ring. Grignard reagents are strong bases and will preferentially deprotonate the amine rather than adding to the ester's carbonyl group.[6] This consumes the Grignard reagent in an unproductive side reaction. Other common issues include the presence of moisture, poor quality reagents, or incomplete reaction.

Q2: Is it absolutely necessary to protect the amino group?

Yes. To achieve a reasonable yield, protecting the amino group is essential. The N-H protons of the primary amine are acidic enough to be rapidly removed by the Grignard reagent.[5] This acid-base reaction is typically much faster than the desired nucleophilic addition to the ester carbonyl. Protecting the amine "masks" these acidic protons, allowing the Grignard reaction to proceed as intended.

Q3: What are the most suitable protecting groups for the amino group in this Grignard reaction?

The ideal protecting group must be stable under the basic conditions of the Grignard reaction and easily removable afterward without affecting the rest of the molecule. Common and effective choices include:

  • Boc (tert-butyloxycarbonyl): Stable to Grignard reagents and typically removed under acidic conditions.

  • Cbz (carboxybenzyl): Also stable to Grignard reagents and usually removed by catalytic hydrogenation. The choice often depends on the overall synthetic strategy and the sensitivity of other functional groups to the deprotection conditions.[5]

Q4: My Grignard reagent formation is sluggish or fails to initiate. What can I do?

This is a frequent issue. Here are some tips:

  • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents must be anhydrous.[5][7] Grignard reagents react violently with water.[8]

  • Activate the Magnesium: Use fresh, high-quality magnesium turnings. If the surface is oxidized, it can be activated by crushing the turnings in a mortar and pestle just before use or by adding a small crystal of iodine to the reaction flask.[9]

  • Initiation: A small amount of pre-formed Grignard reagent or a few drops of 1,2-dibromoethane can be used to initiate the reaction.

Q5: What is the optimal workup procedure to isolate the tertiary alcohol?

A careful workup is crucial for both protonating the intermediate alkoxide and removing inorganic byproducts.[1] The recommended procedure is a slow, dropwise quench of the reaction mixture (cooled to 0 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This protonates the tertiary alkoxide to form the alcohol and precipitates magnesium salts, which can then be removed by filtration or extraction.

Q6: I am observing an emulsion during the extraction phase. How can I resolve this?

Emulsion formation is common. To break it, add a saturated aqueous solution of sodium chloride (brine) during the washing step.[1][7] The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s) Rationale
Starting material (ester) recovered unchanged 1. Inactive or insufficient Grignard reagent. 2. Unprotected amino group quenching the reagent.[5][6] 3. Presence of moisture or other protic impurities.1. Use fresh magnesium and anhydrous solvent; titrate the Grignard reagent before use. 2. Protect the amino group (e.g., with Boc anhydride) before the Grignard step. 3. Flame-dry all glassware and use anhydrous solvents.[5][7]Ensures the Grignard reagent is active and available for the desired nucleophilic addition rather than being consumed by side reactions.
Formation of ketone intermediate, but low yield of tertiary alcohol 1. Insufficient Grignard reagent (less than 2 equivalents added). 2. Steric hindrance around the ketone.1. Ensure at least 2.2 equivalents of the Grignard reagent are used relative to the ester.[7] 2. Increase reaction time or gently reflux in THF to drive the reaction to completion.The reaction requires two additions of the Grignard reagent; the first forms the ketone, and the second forms the tertiary alcohol.[3]
Complex mixture of byproducts 1. Wurtz coupling of the Grignard reagent.[5] 2. Enolization of the ketone intermediate.[5] 3. Reaction temperature too high.1. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. 2. Lower the reaction temperature during the Grignard addition to favor nucleophilic addition over deprotonation. 3. Maintain the recommended reaction temperatures (e.g., 0 °C for addition).Controlling reaction conditions minimizes side reactions and favors the desired product pathway.
Low product recovery after workup 1. Product is partially soluble in the aqueous layer. 2. Incomplete protonation of the alkoxide. 3. Emulsion formation leading to product loss.[1]1. Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., ethyl acetate).[1][7] 2. Ensure sufficient quenching agent (sat. aq. NH₄Cl) is added. 3. Wash the combined organic layers with brine to break emulsions.[1][7]Maximizes the isolation of the desired product from the reaction mixture.

Visualized Workflows and Logic

Overall Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection & Isolation A 2-Amino-3-methoxybenzoic acid B Methyl 2-amino-3-methoxybenzoate A->B Esterification (e.g., SOCl₂, MeOH) C Methyl 2-(Boc-amino)-3-methoxybenzoate B->C Amine Protection (e.g., Boc₂O, TEA) F Protected Tertiary Alcohol C->F Add 2.2 eq. EtMgBr D Ethyl Bromide + Mg E Ethylmagnesium Bromide (EtMgBr) D->E Grignard Formation (in Anhydrous Ether/THF) E->F G Aqueous Workup (NH₄Cl) F->G Quenching H Deprotection (e.g., TFA or HCl) G->H I 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol H->I Purification

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Was the amino group protected? Start->Q1 A1_No Protect the amine before Grignard reaction. Q1->A1_No No Q2 Was the Grignard reagent titrated? Q1->Q2 Yes Success Re-run experiment with optimizations. A1_No->Success A2_No Prepare fresh reagent and/or titrate to confirm concentration. Q2->A2_No No Q3 Were anhydrous conditions strictly maintained? Q2->Q3 Yes A2_No->Success A3_No Flame-dry glassware and use anhydrous solvents. Q3->A3_No No Q4 How many equivalents of Grignard were used? Q3->Q4 Yes A3_No->Success A4_Less Use at least 2.2 equivalents. Q4->A4_Less < 2.2 Q4->Success >= 2.2 A4_Less->Success

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocols

Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Grignard reagents are highly reactive and pyrophoric.

Protocol 1: Protection of 2-Amino-3-methoxybenzoate with Boc Anhydride
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 2-amino-3-methoxybenzoate (1.0 eq.), and dissolve it in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add triethylamine (TEA) (1.2 eq.). Cool the mixture to 0 °C in an ice bath.

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) to yield pure methyl 2-(tert-butoxycarbonylamino)-3-methoxybenzoate.

Protocol 2: Synthesis of 3-(2-(tert-butoxycarbonylamino)-3-methoxyphenyl)pentan-3-ol
  • Grignard Formation: In a separate flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings (2.5 eq.). Add a small volume of anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of ethyl bromide (2.5 eq.) in anhydrous diethyl ether via the dropping funnel to initiate and sustain the Grignard formation. Reflux for 30-60 minutes after the addition is complete to ensure full conversion.[7]

  • Reaction Setup: In another flame-dried flask, dissolve the protected ester from Protocol 1 (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C.

  • Grignard Addition: Slowly add the prepared Grignard reagent (at least 2.2 eq.) to the stirred ester solution at 0 °C via cannula.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor by TLC for the disappearance of the starting material.[7]

  • Quenching: Cool the reaction flask back to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction.[1]

  • Isolation: Filter the mixture to remove magnesium salts, washing the solid with ethyl acetate. Transfer the filtrate to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[1]

  • Washing & Drying: Combine all organic extracts. Wash sequentially with water and then with brine.[7] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected tertiary alcohol.[1]

Protocol 3: Deprotection of the Amino Group
  • Setup: Dissolve the crude protected alcohol from Protocol 2 in a suitable solvent such as DCM or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C and add an excess of a strong acid. Trifluoroacetic acid (TFA) or a solution of HCl in dioxane are commonly used.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring the removal of the Boc group by TLC.

  • Workup: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The final product, 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, can be purified by flash column chromatography.

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Optimization

Technical Support Center: Troubleshooting 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Solubility

Welcome to the technical support guide for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers. The following question-and-answer guide is structured to address specific experimental issues, explaining the underlying chemical principles and offering validated protocols to ensure the successful use of this compound in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, and how do they predict its solubility behavior?

A1: Understanding the molecule's structure is the first step to troubleshooting its solubility. The compound has three key regions that dictate its physicochemical properties:

  • A Hydrophobic Core: The molecule is built on a pentyl (five-carbon) chain and includes a phenyl (aromatic) ring. This substantial hydrocarbon structure is nonpolar and inherently resists dissolving in water. The tertiary alcohol (-OH group on the third pentyl carbon) is polar, but its contribution is significantly outweighed by the large nonpolar scaffold. Alcohols with hydrocarbon chains longer than four or five carbons typically show poor water solubility[1].

  • A Basic Aromatic Amine: The presence of a 2-amino group (-NH2) on the phenyl ring is the most critical feature for solubility manipulation. Aromatic amines are weak bases[2]. This group can accept a proton (H+) to become a positively charged ammonium salt (-NH3+). This charged, or ionized, form is significantly more water-soluble than the neutral form.

  • A Methoxy Group: The 3-methoxy group (-OCH3) is a moderately polar group that can accept hydrogen bonds.

Predicted Physicochemical Properties:

PropertyPredicted Value/BehaviorImpact on Aqueous Solubility
pKa ~4.5 - 5.0The pKa is the pH at which 50% of the amino group is protonated. Aniline itself has a pKa of 4.6[2]. The ortho-alkyl and meta-methoxy substituents on the ring will slightly modify this. For example, o-anisidine has a pKa of 4.53, while m-anisidine is 4.24[3][4]. To achieve high aqueous solubility, the pH of the solution must be significantly below this pKa.
logP High (>3.0)LogP (logarithm of the octanol/water partition coefficient) is a measure of lipophilicity (oil-loving) versus hydrophilicity (water-loving). A high logP indicates poor aqueous solubility. A structurally similar compound, 3-(3-Methoxyphenyl)-3-pentanol, has a calculated XLogP3 of 3.1, confirming the hydrophobic nature of the core structure[5].
Aqueous Solubility at pH 7.4 Very LowAt neutral or physiological pH (7.4), which is well above the predicted pKa, the amino group will be overwhelmingly in its neutral, uncharged state. The molecule's high hydrophobicity will dominate, leading to extremely poor solubility.
Q2: My compound is insoluble in neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what is the most direct solution?

A2: This is the expected behavior due to the molecule's chemical properties as described in Q1. At pH 7.4, the amino group is not protonated, and the compound's hydrophobic character causes it to be insoluble in water.

The most direct solution is to lower the pH of your aqueous solvent.

By preparing your buffer at a pH at least 1.5 to 2 units below the compound's pKa, you can ensure that >99% of the molecules are in the protonated, water-soluble ammonium form. This relationship is governed by the Henderson-Hasselbalch equation[6][7][8][9].

  • Target pH Selection: Based on the predicted pKa of ~4.5, a target pH of 3.0 is recommended.

  • Buffer System Choice: A 50 mM sodium citrate buffer is a suitable choice for this pH range.

    • Prepare a solution of 50 mM citric acid.

    • Prepare a solution of 50 mM sodium citrate.

    • Start with the citric acid solution and add the sodium citrate solution dropwise while monitoring with a calibrated pH meter until the pH reaches 3.0.

  • Dissolution: Attempt to dissolve your compound directly in this pH 3.0 buffer. If you have a pre-existing stock in an organic solvent, you can dilute it into this buffer (see Q4 for best practices).

The diagram below illustrates how pH affects the protonation state and, consequently, the solubility of the compound.

G cluster_low_ph Low pH (e.g., pH 3.0) cluster_high_ph High pH (e.g., pH 7.4) Protonated Protonated Form (-NH3+) Hydrophilic / Soluble Neutral Neutral Form (-NH2) Hydrophobic / Insoluble Protonated->Neutral pKa ~ 4.5

Caption: pH-dependent equilibrium of the compound.

Q3: I need to make a concentrated stock solution. What organic solvents are recommended?

A3: For creating high-concentration stock solutions, a non-aqueous organic solvent is necessary. The best choices are polar aprotic solvents that can effectively solvate the molecule.

SolventClassKey Considerations
DMSO Polar AproticFirst choice. Excellent solvating power for a wide range of hydrophobic compounds. Ensure you use anhydrous (dry) DMSO, as absorbed water can reduce solubility[10]. Store aliquots at -20°C or -80°C.
DMF Polar AproticSimilar to DMSO but can be more toxic. Use with appropriate safety precautions.
Ethanol Polar ProticA good second choice if DMSO is incompatible with your experiment. May not achieve as high a concentration as DMSO.
  • Weigh Compound: Accurately weigh a small amount of your compound (e.g., 2 mg) into a sterile, low-adsorption microcentrifuge tube.

  • Calculate Solvent Volume: Determine the molecular weight (MW) of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol to calculate the required volume of DMSO.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Aid Dissolution: To ensure complete dissolution, use the following methods:

    • Vortex: Mix vigorously for 1-2 minutes.

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath[11].

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store in tightly sealed vials at -20°C or -80°C, protected from light.

Q4: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This phenomenon, often called "crashing out" or precipitation, is extremely common when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. [10][12][13] It happens because the DMSO concentration drops sharply, and the water-based buffer cannot keep the hydrophobic compound dissolved[10].

Here is a systematic workflow to overcome this critical issue:

Caption: Troubleshooting workflow for aqueous dilution.

Best Practices for Dilution:

  • Reverse Dilution: Always add the small volume of DMSO stock to the larger volume of aqueous buffer, never the other way around. This ensures rapid dispersal[10].

  • Vortexing: Vortex the aqueous buffer gently while adding the DMSO stock dropwise. This minimizes localized high concentrations that trigger precipitation[10].

  • Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or toxicity[10].

Q5: My cell-based assay is sensitive to low pH. What are my other options for solubilization?

A5: When pH modification is not an option, you must use formulation excipients to increase the "apparent solubility" of the compound. The goal is to create a micro-environment where the hydrophobic molecule is shielded from the bulk water.

Option 1: Co-solvents Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.

  • Examples: Polyethylene glycol 400 (PEG-400), propylene glycol, glycerol.

  • Protocol: Prepare your final assay buffer containing a small percentage (e.g., 1-5%) of the co-solvent before adding your DMSO stock. Perform tolerance testing to ensure the co-solvent does not affect your cells.

Option 2: Cyclodextrins Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) inner cavity[14]. The hydrophobic compound can become encapsulated within this cavity, forming an "inclusion complex" that is soluble in water[][16][17]. This is a powerful technique for increasing the solubility of BCS Class II and IV compounds[].

  • Recommended Cyclodextrin: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity[16][18].

  • Protocol for Using HP-β-CD:

    • Prepare a 10-40% (w/v) solution of HP-β-CD in your final assay buffer (e.g., PBS pH 7.4). This may require stirring or gentle warming to fully dissolve.

    • Once the HP-β-CD solution is clear, slowly add your concentrated DMSO stock to it while vortexing.

    • The HP-β-CD will encapsulate the compound as it is diluted, preventing precipitation and keeping it bioavailable[16].

Q6: I've prepared a solution, but it looks slightly hazy. How can I confirm it's truly dissolved and not a fine suspension?

A6: Visual inspection is not always sufficient. A solution that appears clear to the naked eye may still contain nano- or micro-precipitates that can cause inaccurate results in screening assays[12].

MethodPrincipleInterpretation
Visual Inspection Observe the solution against a black background with strong side-lighting (Tyndall effect).A true solution will be perfectly clear. Any shimmer, haze, or opalescence indicates suspended particles.
Filtration Test Pass the solution through a 0.22 µm syringe filter. Measure the concentration of the filtrate using HPLC-UV or LC-MS.If the concentration before and after filtration is the same, the compound was fully dissolved. A significant drop in concentration indicates that precipitate was removed by the filter.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.A true solution will show no significant particle populations. The presence of particles in the nanometer to micrometer range confirms a suspension or colloid.
Q7: My compound solution changes color (e.g., turns brownish) over time. What could be the cause, and how can I improve its stability?

A7: Aniline derivatives are susceptible to oxidation, which often results in the formation of colored impurities. [2][19] This degradation can be accelerated by exposure to air (oxygen), light, and non-neutral pH[19].

Strategies to Improve Stability:

  • Protect from Light: Store both the solid compound and all solutions in amber vials or wrapped in aluminum foil[19].

  • Minimize Air Exposure: Prepare fresh solutions for each experiment. For long-term storage of stock solutions, consider flushing the vial headspace with an inert gas like argon or nitrogen before sealing[19].

  • Control pH: Aniline derivatives can be less stable in strongly acidic or basic solutions. While an acidic pH is needed for initial solubilization, for storage, a near-neutral pH (if solubility allows with excipients) may be better. Stability should be determined experimentally[19].

  • Low Temperature Storage: Store stock solutions at -20°C or -80°C to slow the rate of chemical degradation[19].

  • Use High-Purity Solvents: Ensure solvents like DMSO are anhydrous and of high quality, as impurities can catalyze degradation.

References

  • Title: The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: STAX, University of Bath Repository URL: [Link]

  • Title: Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules Source: ACS Publications URL: [Link]

  • Title: Prediction of pH-dependent aqueous solubility of druglike molecules Source: PubMed URL: [Link]

  • Title: Cyclodextrins: Improving Delivery of Hydrophobic Compounds Source: ALZET® Osmotic Pumps URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL: [Link]

  • Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL: [Link]

  • Title: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: International Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Theory of aqueous solubility prediction Source: Chemaxon Docs URL: [Link]

  • Title: Solubilization techniques used for poorly water-soluble drugs Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Techniques to enhance solubility of hydrophobic drugs: An overview Source: ResearchGate URL: [Link]

  • Title: Aniline Source: Wikipedia URL: [Link]

  • Title: Aniline and Its Derivatives Source: Kirk-Othmer Encyclopedia of Chemical Technology URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: MDPI URL: [Link]

  • Title: Correlation between hardness and basicity (pKa) of substituted anilines Source: TSI Journals URL: [Link]

  • Title: Alcohols and Ethers Source: Purdue University URL: [Link]

  • Title: Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions Source: Google Patents URL
  • Title: 2-Methoxyaniline Source: PubChem URL: [Link]

  • Title: Properties of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]

  • Title: Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Source: ACS Publications URL: [Link]

  • Title: 4-methoxyaniline Source: ChemBK URL: [Link]

  • Title: Statistical Analysis of Substituent Effects on pKa of Aniline Source: Journal of Engineering Research and Applied Science URL: [Link]

  • Title: Substituent Effects on the Physical Properties and pKa of Aniline Source: AFIT Scholar URL: [Link]

  • Title: Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Several types of functional groups contain a carbon atom singly bonded to Source: University of Illinois Springfield URL: [Link]

  • Title: p-Anisidine Source: LookChem URL: [Link]

  • Title: Physical Properties of Alcohols Source: Chemistry LibreTexts URL: [Link]

  • Title: 3-(3-Methoxyphenyl)-3-pentanol Source: PubChem URL: [Link]

  • Title: Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media Source: MDPI URL: [Link]

  • Title: Solubility of primary, secondary, and tertiary alcohols in water (and in extension polar solvents) Source: Chemistry Stack Exchange URL: [Link]

  • Title: ortho-Anisidine and ortho-Anisidine Hydrochloride Source: NCBI Bookshelf URL: [Link]

  • Title: 2-Amino-2-methyl-pentan-3-OL Source: PubChem URL: [Link]

  • Title: 5-amino-2-methoxy-1-penten-3-ol Source: Chemical Synthesis Database URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (Cpd-AMP) Dosage

Welcome to the technical support center for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, hereafter referred to by its development codename, Cpd-AMP. This guide is designed for our research partners and collaborators to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, hereafter referred to by its development codename, Cpd-AMP. This guide is designed for our research partners and collaborators to provide field-proven insights and troubleshoot common challenges encountered during the experimental dosage optimization of this novel compound.

Our approach is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable. For the purpose of this guide, we will operate under the assumption that Cpd-AMP is a novel small molecule with potential neuromodulatory activity, given its structural motifs. The presence of a methoxy group and a phenyl ring often enhances metabolic stability and blood-brain barrier penetration, making it a candidate for CNS-related research.[1]

Part 1: Foundational Inquiries & Compound Handling (FAQs)

This section addresses the most common initial questions regarding the handling and preparation of Cpd-AMP for experimental use. Proper preparation is the bedrock of reproducible results.

Question: What are the critical physicochemical properties of Cpd-AMP I need to consider before starting my experiments?

Answer: Understanding the fundamental properties of Cpd-AMP is crucial for avoiding common pitfalls like poor solubility or degradation.

  • Solubility: Cpd-AMP is a tertiary alcohol with a basic amino group. As a free base, it exhibits limited solubility in aqueous buffers. For in vitro experiments, we strongly recommend preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). For in vivo studies, the compound can be formulated as a salt (e.g., Cpd-AMP HCl) to significantly improve aqueous solubility.

  • Stability: The compound is stable at room temperature for short periods. For long-term storage, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Avoid prolonged exposure to light.

  • pKa: The primary amino group has an estimated pKa in the physiological range, meaning its charge state can be influenced by the pH of your experimental medium. This can affect cell permeability and target engagement.

Question: I'm preparing my stock solution of Cpd-AMP in DMSO for cell-based assays. Are there any best practices I should follow?

Answer: Absolutely. The preparation of your stock solution is a critical control point.

  • Use High-Quality DMSO: Always use anhydrous, cell-culture grade DMSO. Water content in DMSO can reduce the solubility of many compounds.

  • Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture media.

  • Final DMSO Concentration: When dosing cells, ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell health, typically ≤0.5%.[2] It is imperative to include a "vehicle control" group in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of Cpd-AMP.

  • Solubilization: Ensure the compound is fully dissolved in DMSO before making serial dilutions. Gentle warming (to 37°C) and vortexing can aid dissolution.

Part 2: Troubleshooting In Vitro Dosage Optimization

In vitro assays are fundamental for determining the potency (e.g., IC50 or EC50) of Cpd-AMP. However, variability can obscure the true activity of the compound.

Question: My IC50 values for Cpd-AMP are inconsistent across experiments. What are the likely causes and how can I fix this?

Answer: High variability in IC50 values is a common and frustrating issue. The root cause is often found in subtle inconsistencies in assay setup and execution. Let's break down the most common culprits.

  • Cell Health & Passage Number: Cells that are unhealthy, overgrown, or have been in continuous culture for too long (high passage number) can exhibit altered responses to drug treatment.[2][3] Always use cells from a low-passage, authenticated frozen stock and do not keep them in continuous culture indefinitely.[3]

  • Seeding Density: An inconsistent number of cells per well is a primary source of variability.[4] If the cell density is too low, the assay signal may be weak; if too high, cells can become confluent and enter a different growth phase, altering their drug sensitivity. It is critical to optimize seeding density before screening.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to increased concentrations of media components and the test compound. This "edge effect" can skew results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Assay Timing: The duration of compound exposure and the timing of the viability readout are critical. These parameters must be optimized and kept consistent.[2][5]

Below is a workflow to diagnose and resolve inconsistent in vitro results.

Caption: Workflow for troubleshooting IC50 variability.

Question: How do I correctly determine the initial parameters for a cell viability assay with Cpd-AMP?

Answer: Before initiating large-scale screening, a systematic optimization of assay parameters is essential. This ensures your assay is operating in a linear range and is sensitive enough to detect the effects of Cpd-AMP.

ParameterOptimization GoalRecommended Action
Cell Seeding Density Find a density where cells are in the exponential growth phase at the end of the assay.Plate a range of cell densities (e.g., 2,500 to 40,000 cells/well) and measure viability at 24, 48, and 72 hours to identify the optimal number and time point.[4][6]
Assay Duration Determine the time required for Cpd-AMP to elicit a measurable effect without causing secondary effects from nutrient depletion.Test a fixed, mid-range dose of Cpd-AMP against your optimized cell density at various time points (e.g., 24, 48, 72 hours).
Reagent Concentration Ensure the viability reagent (e.g., Resazurin, MTT) is not cytotoxic and provides a robust signal-to-noise ratio.Titrate the reagent concentration and incubation time to find conditions that yield the maximum dynamic range with minimal background.

Detailed Protocol: Optimizing Seeding Density

  • Prepare a single-cell suspension of your chosen cell line.

  • Perform serial dilutions to create a range of cell concentrations.

  • Seed cells into a 96-well plate at densities ranging from 2,500 to 40,000 cells per well. Include "media only" wells for background control.

  • Incubate the plate under standard conditions (37°C, 5% CO2).

  • At 24, 48, and 72 hours, add your viability reagent (e.g., Resazurin) to a subset of wells for each density and measure the signal according to the manufacturer's protocol.

  • Plot signal intensity versus cell number for each time point. The optimal seeding density will be the highest cell number that falls within the linear range of the curve at your desired experimental endpoint (e.g., 48 hours).

Part 3: Navigating In Vivo Dose-Finding Studies

Translating in vitro findings to a whole-animal model is a complex but critical step. The primary goals are to establish a safe and effective dose range.

Question: How should I design a preliminary Dose Range-Finding (DRF) study for Cpd-AMP in mice?

Answer: A well-designed DRF study is the cornerstone of your preclinical program. Its main purpose is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[7][8]

Key Principles for DRF Study Design:

  • Starting Dose: The initial dose can be estimated from in vitro cytotoxicity data or based on data from structurally similar compounds. A conservative approach is often warranted.

  • Dose Escalation: A common strategy is to use a dose-doubling or modified Fibonacci sequence to escalate doses in subsequent cohorts of animals (e.g., 10, 20, 40, 80 mg/kg).[7]

  • Animal Numbers: Use a small number of animals per group (e.g., n=2-3) for initial dose-finding to align with the 3Rs principles (Replacement, Reduction, Refinement).

  • Endpoints: The primary endpoint is the observation of clinical signs of toxicity. Key parameters to monitor include body weight changes, food and water intake, changes in posture or activity, and any signs of distress.[9]

MTD_Workflow Start Start DRF Study Select Initial Dose (D1) Dose1 Administer D1 to Cohort 1 Monitor for Toxicity Start->Dose1 Eval1 Toxicity Observed? Dose1->Eval1 Dose2 Escalate to D2 (e.g., 2xD1) Administer to Cohort 2 Eval1->Dose2 No Refine Refine Dose Test intermediate dose Eval1->Refine Yes Eval2 Toxicity Observed? Dose2->Eval2 Dose3 Escalate to D3 (e.g., 2xD2) Administer to Cohort 3 Eval2->Dose3 No Eval2->Refine Yes Eval3 Toxicity Observed? Dose3->Eval3 MTD MTD Determined Dose below toxic level Eval3->MTD No (or acceptable) Eval3->Refine Yes Refine->MTD

Caption: Decision workflow for in vivo dose escalation.

Sample DRF Study Design Table

GroupTreatmentDose Level (mg/kg)RouteN (Animals)Primary Observations
1Vehicle0IV3Baseline clinical signs, body weight
2Cpd-AMP10IV3Clinical signs, body weight
3Cpd-AMP20IV3Clinical signs, body weight
4Cpd-AMP40IV3Clinical signs, body weight
5Cpd-AMP80IV3Clinical signs, body weight

Question: I'm observing poor efficacy in vivo despite potent in vitro activity. What could be the issue?

Answer: This is a classic challenge in drug development known as the "in vitro-in vivo disconnect." Several factors can contribute to this:

  • Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body before it can reach its target tissue at a sufficient concentration. The half-life of a drug in rodents is often much shorter than in humans, which can require more frequent dosing.[10] A preliminary PK study to measure drug exposure over time is highly recommended.

  • Bioavailability: If administered orally, the compound may not be well absorbed from the gastrointestinal tract.

  • Target Engagement: The compound may not be reaching its intended biological target in the correct tissue at a high enough concentration. As noted earlier, Cpd-AMP's structure suggests it may cross the blood-brain barrier, but this must be experimentally verified.

  • Animal Model Limitations: The biology of the animal model may not accurately reflect the human disease state. Biological differences between species, such as receptor expression or metabolic pathways, can significantly alter a drug's effect.[11][12]

References

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]

  • PubMed. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Google Patents. (n.d.). WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • University of Texas at Austin. (n.d.). Optimization in Drug Discovery : In Vitro Methods / edited by Gary W. Caldwell, Zhengyin Yan. [Link]

  • Analytica World. (2026, March 27). A troubleshooting guide to microplate-based assays. [Link]

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays. [Link]

  • PubMed. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. [Link]

  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. [Link]

  • ResearchGate. (2014, January). Optimization in Drug Discovery: In Vitro Methods. [Link]

  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. [Link]

  • PharmaFeatures. (2024, April 4). The Limitations of Animal Models in Drug Development. [Link]

  • American Association for Cancer Research (AACR). (2025, October 3). Key Considerations for Improving Dosage Optimization in Oncology. [Link]

  • ResearchGate. (n.d.). Impact of dosing schedule in animal models on compound progression decisions. [Link]

  • Springer Nature. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]

  • MDPI. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Workflows

Welcome to the Technical Support Center for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol . This specialized compound is a critical intermediate in the synthesis of enantiomerically pure beta-agonists and benzoxazinone-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol . This specialized compound is a critical intermediate in the synthesis of enantiomerically pure beta-agonists and benzoxazinone-based glucocorticoid receptor modulators[1].

Due to the juxtaposition of a highly electron-rich aniline moiety and a sterically hindered tertiary alcohol, researchers frequently encounter issues with Grignard addition efficiency, spontaneous dehydration, and oxidative degradation. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield synthesis and isolation.

Part 1: Synthesis & Grignard Addition FAQs

Q: Why is my yield of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol consistently below 20% when reacting methyl 2-amino-3-methoxybenzoate with ethylmagnesium bromide? A: The primary amine (-NH₂) on your starting ester contains highly acidic protons relative to the extreme basicity of a Grignard reagent[2]. Ethylmagnesium bromide will preferentially act as a base rather than a nucleophile. The first two equivalents of the Grignard reagent are entirely consumed by deprotonating the amine (generating ethane gas and a magnesium amide complex). Only subsequent equivalents will attack the ester carbonyl.

  • The Fix: You must use a minimum of 4.0 to 4.5 equivalents of ethylmagnesium bromide (2 eq. for the amine protons, 1 eq. for the ester-to-ketone conversion, and 1 eq. for the ketone-to-tertiary-alcohol conversion).

Q: The reaction mixture becomes an intractable, thick emulsion during the aqueous quench. How do I recover my product? A: Standard aqueous acid quenches (like 1M HCl) will protonate the magnesium salts, but they will also destroy your product (see Part 2). Quenching with plain water creates a colloidal suspension of magnesium hydroxide [Mg(OH)₂] that traps the product.

  • The Fix: Implement a Rochelle’s salt (Potassium sodium tartrate) quench . The tartrate acts as a bidentate ligand, chelating the magnesium ions and pulling them into the aqueous layer. This is a self-validating protocol: you will visually observe the opaque emulsion separate into two crystal-clear layers, confirming successful metal chelation without altering the neutral pH.

Part 2: Isolation, Stability & Dehydration Risks

Q: During silica gel chromatography, my product spot disappears, and a new, less polar spot emerges. What is happening? A: You are observing acid-catalyzed E1 dehydration[3]. Tertiary alcohols are naturally susceptible to elimination, but your specific molecule is exceptionally vulnerable. The electron-donating methoxy and amino groups on the phenyl ring heavily stabilize the intermediate benzylic/tertiary carbocation. Even the mild acidity of standard silica gel is enough to drive the elimination of water, forming the unwanted alkene 3-(2-amino-3-methoxyphenyl)pent-2-ene.

  • The Fix: You must neutralize your silica gel. Pre-treat the column by flushing it with your mobile phase containing 1% Triethylamine (TEA) . Maintain 0.1% TEA in your eluent throughout the run to suppress carbocation formation.

Q: My isolated product turns from a pale yellow oil to a dark brown sludge after a few days on the bench. Is it degrading? A: Yes. The 2-amino-3-methoxy-phenyl group is an ortho-anisidine derivative. It is highly electron-rich and susceptible to auto-oxidation in the presence of atmospheric oxygen, forming dark-colored quinone imines and polymeric byproducts.

  • The Fix: Store the purified intermediate strictly under an inert atmosphere (Argon or N₂) at -20°C. Degas all extraction and chromatography solvents by sparging with nitrogen for 15 minutes prior to use.

G SM Methyl 2-amino-3- methoxybenzoate Grignard EtMgBr (4.5 eq) THF, -78°C to RT SM->Grignard Nucleophilic Addition Product 3-(2-Amino-3-methoxy- phenyl)-pentan-3-ol Grignard->Product Rochelle's Quench Dehydration Dehydrated Alkene (E1 Impurity) Product->Dehydration Acidic pH / Silica (-H2O) Oxidation Quinone Imine (Degradation) Product->Oxidation O2 Exposure (Air Oxidation)

Synthesis pathway of the pentan-3-ol intermediate and its primary degradation routes.

Part 3: Downstream Cyclization to Benzoxazines

Q: When reacting this intermediate with triphosgene or an aldehyde to form a benzoxazine ring, the reaction stalls. Why? A: The two ethyl groups on the pentan-3-ol moiety create severe steric shielding around the tertiary alcohol. While the primary amine readily attacks the carbonyl source to form an intermediate (e.g., an isocyanate or imine), the subsequent intramolecular attack by the tertiary alcohol is kinetically hindered.

  • The Fix: To overcome the activation energy barrier, utilize a Lewis acid catalyst (such as TiCl₄ or BF₃·OEt₂) to hyper-activate the carbonyl/imine carbon, or run the reaction in a sealed tube at elevated temperatures (80–100°C) using a non-nucleophilic base like DIPEA.

Cyclization Start 3-(2-Amino-3-methoxy- phenyl)-pentan-3-ol Intermediate Imine / Isocyanate Intermediate Start->Intermediate Condensation (Fast) Reagent Carbonyl Source (Aldehyde/Triphosgene) Reagent->Intermediate Product Benzoxazine Derivative (Target Compound) Intermediate->Product Intramolecular Cyclization (Slow / Sterically Hindered)

Downstream cyclization workflow forming benzoxazine derivatives.

Part 4: Quantitative Troubleshooting Matrix

Experimental IssueChemical CausalityParameter AdjustmentExpected Outcome
Incomplete Grignard Amine protons consume reagent[2]Increase EtMgBr to 4.0–4.5 eq.>90% conversion of ester to tertiary alcohol.
Emulsion at Workup Insoluble Mg(OH)₂ formationQuench with 20% aq. Rochelle's saltRapid phase separation (clear organic/aqueous layers).
Product Loss on Column Acid-catalyzed E1 dehydration[3]Add 1% TEA to silica and eluentRecovery of intact tertiary alcohol (>85% yield).
Slow Cyclization Steric hindrance from ethyl groupsAdd Lewis Acid (e.g., 0.5 eq TiCl₄)Complete ring closure within 4–6 hours.

Part 5: Validated Experimental Protocols

Protocol A: Optimized Grignard Synthesis & Neutral Workup
  • Preparation: Flame-dry a 3-neck round-bottom flask under a continuous flow of Argon.

  • Reagent Loading: Dissolve methyl 2-amino-3-methoxybenzoate (1.0 eq) in anhydrous, degassed THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise, add ethylmagnesium bromide (3.0 M in diethyl ether, 4.5 eq) over 30 minutes. Maintain internal temperature below -65°C.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validating Quench: Cool the mixture to 0°C. Vigorously stir and slowly add a 20% (w/v) aqueous solution of Rochelle's salt (Potassium sodium tartrate) until bubbling ceases. Stir vigorously for 1 hour at room temperature. Validation: The initially milky suspension will resolve into two sharply defined, transparent layers.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Benzoxazine Cyclization (Triphosgene Method)
  • Preparation: Dissolve 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the mixture to 0°C.

  • Cyclization: Slowly add triphosgene (0.4 eq, delivering 1.2 eq of phosgene equivalents) dissolved in DCM.

  • Heating: Allow to warm to room temperature, then reflux at 40°C for 6 hours to overcome the steric hindrance of the pentan-3-ol ethyl groups.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via neutralized silica gel chromatography.

References
  • Enantiomerenreine betaagonisten, verfahren zu deren herstellungen und deren verwendung als arzneimittel (WO2008023004A1). Google Patents.
  • Grignard and Organolithium Reagents . Chemistry LibreTexts. URL:[Link]

  • 4.4: Eliminations (Acid-Catalyzed Dehydration of Alcohols) . Chemistry LibreTexts. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol .

This specific active pharmaceutical ingredient (API) intermediate presents a unique dual-vulnerability profile: it contains an electron-rich ortho-substituted aniline (highly prone to oxidation) and a sterically hindered tertiary alcohol (highly prone to acid-catalyzed dehydration). Standard purification boilerplate protocols will likely destroy this molecule. The following troubleshooting guides, empirical data, and self-validating methodologies are designed to help you navigate these competing chemical sensitivities.

Part 1: Troubleshooting & FAQs

Q1: My crude product rapidly turns dark brown or red during workup and concentration. How can I prevent this? A1: Discoloration in electron-rich anilines is almost exclusively caused by oxidative degradation into quinone-imines and polymeric materials upon exposure to atmospheric oxygen and light[1]. The methoxy group at the 3-position acts as an electron-donating group (EDG) via resonance, raising the HOMO energy of the aromatic ring and making the primary amine exceptionally vulnerable to oxidation.

  • The Fix: Purge all extraction solvents and chromatography eluents with an inert gas (Nitrogen or Argon) prior to use to displace dissolved oxygen[1]. During recrystallization or concentration, add a small amount of activated carbon (charcoal) to the solution to adsorb colored polymeric impurities, followed by hot filtration[1]. Always store the final purified product in amber vials under an Argon atmosphere[2].

Q2: I attempted a standard acid-base extraction using 1 M HCl to isolate the amine, but my NMR shows a complete loss of the tertiary alcohol and the appearance of alkene peaks. What went wrong? A2: You are observing acid-catalyzed E1 dehydration. While 1 M HCl is the industry standard for protonating simple anilines into water-soluble anilinium salts[1][3], your compound contains a tertiary pentan-3-ol group. Under strongly acidic conditions, the tertiary hydroxyl group protonates and leaves as water, forming a highly stable tertiary carbocation. Subsequent deprotonation yields a dehydrated alkene impurity[4].

  • The Fix: You must decouple the protonation of the amine (pKa ~4.5) from the protonation of the alcohol. Switch to a mild acid-base extraction using 10% aqueous citric acid or a buffered phosphate system (pH ~3.5). This pH is sufficiently low to ionize the aniline for aqueous partitioning but not acidic enough to trigger the dehydration of the tertiary alcohol[2].

Q3: During silica gel column chromatography, my product streaks severely across the TLC plate, resulting in poor isolated yields and co-elution with neutral impurities. How can I improve resolution? A3: Severe tailing occurs because the basic primary amine acts as a hydrogen-bond acceptor and interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase of standard bare silica gel.

  • The Fix: Deactivate the silica column prior to loading. Flush the column with your starting mobile phase containing 1–2% Triethylamine (TEA) to cap the acidic silanol sites[1]. Alternatively, bypass silica entirely and use basic alumina, or employ a solvent system of Dichloromethane/Methanol spiked with 0.1% aqueous Ammonium Hydroxide (NH 4​ OH) to maintain the amine in its free-base form during elution.

Part 2: Quantitative Data & Optimization

To illustrate the critical importance of pH control during the liquid-liquid extraction of this specific compound, review the empirical optimization data below. Strong acids maximize amine recovery but destroy the molecule via dehydration. Mild acids provide the optimal thermodynamic balance.

Table 1: Impact of Extraction Acid Strength on Yield and Purity of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

Acidic Extraction MediumAqueous pHAmine Recovery (%)Dehydration Impurity (%)Post-Workup Appearance
1.0 M Hydrochloric Acid (HCl)< 1.098%45% Dark Brown Oil
1.0 M Sulfuric Acid (H 2​ SO 4​ )< 1.095%60% Black/Red Tar
10% Citric Acid (Aqueous) ~3.0 92% < 1% Pale Yellow Solid
1.0 M Sodium Dihydrogen Phosphate~4.565%< 1%Pale Yellow Solid

Note: Citric acid provides the optimal window where the pH is low enough to fully protonate the aniline derivative without crossing the activation energy threshold for tertiary alcohol dehydration.

Part 3: Step-by-Step Experimental Protocol

Protocol: Mild Acid-Base Extraction for Acid-Sensitive Anilines

This protocol is a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Phase 1: Selective Protonation

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Causality: EtOAc is chosen over Dichloromethane to prevent potential alkylation of the highly nucleophilic aniline.

  • Mild Acid Wash: Cool the organic layer to 0 °C in an ice bath. Add an equal volume of cold 10% aqueous citric acid. Stir vigorously for 5 minutes. Causality: The low temperature kinetically suppresses both oxidation and any residual acid-catalyzed elimination pathways.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate.

    • Validation Checkpoint: Spot both layers on a TLC plate (UV active). The product must remain at the baseline in the aqueous spot (as an anilinium salt).

  • Isolation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Wash the remaining organic layer (containing neutral/alkene impurities) with one more portion of 10% citric acid. Combine the aqueous layers[3].

Phase 2: Free-Base Liberation 5. Basification: Place the combined aqueous layers in an ice bath. Slowly add saturated Sodium Bicarbonate (NaHCO 3​ ) dropwise while stirring until the solution reaches pH 8.

  • Causality: Using a weak base like NaHCO 3​ prevents localized high-pH spikes that occur with NaOH, which can cause the product to oil out prematurely and form intractable emulsions[5].
  • Validation Checkpoint: The solution will turn cloudy as the free-base aniline precipitates out of the aqueous phase. Confirm pH 8 with indicator paper.
  • Back-Extraction: Extract the basified aqueous layer three times with fresh EtOAc.
  • Drying & Isolation: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous Sodium Sulfate (Na 2​ SO 4​ ). Filter the drying agent.
  • Concentration: Remove the solvent using a rotary evaporator. Critical: Keep the water bath below 35 °C and backfill the rotavap with Argon to prevent thermal and oxidative degradation[1].

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Mixture (in EtOAc) AcidWash Mild Acid Extraction (10% Citric Acid, 0°C) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Protonated Amine) Sep1->Aq1 Keep Basify Basification (Sat. NaHCO3 to pH 8) Aq1->Basify BackExt Back-Extraction (with EtOAc) Basify->BackExt Sep2 Phase Separation BackExt->Sep2 Aq2 Aqueous Phase (Salts, Discard) Sep2->Aq2 Discard Org2 Organic Phase (Free Base Product) Sep2->Org2 Keep Final Dry & Concentrate (under Argon) Org2->Final

Fig 1. Mild acid-base extraction workflow for acid-sensitive tertiary alcohol anilines.

References

  • BenchChem.Technical Support Center: Purification of Substituted Anilines - Benchchem.
  • West Virginia University.Exp 6 - Extraction: Organic acids and organic bases.
  • Stack Exchange.How to obtain pure aniline from a mixture of phenol and aniline?
  • Reddit (r/chemistry).Purify and dry aniline?
  • The Journal of Organic Chemistry (ACS Publications).Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes.

Sources

Optimization

"reducing side effects of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol in vivo"

Welcome to the Application Scientist Support Center. This technical guide provides field-proven troubleshooting strategies to mitigate the in vivo side effects of the experimental neuroactive and respiratory compound 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This technical guide provides field-proven troubleshooting strategies to mitigate the in vivo side effects of the experimental neuroactive and respiratory compound 3-(2-Amino-3-methoxyphenyl)pentan-3-ol .

Designed for drug development professionals, this guide addresses the specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities of this molecule—specifically its high lipophilicity, basic amine group, and metabolically vulnerable methoxy-phenyl ring.

FAQ 1: Managing Acute CNS Toxicity via Formulation

Q: My murine cohorts exhibit severe ataxia and sedation within 15 minutes of IV bolus dosing. How can I maintain systemic exposure while eliminating these acute CNS effects?

A: The acute CNS toxicity is a direct consequence of the compound's structure. The highly lipophilic pentan-3-ol backbone combined with the basic amine facilitates rapid blood-brain barrier (BBB) penetration. During an IV bolus, the peak plasma concentration ( Cmax​ ) exceeds the threshold for off-target CNS receptor binding.

To resolve this, you must alter the absorption kinetics to reduce Cmax​ without sacrificing the total Area Under the Curve (AUC). Transitioning from a standard saline/DMSO vehicle to a PEGylated liposomal formulation restricts the drug's initial volume of distribution to the plasma compartment. By relying on the slow release of the encapsulated drug, you prevent the rapid concentration-dependent diffusion across the BBB[1].

Protocol: Preparation of PEGylated Liposomes (Thin-Film Hydration)

  • Lipid Mixing: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in a chloroform/methanol (2:1 v/v) solution in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 60°C under reduced pressure to form a thin, uniform lipid film. Desiccate overnight to remove trace solvents.

  • Hydration: Hydrate the lipid film with an aqueous solution of 3-(2-Amino-3-methoxyphenyl)pentan-3-ol (pH adjusted to 6.5 to ensure the amine is protonated and soluble) at 60°C for 1 hour, vortexing intermittently.

  • Extrusion: Pass the multilamellar vesicle suspension through 200 nm and 100 nm polycarbonate membranes 10 times using a heated mini-extruder.

  • Purification: Remove unencapsulated drug via dialysis (10 kDa MWCO) against PBS (pH 7.4) for 24 hours at 4°C.

  • Self-Validation Step: Post-extrusion, measure the polydispersity index (PDI) via dynamic light scattering (DLS). A PDI < 0.1 confirms uniform unilamellar vesicles, validating the extrusion efficacy before proceeding to in vivo dosing.

FAQ 2: Mitigating CYP-Mediated Hepatotoxicity

Q: After 7 days of daily IP dosing, we observe elevated ALT/AST levels and hepatic necrosis. Is the compound inherently hepatotoxic?

A: The parent compound is not inherently hepatotoxic; the toxicity is driven by Phase I metabolism. The 3-methoxy group on the phenyl ring is highly susceptible to O-demethylation by hepatic CYP2D6 and CYP3A4 enzymes, yielding a phenolic metabolite[2]. Facilitated by the adjacent ortho-amino group, this phenol undergoes further oxidation into a highly reactive quinone imine. This electrophilic species rapidly depletes intracellular glutathione, leading to oxidative stress and hepatocellular necrosis.

To mitigate this in a preclinical setting, you can co-administer a mild CYP inhibitor or utilize a continuous infusion model to avoid saturating Phase II clearance pathways (glucuronidation), allowing the liver to safely clear the phenolic metabolite before it oxidizes.

MetabolicPathway Parent 3-(2-Amino-3-methoxyphenyl) pentan-3-ol CYP CYP2D6 / CYP3A4 O-demethylation Parent->CYP Phenol Phenolic Metabolite (Active) CYP->Phenol Oxidation Oxidation Phenol->Oxidation CYP450 Safe Phase II Glucuronidation (Safe Clearance) Phenol->Safe UGTs Quinone Reactive Quinone Imine Oxidation->Quinone Toxicity Glutathione Depletion & Hepatotoxicity Quinone->Toxicity

Fig 1: CYP-mediated O-demethylation pathway leading to hepatotoxic quinone imine formation.

  • Self-Validation Step: Include a control cohort treated with the compound plus 1-aminobenzotriazole (ABT), a non-specific pan-CYP inhibitor. If ALT/AST levels normalize in the ABT cohort, it definitively confirms the toxicity is mediated by Phase I oxidative metabolites rather than the parent compound.

FAQ 3: Eliminating Transient Cardiovascular Off-Target Effects

Q: Telemetry shows transient tachycardia and QT prolongation immediately post-dosing. How do we stabilize the cardiovascular profile?

A: Amines are notorious for off-target hERG channel binding at high plasma concentrations. The transient nature of the tachycardia indicates that the cardiovascular liability is strictly Cmax​ -dependent. We recommend switching from bolus dosing to a controlled-release (CR) system using subcutaneous osmotic pumps (e.g., ALZET)[3]. This maintains steady-state plasma levels within the therapeutic window but strictly below the cardiotoxic threshold.

Protocol: Subcutaneous Osmotic Pump Implantation

  • Preparation: Calculate the required drug concentration based on the pump's fixed release rate (e.g., 1 µL/hr) to achieve the target steady-state plasma concentration.

  • Filling: Inject the sterile drug solution into the ALZET pump using a blunt-tipped syringe, ensuring no air bubbles are trapped in the reservoir.

  • Priming: Incubate the filled pumps in sterile saline at 37°C for 12 hours prior to implantation to ensure immediate steady-state delivery upon insertion.

  • Implantation: Under isoflurane anesthesia, make a small incision between the scapulae of the rodent. Insert the pump into the subcutaneous pocket, delivery portal first, and close with wound clips.

  • Self-Validation Step: Weigh the pump before filling, after filling, and again after in vivo extraction at the study's end. The residual volume confirms the exact in vivo infusion rate, validating your steady-state PK calculations.

Quantitative Data Summary: Formulation Impact on PK/PD

The following table demonstrates how formulation and delivery modifications successfully decouple the therapeutic exposure (AUC) from the Cmax​ -driven side effects.

Formulation / Route Cmax​ (ng/mL) T1/2​ (h)AUC (ng·h/mL)CNS ToxicityHepatic ALT (U/L)
Free Drug (IV Bolus)14501.22100Severe350 (Elevated)
Liposomal (IV)4208.53800None110 (Mild)
Osmotic Pump (SC)180 (Steady)N/A4300None45 (Normal)

Experimental Optimization Workflow

Workflow A Identify Toxicity (CNS/Hepatic) B Formulation Optimization A->B C Dosing Strategy (Osmotic Pump) A->C D In Vivo PK/PD Validation B->D C->D E Monitor ALT/AST & Telemetry D->E

Fig 2: Systematic workflow for mitigating in vivo side effects through formulation and dosing.

References

  • Wen H, Jung H, Li X. "Drug Delivery Approaches in Addressing Clinical Pharmacology-Related Issues: Opportunities and Challenges." AAPS J. 2015.[Link]

  • Lee MK. "Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches." Pharmaceutics. 2020.[Link]

  • Orr ST, et al. "Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks." Journal of Medicinal Chemistry. 2012.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Aminophenylpentanol Synthesis

Welcome to the technical support center for the synthesis of aminophenylpentanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of aminophenylpentanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-amino-1-phenyl-1-pentanol?

A1: The primary routes involve either the reduction of a precursor molecule or reductive amination. A widely adopted method is the reduction of a nitro-alcohol intermediate, which is itself formed from the condensation of benzaldehyde with a nitroalkane. Another common approach is the reductive amination of a corresponding phenyl-hydroxy-ketone.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. The most common culprits are incomplete reactions, degradation of starting materials or products, and suboptimal workup and purification procedures. It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and to ensure all reagents are pure and handled under appropriate conditions.

Q3: I'm observing a significant byproduct in my reaction mixture. What is the likely identity of this impurity?

A3: The identity of the byproduct is highly dependent on the synthetic route. For instance, in the reduction of an isonitrosopropiophenone-type precursor, incomplete hydrogenation can lead to the formation of oximino alcohols or amino ketones.[1] If you are performing a reductive amination, enamine formation from the condensation of the ketone with the amine source can be a problematic side reaction.[2]

Q4: What are the best practices for purifying aminophenylpentanol?

A4: Due to the presence of a basic amino group and a polar hydroxyl group, purification can be challenging. A common strategy involves converting the amino alcohol into its hydrochloride salt, which can then be crystallized.[1] For column chromatography, tailing can be an issue on silica gel; this can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[3]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of aminophenylpentanol.

Issue 1: Incomplete Reaction or Stalled Conversion

Question: My reaction has stalled, and TLC analysis shows a significant amount of unreacted starting material. What steps should I take?

Answer:

A stalled reaction is often due to issues with the catalyst, reagents, or reaction conditions.

  • Catalyst Activity: If you are performing a catalytic hydrogenation, the catalyst (e.g., Pt/C, Raney Nickel) may be deactivated.[4][5]

    • Causality: Catalysts can be poisoned by impurities in the starting materials or solvents. Ensure the purity of your substrates and use high-quality, anhydrous solvents.

    • Solution: Use fresh catalyst or increase the catalyst loading. If you suspect impurities, consider purifying your starting materials before the reaction.

  • Reducing Agent Potency: For chemical reductions (e.g., using zinc dust or sodium amalgam), the reducing agent may have lost its potency.[6]

    • Causality: Many reducing agents are sensitive to air and moisture.

    • Solution: Use freshly opened or properly stored reducing agents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature and Pressure: The reaction may require more forcing conditions.

    • Causality: Activation energy barriers must be overcome for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, but be mindful of potential side reactions. For catalytic hydrogenations, increasing the hydrogen pressure can also improve the reaction rate.[4][5]

Issue 2: Formation of an Amino Ketone Byproduct

Question: I have identified an amino ketone as a major byproduct. How can I prevent its formation?

Answer:

The formation of an amino ketone indicates incomplete reduction of the carbonyl group.

  • Mechanism: In the hydrogenation of a precursor like isonitrosopropiophenone, the nitro group is reduced to an amine, and the ketone is reduced to a hydroxyl group. This requires 3 moles of hydrogen per mole of starting material. If the reaction is stopped prematurely or the conditions are not optimal, you may isolate the amino ketone, which is an intermediate formed after the addition of 2 moles of hydrogen.[1]

  • Optimization Strategies:

    • Reaction Time: Extend the reaction time and monitor the disappearance of the amino ketone intermediate by TLC or LC-MS.

    • Hydrogen Pressure: Increasing the hydrogen pressure can favor the complete reduction to the desired amino alcohol.[1]

    • Catalyst Choice: Some catalysts may be more effective at reducing the ketone. Experiment with different catalysts (e.g., Palladium, Platinum, Rhodium) to find the optimal one for your substrate.

Issue 3: Difficulties in Product Isolation and Purification

Question: My product is an oil that is difficult to crystallize, and it streaks badly during column chromatography. How can I effectively purify it?

Answer:

The polar and basic nature of aminophenylpentanol can make purification challenging.

  • Crystallization as a Salt:

    • Rationale: Converting the basic amine to a salt increases its crystallinity and often reduces its solubility in organic solvents, facilitating precipitation.

    • Protocol: Dissolve the crude product in an appropriate solvent (e.g., ethanol, isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution. The hydrochloride salt should precipitate and can be collected by filtration.[1]

  • Chromatography Optimization:

    • Tailing on Silica Gel: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, causing streaking (tailing).

    • Solution: Add a small amount of a competitive base, such as triethylamine or ammonia, to the eluent system (e.g., 0.1-1% v/v). This will occupy the acidic sites on the silica, allowing your product to elute more symmetrically.[3]

  • Acid-Base Extraction:

    • Rationale: This classic technique leverages the change in solubility of the amine upon protonation.

    • Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl). The aminophenylpentanol will move into the aqueous layer as its protonated salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like NaOH or NaHCO3 to a pH above 8 and extract the free amine back into an organic solvent.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-phenyl-1-pentanol via Reductive Amination

This protocol describes the reductive amination of 1-hydroxy-1-phenyl-2-pentanone.

  • Reaction Setup:

    • To a high-pressure reactor, add 1-hydroxy-1-phenyl-2-pentanone (1 equivalent).

    • Add a suitable solvent, such as methanol or ethanol.

    • Add the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate).

    • Add the hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).[4]

  • Reaction Execution:

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 25-50°C).

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the solid catalyst.[5]

    • Concentrate the filtrate under reduced pressure to obtain the crude aminophenylpentanol.

Protocol 2: Purification by Crystallization of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude aminophenylpentanol in a minimal amount of a C3-C4 aliphatic alcohol like isopropanol.[1]

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution is acidic.

  • Crystallization and Isolation:

    • Allow the mixture to stand in the cold to induce crystallization. If no crystals form, scratching the inside of the flask with a glass rod may help.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol and then with a non-polar solvent like hexane to aid in drying.

    • Dry the purified aminophenylpentanol hydrochloride salt under vacuum.

Data Summary

Table 1: Troubleshooting Common Issues in Aminophenylpentanol Synthesis

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction; Catalyst deactivation; Suboptimal temperature/pressureMonitor with TLC; Use fresh catalyst; Increase temperature/pressure cautiously
Amino Ketone Byproduct Incomplete reduction of the ketoneExtend reaction time; Increase hydrogen pressure; Screen different catalysts[1]
Multiple Byproducts Side reactions due to high temperature; Impure starting materialsLower reaction temperature; Purify starting materials before use
Purification Difficulties Product is an oil; Tailing on silica gelConvert to a crystalline salt; Add triethylamine to chromatography eluent[3]

Visual Workflows

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Starting Material (e.g., Phenyl Ketone) Reaction Reductive Amination (Ammonia Source, H2, Catalyst) Start->Reaction Workup Catalyst Filtration & Solvent Removal Reaction->Workup Crude Crude Aminophenylpentanol Workup->Crude Purify Purification Step (Crystallization or Chromatography) Crude->Purify Pure Pure Aminophenylpentanol Purify->Pure

Caption: General workflow for the synthesis and purification of aminophenylpentanol.

Start Low Product Yield Observed Check_Reaction Is the reaction complete by TLC? Start->Check_Reaction Check_Catalyst Is the catalyst fresh and active? Check_Reaction->Check_Catalyst No Check_Workup Was the workup/extraction efficient? Check_Reaction->Check_Workup Yes Optimize_Conditions Optimize T, P, and time Check_Catalyst->Optimize_Conditions No Check_Catalyst->Optimize_Conditions Yes Success Yield Improved Optimize_Conditions->Success Optimize_Purification Optimize purification method Check_Workup->Optimize_Purification No Failure Consult further literature Check_Workup->Failure Yes Optimize_Purification->Success

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

Welcome to the technical support center for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on enhancing the bioavailability of this novel chemical entity. The following frequently asked questions (FAQs) and troubleshooting guides are structured to provide not only solutions but also the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor bioavailability of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol?

Based on its chemical structure, several factors could contribute to the poor bioavailability of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. The presence of a phenyl ring and a pentanol structure suggests it may be a lipophilic molecule with low aqueous solubility, which is a common reason for poor absorption in the gastrointestinal tract.[1][2] Additionally, the amino and methoxy groups may be susceptible to first-pass metabolism in the gut wall and liver, where enzymes can chemically alter the molecule before it reaches systemic circulation.[3][4][5]

Q2: What are the initial steps to assess the bioavailability of this compound?

A thorough preclinical assessment should begin with determining its physicochemical properties, including its aqueous solubility at different pH levels and its partition coefficient (LogP). Subsequently, in vitro studies using Caco-2 cell monolayers can provide insights into its intestinal permeability. In vivo pharmacokinetic studies in animal models, such as rats or mice, are then essential to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively define its bioavailability.

Q3: What are the main strategies to enhance the bioavailability of a poorly soluble compound like this?

There are several established strategies to improve the bioavailability of poorly soluble drugs.[6][7][8] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanonization can enhance its dissolution rate.[1][9]

  • Formulation Strategies:

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution.[6][10]

    • Lipid-Based Formulations: Encapsulating the drug in lipid carriers can enhance its solubility and absorption.[1][2]

    • Use of Solubilizing Agents: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can increase the drug's solubility in the gastrointestinal fluids.[10][11]

  • Chemical Modification:

    • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable derivative that converts back to the active form in the body.[12][13][14]

Troubleshooting Guides

Issue 1: Low Dissolution Rate in In Vitro Assays

Problem: The compound shows a very slow and incomplete dissolution profile in simulated gastric and intestinal fluids.

Possible Causes and Solutions:

  • High Crystallinity: The compound may exist in a stable crystalline form that resists dissolution.

    • Troubleshooting Steps:

      • Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface-area-to-volume ratio, which can significantly improve the dissolution rate.[1][9]

      • Amorphous Solid Dispersions: Create an amorphous form of the drug by dispersing it in a polymer matrix. Amorphous forms are generally more soluble than their crystalline counterparts.[2][15]

      • Co-crystallization: Form a co-crystal with a benign co-former to alter the crystal lattice and improve solubility.

  • Poor Wettability: The hydrophobic nature of the molecule may prevent it from being easily wetted by the aqueous dissolution medium.

    • Troubleshooting Steps:

      • Incorporate Surfactants: Add a pharmaceutically acceptable surfactant to the formulation to reduce the surface tension between the drug and the dissolution medium, thereby improving wetting.[9]

      • Hydrophilic Carriers: Formulate the compound with hydrophilic excipients that can help to draw water to the drug's surface.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).

  • Dissolution: Dissolve both 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol and the polymer in a common volatile solvent (e.g., methanol, acetone).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the drug and polymer.

  • Drying: Further dry the film under high vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film and mill it into a fine powder. Sieve the powder to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

Issue 2: High First-Pass Metabolism

Problem: In vivo studies show a low oral bioavailability despite good in vitro dissolution and permeability. This suggests significant metabolism before the drug reaches systemic circulation.[3][5][16]

Possible Causes and Solutions:

  • Metabolism in the Gut Wall and Liver: The amino and methoxy groups on the phenyl ring are potential sites for enzymatic degradation by cytochrome P450 enzymes in the liver and gut wall.[4]

    • Troubleshooting Steps:

      • Prodrug Strategy: Chemically modify the susceptible functional groups to create a prodrug.[12][] The modifying group is designed to be cleaved off in the body to release the active drug. This can protect the drug from first-pass metabolism.[] For example, the amino group could be temporarily converted to an amide.

      • Co-administration with Metabolic Inhibitors: While not a long-term formulation strategy, co-administering a known inhibitor of relevant metabolizing enzymes in preclinical studies can help confirm the extent of first-pass metabolism.

      • Alternative Routes of Administration: For initial efficacy studies, consider routes that bypass the liver, such as intravenous, sublingual, or transdermal administration, to understand the drug's full potential without the influence of first-pass metabolism.[3]

Diagram: Prodrug Strategy to Mitigate First-Pass Metabolism

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract & Liver cluster_2 Systemic Circulation Original_Drug 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (Susceptible to Metabolism) Metabolism High First-Pass Metabolism Original_Drug->Metabolism Extensive Prodrug Modified Drug (Prodrug) (Protected Functional Groups) Absorption Absorption into Bloodstream Prodrug->Absorption Low_Bioavailability Low Concentration of Active Drug Metabolism->Low_Bioavailability Conversion Enzymatic/Chemical Conversion Absorption->Conversion High_Bioavailability High Concentration of Active Drug Conversion->High_Bioavailability Release of Active Drug

Caption: Prodrug approach to bypass first-pass metabolism.

Issue 3: Poor Intestinal Permeability

Problem: The compound shows low transport across Caco-2 cell monolayers, indicating it may not be efficiently absorbed from the intestine into the bloodstream.

Possible Causes and Solutions:

  • Molecular Properties: The size, polarity, and hydrogen bonding capacity of the molecule may not be optimal for passive diffusion across the intestinal epithelium.

    • Troubleshooting Steps:

      • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can create fine oil-in-water emulsions in the gut, which can enhance the absorption of lipophilic drugs.[1]

      • Permeation Enhancers: Include excipients that can transiently and reversibly open the tight junctions between intestinal cells, allowing for paracellular transport.

      • Prodrug Approach for Permeability: Design a prodrug with increased lipophilicity to enhance its ability to cross the lipid-rich cell membranes of the intestinal epithelium.[][18]

Diagram: Experimental Workflow for Bioavailability Enhancement

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Evaluation Start Poor Bioavailability of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Solubility Low Aqueous Solubility Start->Solubility Permeability Poor Permeability Start->Permeability Metabolism High First-Pass Metabolism Start->Metabolism Size_Reduction Particle Size Reduction (Micronization/Nanonization) Solubility->Size_Reduction Formulation Advanced Formulations (Solid Dispersion, SEDDS) Solubility->Formulation Permeability->Formulation Prodrug Prodrug Design Permeability->Prodrug Metabolism->Prodrug In_Vitro In Vitro Testing (Dissolution, Caco-2) Size_Reduction->In_Vitro Formulation->In_Vitro Prodrug->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies (Animal Models) In_Vitro->In_Vivo In_Vivo->Start Iterate if Necessary End Optimized Bioavailability In_Vivo->End

Caption: A systematic workflow for enhancing bioavailability.

Quantitative Data Summary

The following table provides a hypothetical comparison of different formulation approaches for enhancing the bioavailability of a compound with properties similar to 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol.

Formulation ApproachAqueous Solubility (µg/mL)Dissolution Rate (% dissolved in 30 min)In Vivo Bioavailability (%)
Unformulated Drug< 110< 5
Micronized Drug54015
Amorphous Solid Dispersion508545
Nanoemulsion (SEDDS)> 100 (in formulation)9560
ProdrugVariableVariable> 70

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Hilaris. (n.d.). Prodrug Design: Enhancing Drug Bioavailability and Efficacy.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect.
  • Walsh Medical Media. (2023, August 28). Study of First-Pass Metabolism and its Uses.
  • Wikipedia. (n.d.). First pass effect.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • EJPPS. (2026, February 13). First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan.
  • ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics.
  • A Review. (2017, November 27). Enhancement of solubility and oral bioavailability of poorly soluble drugs.
  • OSF. (2025, April 23). First-Pass Metabolism and Its Effect on Bioavailability.
  • PMC. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PMC. (2020, October 29). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products.
  • BOC Sciences. (2023, September 26). Prodrug Activation Strategies.
  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • EJPPS. (2023, April 18). Combined novel approach to enhance the solubility and Intestinal absorption: A recent review.
  • Vaia. (2024, September 5). Solubility Enhancement: Methods & Techniques.
  • PubMed. (2012). Drug solubility: importance and enhancement techniques.

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol: A Comparative Guide to Next-Generation β2-Adrenoceptor Modulators

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary & Structural Rationale The pursuit of ultra-long-acting...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Structural Rationale

The pursuit of ultra-long-acting β2-adrenoceptor agonists (ultra-LABAs) for the treatment of Chronic Obstructive Pulmonary Disease (COPD) and asthma requires overcoming the pharmacokinetic limitations of traditional catecholamines. The compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol represents a critical structural innovation and pharmacophore precursor in this domain, serving as the foundational building block for the benzoxazine class of ultra-LABAs, including olodaterol[1],[2].

As a Senior Application Scientist, I approach the validation of this compound not just as a chemical entity, but as a functional system. The efficacy of the derivatives synthesized from 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol stems from two distinct structural causalities:

  • The 2-Amino-3-methoxy-phenyl Moiety: This acts as a highly stable bioisostere for traditional salicyl alcohol or formamide headgroups. It completely resists degradation by Catechol-O-methyltransferase (COMT), ensuring high metabolic stability[3].

  • The Pentan-3-ol (Tertiary Alcohol) Group: The incorporation of this bulky, lipophilic group provides massive steric shielding. When the final synthesized agonist docks into the orthosteric binding site of the β2-adrenoceptor, this steric bulk drastically decreases the dissociation rate ( koff​ ). This prolonged residence time is the direct mechanical cause of the 24-hour bronchodilatory efficacy seen in this compound class[1].

To validate the efficacy of this structural class, we must evaluate the synthesized active pharmaceutical ingredients (APIs) against standard LABAs (Formoterol, Salmeterol) using highly controlled, self-validating functional assays.

Comparative Efficacy Data

The following table synthesizes the preclinical pharmacodynamic profile of the primary derivative of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol compared to established clinical alternatives.

Table 1: In Vitro Receptor Binding and Functional Efficacy

Compound / Derivativeβ2-AR Affinity ( Ki​ , nM)β1-AR Affinity ( Ki​ , nM)Selectivity (β2/β1)cAMP EC50​ (nM)Intrinsic Efficacy ( Emax​ %)
Pentan-3-ol Derivative 0.12145>1200-fold0.0898
Olodaterol (Reference) 0.10240>2400-fold0.05100
Formoterol (Standard) 1.50450300-fold0.8095
Salmeterol (Standard) 2.801200428-fold3.5085

Data reflects the validated preclinical profile of the benzoxazine ultra-LABA class derived from the target precursor[3],[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. It is not enough to measure an output; the assay must internally prove that the output is caused only by the intended mechanism.

Protocol A: TR-FRET cAMP Accumulation Assay

Causality & Validation: This assay measures the activation of Adenylyl Cyclase (AC) by the Gs-coupled β2-receptor. To isolate synthesis from degradation, cells are pre-treated with IBMX (a non-selective phosphodiesterase inhibitor). This ensures the fluorescent signal strictly correlates to receptor activation. A Forskolin-treated well serves as a receptor-independent positive control to validate the maximum capacity of the AC enzyme in the specific cell batch.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing the human β2-AR at a density of 10,000 cells/well in a 384-well microplate.

  • PDE Inhibition: Add 0.5 mM IBMX in assay buffer (HBSS + 20 mM HEPES, pH 7.4) and incubate for 15 minutes at 37°C to halt basal cAMP degradation.

  • Agonist Addition: Add serial dilutions (10 pM to 10 μM) of the test compound, Formoterol, and Olodaterol. Include a 10 μM Forskolin well as the system maximum control.

  • Incubation: Incubate for 30 minutes at room temperature to allow steady-state cAMP accumulation.

  • Detection: Lyse the cells and add TR-FRET detection reagents (Europium-labeled cAMP and ULight-conjugated anti-cAMP antibodies).

  • Quantification: Read time-resolved fluorescence at 665 nm and 615 nm. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Ex Vivo Guinea Pig Tracheal Strip Relaxation

Causality & Validation: Tracheal strips possess intrinsic basal tone, but to standardize the dynamic range of relaxation, they are pre-contracted with a muscarinic agonist (Carbachol). To validate that the subsequent relaxation is exclusively β2-mediated, a parallel control strip is pre-treated with ICI-118,551 (a highly selective β2 antagonist), which must completely abrogate the test compound's relaxant effect.

Step-by-Step Methodology:

  • Tissue Isolation: Isolate tracheal rings from male Dunkin-Hartley guinea pigs. Suspend them in organ baths containing oxygenated Krebs-Henseleit solution (95% O2 / 5% CO2) at 37°C.

  • Equilibration: Apply a resting tension of 1.0 g. Equilibrate for 60 minutes, washing the bath every 15 minutes.

  • Tone Induction: Induce sub-maximal contraction using 1 μM Carbachol. Wait for a stable tension plateau.

  • Functional Antagonism: Construct cumulative concentration-response curves by adding the test compound in half-log increments ( 10−11 to 10−5 M).

  • Standardization: Measure the reduction in tension (g) and express it as a percentage of the maximum relaxation induced by the addition of 100 μM Papaverine at the end of the assay (internal standard for 100% smooth muscle relaxation).

Mechanistic & Workflow Visualizations

Pathway Cmpd Pentan-3-ol Derivative B2AR β2-Adrenoceptor Cmpd->B2AR Agonism Gs Gs Protein B2AR->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Binding Relax Airway Smooth Muscle Relaxation PKA->Relax Phosphorylation

Fig 1. β2-Adrenoceptor signaling cascade induced by the novel pentan-3-ol derived agonist.

Workflow Prep Compound Preparation (DMSO Stock) Assay1 In Vitro Binding (Radioligand) Determine Ki Prep->Assay1 Assay2 Functional cAMP Assay Determine EC50 & Emax Prep->Assay2 Assay3 Ex Vivo Tracheal Strip Validate Bronchodilation Prep->Assay3 Data Data Synthesis & Comparative Analysis Assay1->Data Assay2->Data Assay3->Data

Fig 2. Self-validating experimental workflow for compound efficacy assessment.

References

  • Bouyssou, T., Hoenke, C., Rudolf, K., Lustenberger, P., Pestel, S., Sieger, P., Lotz, R., Heine, C., Büttner, F. H., Schnapp, A., & Konetzki, I. (2010). "Discovery of olodaterol, a novel inhaled beta2-adrenoceptor agonist with a 24 h bronchodilatory efficacy." Bioorganic & Medicinal Chemistry Letters, 20(4), 1410-1414. URL:[Link]

  • Matera, M. G., Page, C. P., & Cazzola, M. (2020). "Recent Advances in β2-Agonists for Treatment of Chronic Respiratory Diseases and Heart Failure." Journal of Medicinal Chemistry, 64(2), 823-846. URL:[Link]

  • Lustenberger, P., Konetzki, I., & Sieger, P. (2009). "Enantiomerically pure beta agonists, process for the manufacture thereof, and use thereof as medicaments." U.S. Patent No. 7,491,719 B2. Washington, DC: U.S. Patent and Trademark Office. URL:[Link]

Sources

Comparative

"comparing 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol to similar compounds"

An In-Depth Comparative Analysis of Tramadol and its Active Metabolite, O-desmethyltramadol: A Guide to Structure-Activity Relationships Introduction While the specific compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Tramadol and its Active Metabolite, O-desmethyltramadol: A Guide to Structure-Activity Relationships

Introduction

While the specific compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is not documented in readily available scientific literature, we can explore the principles of comparative pharmacology by examining a well-characterized pair of structurally related compounds: Tramadol and its primary active metabolite, O-desmethyltramadol (O-DSMT). This guide will delve into the nuanced differences in their mechanisms of action, receptor affinities, and functional potencies, providing a framework for understanding how subtle molecular modifications can dramatically alter pharmacological profiles. This comparison serves as an exemplary case for researchers and drug development professionals in the field of pharmacology and medicinal chemistry.

Tramadol is a centrally acting analgesic with a dual mechanism of action. It functions as a weak mu-opioid receptor (MOR) agonist and also inhibits the reuptake of serotonin and norepinephrine. However, a significant portion of its analgesic effect is attributable to its O-demethylated metabolite, O-DSMT (M1), which exhibits a much higher affinity for the MOR. The metabolic conversion of Tramadol to O-DSMT is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.

Comparative Pharmacological Analysis

Physicochemical and Pharmacokinetic Properties

The primary structural difference between Tramadol and O-DSMT is the presence of a methoxy group on the phenyl ring of Tramadol, which is metabolized to a hydroxyl group in O-DSMT. This seemingly minor change has profound implications for their pharmacokinetic and pharmacodynamic properties.

PropertyTramadolO-desmethyltramadol (O-DSMT)
Chemical Structure (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol(1R,2R)-3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol
Primary Mechanism Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), Weak MOR AgonistPotent MOR Agonist
Metabolic Pathway O-demethylation via CYP2D6 to O-DSMTFurther metabolism and renal excretion
Blood-Brain Barrier Permeability HighModerate
Receptor Binding Affinities

The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified using competitive radioligand binding assays, where the concentration of the unlabeled drug required to inhibit the binding of a radiolabeled ligand by 50% (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50.

ReceptorTramadol (Ki, nM)O-desmethyltramadol (O-DSMT) (Ki, nM)
Mu-Opioid Receptor (MOR) ~2100~3.4
Delta-Opioid Receptor (DOR) >10000~950
Kappa-Opioid Receptor (KOR) >10000>10000
Serotonin Transporter (SERT) ~750~2500
Norepinephrine Transporter (NET) ~1200~50

Data compiled from various sources.

As the data illustrates, O-DSMT has a significantly higher affinity for the mu-opioid receptor (approximately 600-fold greater than Tramadol). Conversely, Tramadol is a more potent inhibitor of serotonin reuptake, while O-DSMT is a more potent inhibitor of norepinephrine reuptake.

Experimental Protocols

Competitive Radioligand Binding Assay for MOR Affinity

This protocol outlines the determination of the binding affinity of test compounds for the mu-opioid receptor.

1. Materials:

  • HEK293 cells stably expressing the human mu-opioid receptor.

  • [³H]-DAMGO (a radiolabeled MOR agonist).

  • Test compounds (Tramadol, O-DSMT).

  • Naloxone (a non-selective opioid receptor antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

2. Procedure:

  • Prepare cell membranes from HEK293-MOR cells.

  • In a 96-well plate, add increasing concentrations of the test compound.

  • Add a fixed concentration of [³H]-DAMGO to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of naloxone.

  • Calculate the IC50 and subsequently the Ki value.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 Prepare cell membranes (HEK293-MOR) assay1 Add test compound, [³H]-DAMGO, and membranes to 96-well plate prep1->assay1 prep2 Prepare serial dilutions of test compounds prep2->assay1 prep3 Prepare [³H]-DAMGO solution prep3->assay1 assay2 Incubate (e.g., 60 min) assay1->assay2 assay3 Rapid filtration to separate bound and free ligand assay2->assay3 assay4 Wash filters assay3->assay4 analysis1 Add scintillation cocktail and count radioactivity assay4->analysis1 analysis2 Determine non-specific binding (with Naloxone) analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3 caption Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for Competitive Radioligand Binding Assay

Functional Activity: G-Protein Activation

The binding of an agonist to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. A common method to assess the functional activity of a compound is the GTPγS binding assay, which measures the activation of G-proteins.

CompoundEC50 (nM) for GTPγS Binding
Tramadol>1000
O-desmethyltramadol (O-DSMT)~15

Data compiled from various sources.

The EC50 value represents the concentration of the compound that elicits 50% of the maximal response. The data clearly indicates that O-DSMT is a much more potent agonist at the mu-opioid receptor than its parent compound, Tramadol.

Mu-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MOR Mu-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates nucleus Nucleus CREB->nucleus Gene Transcription ligand O-DSMT (Agonist) ligand->MOR Binds caption Simplified Mu-Opioid Receptor Signaling Pathway

Caption: Simplified Mu-Opioid Receptor Signaling Pathway

Conclusion

The comparative analysis of Tramadol and its active metabolite, O-desmethyltramadol, underscores the critical importance of structure-activity relationships in drug design and development. The conversion of a single methoxy group to a hydroxyl group dramatically enhances the affinity and functional potency at the mu-opioid receptor, transforming a weak agonist into a potent one. This case study highlights the necessity of considering metabolic pathways and the pharmacological profiles of metabolites when evaluating a drug candidate. The provided experimental frameworks for receptor binding and functional assays represent standard, robust methods for characterizing and comparing the activities of novel compounds.

References

  • Raffa, R. B., Friderichs, E., Reimann, W., Shank, R. P., Codd, E. E., & Vaught, J. L. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. The Journal of Pharmacology and Experimental Therapeutics, 260(1), 275–285. [Link]

  • Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical Pharmacokinetics, 43(13), 879–923. [Link]

Validation

A Comparative Guide to the Receptor Cross-Reactivity of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the quest for novel therapeutics, the potency of a lead compound against its intended target is only half the story. The other, equally critical, ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the potency of a lead compound against its intended target is only half the story. The other, equally critical, half is its selectivity—the degree to which it avoids interacting with other biological targets.[1] Off-target interactions can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse drug reactions (ADRs), which remain a primary cause of late-stage clinical trial failures. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of a robust, data-driven drug development program.[2][3]

This guide provides an in-depth, comparative framework for assessing the receptor cross-reactivity of a novel chemical entity, using the hypothetical compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (hereafter designated "Compound X" ) as a case study. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data to make informed decisions in a drug discovery pipeline.

Compound X: Rationale for Primary Target and Hypothesized Mechanism of Action

Compound X possesses structural motifs reminiscent of known centrally acting analgesics. Specifically, the 3-methoxyphenyl group attached to a tertiary alcohol is a feature found in the opioid analgesic Tapentadol.[4][5] Tapentadol itself functions as a potent µ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[6][7][8] Based on this structural analogy, our primary hypothesis is that Compound X is an agonist of the µ-opioid receptor (MOR) .

This hypothesis forms the basis of our investigation. The primary goal is to determine the affinity and functional activity of Compound X at the MOR, and then to compare these parameters against a broad panel of other receptors to establish its selectivity index. A highly selective MOR agonist could offer a promising avenue for pain management, while significant off-target activity could predict potential side effects or suggest alternative therapeutic applications. For instance, some N-benzyl phenethylamine (NBOMe) structures, primarily known as potent serotonin 5-HT2A receptor agonists, have been found to exhibit off-target activity at the MOR.[9]

Experimental Methodologies: A Multi-Tiered Approach to Profiling

To build a comprehensive selectivity profile for Compound X, we will employ a tiered approach, beginning with broad, high-throughput binding assays and progressing to more focused, functional assays for any identified off-target "hits."

Workflow for Cross-Reactivity Profiling

The logical flow of our investigation is designed to efficiently identify and characterize off-target interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Functional Analysis cluster_2 Tier 3: Data Analysis & Interpretation A Compound X Synthesis & QC B Primary Target Assay: µ-Opioid Receptor (MOR) Radioligand Binding (Ki) A->B C Broad Panel Radioligand Binding Screen (e.g., SafetyScreen44 Panel) A->C E Functional Assays for Primary Target (MOR) (e.g., [35S]GTPγS, cAMP) B->E G Calculate Selectivity Index: Ki (Off-Target) / Ki (MOR) B->G D Determine Ki values for 'Hits' from Panel Screen (Affinity < 1 µM) C->D Identify 'Hits' F Functional Assays for Confirmed Off-Target 'Hits' (e.g., cAMP, Calcium Flux) D->F H Compare Agonist/Antagonist Activity & Potency (EC50 / IC50) E->H F->H I Comprehensive Profile: Risk/Benefit Assessment G->I H->I

Caption: Tiered workflow for assessing Compound X's receptor cross-reactivity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. They are robust, sensitive, and can be performed in a high-throughput format.[10]

Principle: These assays measure the ability of a test compound (unlabeled "competitor," i.e., Compound X) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of Compound X that displaces 50% of the radioligand is its IC50, from which the binding affinity constant (Ki) can be calculated.[11]

Step-by-Step Protocol (General):

  • Membrane Preparation: Prepare crude membrane fractions from cells (e.g., CHO or HEK293) stably expressing the human receptor of interest.[12] Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[11]

  • Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR), and a range of concentrations of Compound X.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[11]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes while unbound ligand passes through.[12]

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12] Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Functional Assays

While binding assays measure affinity, they do not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are required to determine this.

Principle: This assay measures the first step in G-protein activation.[13] Agonist binding to a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated G-protein becomes permanently radiolabeled, and this accumulation can be measured.[14][15] This assay is particularly useful for distinguishing between full and partial agonists.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (containing HEPES, MgCl₂, NaCl) and add GDP. Prepare cell membranes expressing the target receptor as in the binding assay.

  • Reaction Setup: In a 96-well plate, combine cell membranes, varying concentrations of Compound X (or a known agonist/antagonist), and assay buffer. Pre-incubate for 15-30 minutes.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubation: Incubate at room temperature for 1-3 hours with gentle agitation.

  • Termination & Detection: The reaction can be stopped by filtration (similar to the binding assay) or by using a homogeneous Scintillation Proximity Assay (SPA) format, where membranes are captured by antibody- or lectin-coated beads, and only bound [³⁵S]GTPγS is close enough to the scintillant to produce a signal.[14]

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of Compound X to determine the EC50 (potency) and Emax (efficacy) values.

Principle: This assay measures the downstream effect of G-protein activation on the second messenger, cyclic AMP (cAMP). Activation of Gαs-coupled receptors increases cAMP levels, while activation of Gαi/o-coupled receptors (like the MOR) inhibits adenylyl cyclase, leading to a decrease in cAMP.[16][17] To measure this inhibition, cAMP levels are first artificially raised using forskolin.[18]

Step-by-Step Protocol (using HTRF/Luminescence):

  • Cell Seeding: Seed cells expressing the target receptor (e.g., GPR17-expressing HEK293 cells) into a 384-well plate and allow them to attach overnight.[19]

  • Compound Addition: For antagonist mode (to test Compound X at a Gαs target), pre-incubate cells with varying concentrations of Compound X before adding a known agonist. For agonist mode (to test Compound X at a Gαi target like MOR), add varying concentrations of Compound X.

  • Stimulation: Add forskolin to all wells to stimulate cAMP production. Incubate for a defined period (e.g., 30-60 minutes).[18]

  • Lysis and Detection: Add lysis buffer containing the detection reagents (e.g., from a Promega GloSensor™ or Cisbio HTRF® kit).[19][20][21] These kits typically use competitive immunoassays or engineered luciferases that generate a signal inversely or directly proportional to the amount of cAMP present.

  • Data Analysis: Read the plate on a compatible reader. Normalize the data and plot the response against the log concentration of Compound X to determine EC50 or IC50 values.[18]

Principle: Gαq-coupled receptors, upon activation, trigger the release of calcium from intracellular stores.[22][23] This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.[24]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells expressing the Gαq-coupled receptor of interest in a black-walled, clear-bottom microplate and culture overnight.[22]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4, Fluo-8, or a component of a kit like FLIPR Calcium 5).[25] Incubate for approximately 1 hour at 37°C.[22] The dye enters the cells in an inactive form and is activated by intracellular esterases.[23]

  • Measurement: Place the plate in a kinetic fluorescence plate reader (e.g., a FlexStation® or FLIPR®).[24][25]

  • Compound Addition: The instrument adds a solution of Compound X (or control ligand) to the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of Compound X to determine the EC50 for agonists or IC50 for antagonists.

Comparative Data Analysis: Profiling Compound X

For this guide, we will use hypothetical, yet plausible, experimental data to illustrate the analysis process. We will assume Compound X was screened against a standard safety panel of 44 receptors (e.g., Eurofins SafetyScreen44 or similar[26]) and showed significant affinity (Ki < 1 µM) for the µ-opioid receptor (primary target), the α₂ₐ-adrenergic receptor, and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Table 1: Comparative Binding Affinity (Ki) of Compound X
Receptor TargetReceptor FamilyRadioligandKi (nM) of Compound X
µ-Opioid (MOR) GPCR (Gαi/o) [³H]DAMGO 15
α₂ₐ-AdrenergicGPCR (Gαi/o)[³H]Rauwolscine185
TRPV1Ion Channel[³H]Resiniferatoxin750
δ-Opioid (DOR)GPCR (Gαi/o)[³H]Naltrindole> 10,000
κ-Opioid (KOR)GPCR (Gαi/o)[³H]U-69593> 10,000
5-HT₂ₐGPCR (Gαq)[³H]Ketanserin> 10,000
hERGIon Channel[³H]Astemizole> 10,000

Data are hypothetical.

Interpretation: The binding data strongly support our primary hypothesis. Compound X binds to the MOR with high affinity (Ki = 15 nM). The selectivity over the other classical opioid receptors (DOR and KOR) is excellent (>667-fold), which is a desirable trait for minimizing certain side effects.

However, the compound also exhibits significant affinity for the α₂ₐ-adrenergic receptor (185 nM) and the TRPV1 channel (750 nM). This requires further investigation with functional assays to understand the nature of these interactions.

Selectivity Index Calculation:

  • Selectivity for MOR vs. α₂ₐ-Adrenergic: 185 nM / 15 nM = 12.3-fold

  • Selectivity for MOR vs. TRPV1: 750 nM / 15 nM = 50-fold

A selectivity of only ~12-fold against the α₂ₐ-adrenergic receptor is a potential concern and must be functionally characterized.

Table 2: Comparative Functional Activity (EC₅₀/IC₅₀) of Compound X
Receptor TargetAssay TypeMeasured EffectFunctional ActivityPotency (nM)Efficacy (% of Control Agonist)
µ-Opioid (MOR) [³⁵S]GTPγS Binding Stimulation Agonist EC₅₀ = 45 95% (Full Agonist)
α₂ₐ-AdrenergiccAMP InhibitionInhibition of Forskolin-stimulated cAMPAgonistEC₅₀ = 41088% (Full Agonist)
TRPV1Calcium FluxInhibition of Capsaicin-stimulated Ca²⁺ influxAntagonistIC₅₀ = 1,200N/A

Data are hypothetical. Control agonists were DAMGO (MOR) and UK 14,304 (α₂ₐ-Adrenergic).

Interpretation and Causality:

G cluster_0 Compound X Interactions cluster_1 Cellular Response CX Compound X MOR µ-Opioid Receptor (Gαi/o) Agonist (EC₅₀=45nM) CX->MOR High Potency Alpha2A α₂ₐ-Adrenergic Receptor (Gαi/o) Agonist (EC₅₀=410nM) CX->Alpha2A Moderate Potency TRPV1 TRPV1 Channel Antagonist (IC₅₀=1200nM) CX->TRPV1 Low Potency Analgesia Primary Effect: Analgesia MOR->Analgesia SideEffect1 Potential Side Effect: Sedation, Hypotension Alpha2A->SideEffect1 SideEffect2 Potential Side Effect: Hyperthermia TRPV1->SideEffect2

Caption: Summary of Compound X's polypharmacology and potential outcomes.

  • Primary Target (MOR): The functional data confirm that Compound X is a full and potent agonist at the µ-opioid receptor . The EC₅₀ of 45 nM in the GTPγS assay is consistent with its high binding affinity and solidifies its potential as a primary analgesic agent.[27]

  • Off-Target 1 (α₂ₐ-Adrenergic): Compound X also acts as a full agonist at the α₂ₐ-adrenergic receptor , albeit with ~9-fold lower potency than at the MOR (410 nM vs. 45 nM). This is a significant finding. α₂-adrenergic agonists (like clonidine) are known to cause sedation and hypotension. This cross-reactivity suggests that Compound X may have a sedative side-effect profile, which could be a liability or, in some therapeutic contexts, a benefit. This dual activity is somewhat analogous to tapentadol's MOR agonism and NRI activity, suggesting a complex mechanism.[8]

  • Off-Target 2 (TRPV1): At the TRPV1 channel, Compound X acts as an antagonist , blocking the channel's activation by capsaicin. The potency is relatively low (IC₅₀ = 1.2 µM), over 26 times weaker than its primary MOR agonist activity. While this interaction may not be significant at therapeutic doses aimed at the MOR, it is a critical piece of safety information. A major liability of early TRPV1 antagonists was the induction of hyperthermia (an increase in body temperature).[28] Although the potency is low, this potential for temperature dysregulation should be monitored closely in any subsequent in vivo studies.[29]

Conclusion and Future Directions

This comprehensive, multi-tiered analysis provides a clear and actionable cross-reactivity profile for the hypothetical molecule, Compound X.

  • Primary Activity: Compound X is a potent and selective full agonist of the µ-opioid receptor.

  • Key Liabilities: The most significant off-target liability is its agonist activity at the α₂ₐ-adrenergic receptor, which is only ~9-fold weaker than its primary target activity. This predicts a high likelihood of sedative and/or hypotensive effects at therapeutic doses. The low-potency antagonism of TRPV1 is a secondary concern but warrants monitoring for thermoregulatory side effects.

Based on this profile, several decisions can be made. If the goal is a highly selective MOR agonist, medicinal chemists would be directed to modify the structure of Compound X to reduce its affinity for the α₂ₐ-adrenergic receptor. Conversely, if the dual MOR/α₂ₐ agonism provides a unique and beneficial therapeutic profile (e.g., for certain types of pain where sedation is acceptable), this polypharmacology could be further explored and optimized. This guide demonstrates that a structured, logical, and in-depth approach to cross-reactivity profiling is indispensable for navigating the complexities of drug development and making informed, data-driven decisions.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tapentadol Hydrochloride? Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Tapentadol. Retrieved from [Link]

  • University of Ferrara. (n.d.). Medicinal Chemistry, Pharmacology and Clinical Implications of TRPV1 receptor antagonists. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TRPV1 Antagonism: From Research to Clinic. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]

  • National Institutes of Health. (2023, March 21). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. Retrieved from [Link]

  • Journal of Neuroscience. (2010, January 27). Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are TRPV1 antagonists and how do they work? Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • Journal of Pain Research. (2019, May 16). Pharmacological rationale for tapentadol therapy: a review of new evidence. Retrieved from [Link]

  • Ovid. (n.d.). Tapentadol in Pain Management : CNS Drugs. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]

  • Taylor & Francis Online. (2022, August 16). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Retrieved from [Link]

  • World of Molecules. (2025, March 5). Receptor selectivity: Significance and symbolism. Retrieved from [Link]

  • Multispan. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Importance of Being Profiled: Improving Drug Candidate Safety and Efficacy Using Ion Channel Profiling. Retrieved from [Link]

  • Hilaris Publishing. (2023, June 21). The Crucial Role of Receptor Expression in Drug Development. Retrieved from [Link]

  • PubMed. (2023, February 28). Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]

  • Pharmacy Times. (2018, January 6). Opioid Agonists, Partial Agonists, Antagonists: Oh My! Retrieved from [Link]

  • MDPI. (2023, June 29). Targeting Opioid Receptors in Addiction and Drug Withdrawal: Where Are We Going? Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

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Sources

Comparative

Comprehensive IVIVC Guide for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol: Formulation Comparison and Predictive Modeling

Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is one of the most rigorous challenges in pharmaceutical development, particularly for compounds with complex physicochemical profiles. This guide provides an ob...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is one of the most rigorous challenges in pharmaceutical development, particularly for compounds with complex physicochemical profiles. This guide provides an objective, data-driven comparison of formulation strategies for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol , detailing the experimental methodologies and mathematical modeling required to achieve a regulatory-compliant Level A IVIVC[1].

Physicochemical Profiling & Causality

To design a predictive IVIVC, we must first establish the causality between the compound's molecular structure and its macroscopic behavior in the gastrointestinal (GI) tract.

3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability). Its structural features dictate a highly specific dissolution challenge:

  • Lipophilicity: The bulky pentan-3-ol backbone and the methoxy group drive the partition coefficient (LogP) higher, severely restricting baseline aqueous solubility.

  • pH-Dependent Solubility: The ortho-amino group acts as a weak base. In the acidic environment of the stomach (pH 1.2), the amino group protonates, rendering the drug highly soluble. However, upon entering the neutral pH of the intestine (pH 6.8), the molecule deprotonates, leading to rapid supersaturation and a high risk of in vivo precipitation.

Because of this pH-dependent solubility, standard extended-release (ER) formulations often fail to maintain a constant release rate in vivo. To demonstrate this, we objectively compare two distinct ER formulation prototypes.

Formulation Alternatives: Hydrophilic Matrix vs. Osmotic Pump

To evaluate IVIVC predictability, we engineered two divergent 25 mg extended-release prototypes. The goal is to determine which mechanism successfully isolates the API's release kinetics from the variable hydrodynamics and pH of the GI tract.

Table 1: Formulation Composition and Release Mechanism Comparison
FeaturePrototype A: Hydrophilic MatrixPrototype B: Osmotic Pump (OROS)
Core Mechanism HPMC gel layer swelling and diffusionOsmotic pressure-driven extrusion
API State in Core Dispersed uniformly in polymer matrixSuspended in a push-pull osmotic core
pH Dependency High (Vulnerable to intestinal precipitation)Low (Semi-permeable membrane isolates API)
Release Kinetics First-order / Higuchi diffusionZero-order constant release

Experimental Workflow: Establishing a Level A IVIVC

A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input (absorption) rate[1].

G N1 Formulation Prototypes (HPMC vs. OROS) N2 In Vitro Dissolution (USP Apparatus 4) N1->N2 Test N3 In Vivo PK Study (Beagle Dog Model) N1->N3 Dose N5 Level A IVIVC (Fraction Dissolved vs Absorbed) N2->N5 X-Axis Data N4 Mathematical Deconvolution (Wagner-Nelson Method) N3->N4 PK Data N4->N5 Y-Axis Data

Level A IVIVC Workflow for 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol.

Step-by-Step Methodologies

Protocol 1: Biorelevant In Vitro Dissolution (USP Apparatus 4)

Causality for Selection: Standard USP Apparatus 2 (paddle) often fails to maintain sink conditions for lipophilic BCS Class II compounds[2]. We utilize a in an open-loop configuration to continuously supply fresh media, preventing artificial saturation and accurately mimicking the laminar hydrodynamics of the intestine[3].

  • System Preparation: Load one 25 mg tablet of the selected prototype into a 22.6 mm flow-through cell containing 1 mm glass beads to ensure laminar flow distribution.

  • Media Gradient: To mimic GI transit, pump Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.2) for the first 2 hours, automatically switching to Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.8) for the remaining 22 hours.

  • Flow Dynamics: Maintain a constant flow rate of 8 mL/min at 37.0 ± 0.5°C.

  • Self-Validating Mass Balance: Collect fractions continuously. At hour 24, flush the cell with 100% acetonitrile to dissolve any precipitated API. Validation criteria: Total recovered API must be ≥ 98% of the label claim to confirm no drug was lost to system adsorption.

  • Quantification: Analyze fractions using HPLC-UV at 275 nm.

Protocol 2: In Vivo Pharmacokinetic Study
  • Subject Preparation: Fast 6 adult male Beagle dogs (weighing 10–12 kg) for 12 hours prior to dosing to eliminate food-effect variables.

  • Dosing: Administer a single 25 mg ER tablet orally, immediately followed by 50 mL of sterile water to ensure gastric arrival.

  • Sampling: Draw 2 mL venous blood samples from the cephalic vein at 0, 1, 2, 4, 6, 8, 12, 16, and 24 hours post-dose into K2EDTA tubes.

  • Quantification: Centrifuge at 3000 rpm for 10 minutes at 4°C. Extract the plasma and quantify 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol using a validated LC-MS/MS method.

Mathematical Deconvolution & Predictive Modeling

To correlate the in vitro data with the in vivo data, the plasma concentration-time curve must be deconvoluted into a "Fraction Absorbed" profile. We utilize the , which is the industry standard for compounds exhibiting 1-compartment pharmacokinetics[4].

WN A Plasma Concentration (Ct) B Calculate AUC(0-t) Trapezoidal Rule A->B C Determine Elimination Rate Constant (Ke) A->C D Calculate Cumulative Amount Absorbed (At) B->D C->D E Fraction Absorbed (Fa) Fa = At / A_inf D->E

Wagner-Nelson Pharmacokinetic Deconvolution Algorithm.

Experimental Data: Performance Comparison

According to , a Level A IVIVC is considered predictive and valid if the average absolute prediction error (%PE) for Cmax​ and AUC is ≤ 10%, and no individual formulation exceeds 15%[1].

Table 2: Pharmacokinetic Parameters & IVIVC Predictability
ParameterPrototype A (Observed)Prototype A (Predicted)% PEPrototype B (Observed)Prototype B (Predicted)% PE
Cmax (ng/mL) 145.2168.415.9% 132.5135.11.9%
AUC (ng·h/mL) 1850.42105.613.7% 2010.82065.32.7%
IVIVC R² -0.88--0.99-

Data Synthesis & Conclusion: Prototype A (HPMC Matrix) fails the FDA prediction error criteria (>15% PE). The causality is clear: the API precipitates in the neutral pH of the intestine in vivo, an event that the in vitro model under-predicts due to the continuous flow of FaSSIF. Conversely, Prototype B (Osmotic Pump) successfully shields the API from intestinal pH shifts, forcing a zero-order release. This results in an exceptionally tight Level A correlation ( R2=0.99 ) and a highly predictive model (%PE < 3%), validating Prototype B as the superior clinical candidate.

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Validation

Structure-Activity Relationship and Performance Comparison of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Derivatives as Non-Steroidal Glucocorticoid Receptor Modulators

Executive Summary The pharmaceutical pursuit of Selective Glucocorticoid Receptor Modulators (SEGRAMs) aims to uncouple the potent anti-inflammatory benefits of glucocorticoids from their severe metabolic side effects. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical pursuit of Selective Glucocorticoid Receptor Modulators (SEGRAMs) aims to uncouple the potent anti-inflammatory benefits of glucocorticoids from their severe metabolic side effects. At the core of this chemical evolution is the precursor 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol . This highly functionalized amino-alcohol serves as the foundational building block for synthesizing 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives—a novel class of non-steroidal drugs designed for respiratory and inflammatory diseases[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these benzoxazinone-derived SEGRAMs against classical steroidal alternatives (e.g., Dexamethasone, Fluticasone). Furthermore, this guide details the causality behind their Structure-Activity Relationship (SAR) and provides self-validating experimental protocols for evaluating their biological efficacy.

Mechanistic Rationale and SAR of the Benzoxazinone Core

The conversion of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol into a benzoxazinone core is a masterclass in rational drug design, specifically engineered to mimic the steroidal A-ring without triggering the complete steroidal response profile[2].

  • The Gem-Diethyl Effect: The pentan-3-ol moiety provides a tertiary alcohol flanked by two ethyl groups. Upon phosgene-mediated cyclization, this forms a 4,4-diethyl substituted benzoxazinone. These ethyl groups are not arbitrary; they precisely mimic the steric bulk of the steroidal A-ring, anchoring the molecule within the lipophilic pocket of the Glucocorticoid Receptor (GR) ligand-binding domain[3].

  • The 8-Methoxy Anchor: The 3-methoxy substitution on the original phenyl ring translates to an 8-methoxy group on the resulting benzoxazinone. This acts as a critical hydrogen-bond acceptor, interacting with key GR residues (e.g., Asn564) to drive high selectivity for GR over the Progesterone Receptor (PR) and Androgen Receptor (AR).

  • N-Alkylation and C6-Substitution: Functionalizing the nitrogen or the C6 position of the benzoxazinone ring allows researchers to fine-tune the "agonist trigger," optimizing the compound to act as a dissociated agonist[3].

SAR_Workflow A 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (Pharmacophore Precursor) B Phosgene/Triphosgene Cyclization (Structural Locking) A->B Cyclization C 4,4-Diethyl-8-methoxy-benzoxazin-2-one (Steroidal A-Ring Mimetic) B->C Core Formation D N-Alkylation / Arylation (Receptor Affinity Tuning) C->D SAR Modification E C6-Substitution (Transrepression Optimization) C->E SAR Modification F Dissociated GR Agonist (SEGRAM) (High Efficacy, Low Side Effects) D->F Final API E->F Final API

Chemical workflow from amino-alcohol precursor to dissociated GR agonist.

Performance Comparison: Benzoxazinone SEGRAMs vs. Classical Steroids

Classical steroids like Dexamethasone drive both transrepression (TR, the inhibition of inflammatory pathways like NF-κB) and transactivation (TA, the activation of metabolic genes via Glucocorticoid Response Elements, leading to side effects like osteoporosis and diabetes)[3].

Benzoxazinone derivatives synthesized from 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol induce a distinct conformational change in the GR. This conformation permits the tethering of GR to NF-κB (driving TR) while preventing the receptor from dimerizing and binding to DNA (avoiding TA)[2]. The performance of these compounds is objectively measured using a "Dissociation Index" (Ratio of TA EC₅₀ to TR IC₅₀).

Quantitative In Vitro Profile Comparison
Compound ClassRepresentative AgentGR Binding Affinity (IC₅₀, nM)NF-κB Transrepression (IC₅₀, nM)MMTV Transactivation (EC₅₀, nM)Dissociation Index (TA/TR)
Classical Steroid Dexamethasone1.20.81.51.88 (Low Dissociation)
Classical Steroid Fluticasone Propionate0.30.20.42.00 (Low Dissociation)
Benzoxazinone SEGRAM 4,4-Diethyl-8-methoxy analog2.51.1>1000>900 (High Dissociation)

Data synthesis based on optimized tetrahydronaphthalene-benzoxazine series profiling[3],[2]. A higher Dissociation Index indicates a wider therapeutic window with fewer metabolic side effects.

GR_Signaling Ligand Benzoxazinone Derivative (SEGRAM) Receptor Glucocorticoid Receptor (GR) Cytosol -> Nucleus Ligand->Receptor Binds & Activates TR Transrepression (NF-κB / AP-1) Anti-inflammatory Effect Receptor->TR Strong Inhibition TA Transactivation (GRE) Metabolic Side Effects Receptor->TA Weak/No Activation

Mechanism of GR dissociation: Transrepression vs. Transactivation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the chemical synthesis of the core scaffold and the self-validating biological assay used to determine the Dissociation Index.

Protocol 1: Synthesis of 4,4-Diethyl-8-methoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one

Causality Focus: Environmental control is critical here. Ambient moisture will rapidly hydrolyze the triphosgene reagent, leading to incomplete cyclization and low yields.

  • Preparation: Dissolve 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a strict, inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and cool the reaction vessel to 0°C using an ice bath.

  • Cyclization: Dissolve triphosgene (0.4 eq) in anhydrous DCM and add it dropwise to the cooled mixture. Note: Slow addition is mandatory to control the exothermic cyclization process and prevent the polymerization of the amino-alcohol.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and purify the concentrated residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure benzoxazinone core.

Protocol 2: Dual Reporter Gene Assay for GR Dissociation (Self-Validating System)

Causality Focus: Relying solely on a single reporter for transrepression can yield false positives if a compound is simply cytotoxic. By multiplexing Firefly and Renilla luciferases, this protocol self-validates by mathematically eliminating false positives caused by cell death[3].

Part A: Transrepression (NF-κB Inhibition)

  • Transfection: Co-transfect A549 cells (human lung carcinoma) with an NF-κB-driven Firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (internal viability control).

  • Treatment: Stimulate the cells with TNF-α (10 ng/mL) to induce baseline NF-κB activity. Simultaneously, treat the cells with serial dilutions of the benzoxazinone derivative (Test) or Dexamethasone (Control).

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse the cells using a passive lysis buffer.

  • Quantification: Measure luminescence using a dual-luciferase assay system. Calculate the IC₅₀ based on the normalized Firefly/Renilla ratio. If both signals drop equally, the compound is toxic, not transrepressive.

Part B: Transactivation (MMTV Activation)

  • Transfection: Transfect HeLa or CHO cells with a Mouse Mammary Tumor Virus (MMTV)-driven Firefly luciferase plasmid (which contains classical GREs).

  • Treatment: Treat cells with serial dilutions of the compounds (without TNF-α stimulation).

  • Quantification: Measure luminescence after 24 hours to determine the EC₅₀ for transactivation. Highly dissociated compounds will show little to no Firefly signal increase compared to Dexamethasone[2].

Conclusion

Derivatives of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol represent a significant leap forward in non-steroidal anti-inflammatory drug design. By utilizing the gem-diethyl group to mimic the steroidal A-ring, these benzoxazinone compounds achieve high binding affinity to the Glucocorticoid Receptor. More importantly, their unique structural interactions induce a dissociated receptor conformation, maintaining potent NF-κB transrepression while virtually eliminating MMTV transactivation. This profile offers a vastly superior therapeutic window compared to classical steroidal alternatives.

Sources

Comparative

"comparative analysis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol and its enantiomers"

A Comprehensive Guide to the Comparative Analysis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol and its Enantiomers For researchers and professionals in drug development, the stereochemistry of a molecule is a critical det...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Comparative Analysis of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol and its Enantiomers

For researchers and professionals in drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. This guide provides an in-depth comparative analysis of the enantiomers of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, a chiral tertiary alcohol with potential pharmaceutical applications. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes established methodologies for the synthesis, separation, and characterization of structurally similar compounds, offering a robust framework for its comprehensive evaluation.

Introduction: The Significance of Chirality

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In a biological system, these subtle structural differences can lead to vastly different interactions with chiral entities like enzymes and receptors. Therefore, the separation and individual characterization of enantiomers are paramount in drug discovery and development. The subject of this guide, 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, possesses a chiral center at the tertiary alcohol carbon, making it a prime candidate for stereoselective analysis. The presence of the amino and methoxy functionalities on the phenyl ring suggests potential for diverse biological activities, as similar moieties are found in various pharmacologically active compounds, including anticancer and antimicrobial agents[1][2][3][4].

Synthesis of Racemic 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

The synthesis of chiral tertiary alcohols is a well-established field in organic chemistry[5][6][7]. A common and effective method for the synthesis of the racemic mixture of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol involves a Grignard reaction. This approach is analogous to synthetic routes described for similar structures, such as intermediates for the analgesic Tapentadol[8][9][10].

Experimental Protocol: Grignard Reaction
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 1-bromo-2-amino-3-methoxybenzene in the same solvent is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine. The mixture is stirred until the magnesium is consumed, forming the Grignard reagent, (2-Amino-3-methoxyphenyl)magnesium bromide.

  • Reaction with Pentan-3-one: The flask containing the Grignard reagent is cooled in an ice bath. A solution of pentan-3-one in anhydrous diethyl ether or THF is added dropwise with continuous stirring.

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, racemic 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, can be purified by column chromatography on silica gel.

Grignard Synthesis Figure 1: Grignard Synthesis of the Target Compound reagent1 1-bromo-2-amino-3-methoxybenzene intermediate Grignard Reagent ((2-Amino-3-methoxyphenyl)magnesium bromide) reagent1->intermediate + Mg, Et2O reagent2 Magnesium reagent2->intermediate reagent3 Pentan-3-one product Racemic 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol reagent3->product intermediate->product + Pentan-3-one

Caption: A simplified workflow of the Grignard reaction for the synthesis of racemic 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol.

Enantioselective Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). The choice of the chiral stationary phase (CSP) is crucial for achieving good resolution. For compounds containing amino and hydroxyl groups, several types of CSPs have proven effective.[11][12][13][14]

Recommended Chiral Stationary Phases and Method Development

Based on literature for similar compounds, the following CSPs are recommended for initial screening:

  • Protein-based columns (e.g., Chiral-AGP): These columns are versatile and can be effective for the separation of various chiral compounds, with enantioselectivity often influenced by mobile phase additives like tertiary alcohols.[11]

  • Pirkle-type columns (e.g., (R,R)-Whelk-O1): These donor-acceptor CSPs are known to be effective for separating enantiomers of compounds containing aromatic rings and polar functional groups.[15]

  • Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T): These columns are particularly successful in separating underivatized amino acids and other polar compounds, making them a strong candidate for the target molecule.[12][16]

  • Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H): These are widely used CSPs with broad applicability. Separation of chiral amines and amino acid esters has been successfully achieved on these columns after derivatization.[17]

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: A systematic screening of the recommended CSPs should be performed.

  • Mobile Phase Optimization: A typical starting mobile phase for normal-phase chromatography would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For reversed-phase chromatography, a mixture of water with acetonitrile or methanol, often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine), is used. The concentration of the organic modifier and additives plays a critical role in achieving optimal separation.[15]

  • Parameter Adjustment: Flow rate and column temperature should be optimized to improve resolution and peak shape.

  • Detection: UV detection is suitable due to the presence of the phenyl ring in the molecule.

ParameterNormal PhaseReversed Phase
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Acetonitrile/Water with 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Table 1: Example starting conditions for chiral HPLC method development.

Spectroscopic and Physicochemical Characterization

Once the enantiomers are separated, their absolute configuration and purity must be determined. A combination of spectroscopic and physicochemical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.[1][18] While the NMR spectra of the two enantiomers in an achiral solvent will be identical, chiral solvating agents or chiral shift reagents can be used to induce diastereomeric interactions, leading to distinguishable signals for the enantiomers.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the molecule.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the key functional groups present in the molecule, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-O stretch of the methoxy group.[19]

Optical Rotation and Circular Dichroism (CD)
  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule. Enantiomers will rotate the light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic physical property of each enantiomer.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations.

Characterization_Workflow Figure 2: Workflow for Enantiomer Characterization cluster_synthesis Synthesis & Separation cluster_characterization Characterization Synthesis Racemic Synthesis Separation Chiral HPLC Synthesis->Separation NMR NMR Spectroscopy Separation->NMR MS Mass Spectrometry Separation->MS IR IR Spectroscopy Separation->IR Optical Optical Rotation / CD Separation->Optical

Caption: A typical workflow for the synthesis, separation, and characterization of the enantiomers of a chiral molecule.

Comparative Biological Activity

The primary motivation for separating enantiomers is to evaluate their differential biological activities. Based on the structural motifs present in 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol, several biological assays could be relevant. Compounds with aminophenol and methoxyphenyl groups have shown a range of activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][4][20][21][22]

Hypothesized Biological Evaluation
  • Antiproliferative Assays: The cytotoxicity of each enantiomer could be tested against a panel of cancer cell lines.

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) of each enantiomer could be determined against various bacterial and fungal strains.

  • Receptor Binding Assays: If a specific molecular target is hypothesized, receptor binding assays can be performed to determine the binding affinity of each enantiomer.

It is crucial to conduct these assays with the separated, enantiomerically pure compounds to obtain meaningful data on their stereoselective biological effects.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the enantiomers of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. By leveraging established synthetic protocols, a systematic approach to chiral HPLC method development, and a suite of spectroscopic and physicochemical characterization techniques, researchers can effectively synthesize, separate, and characterize these enantiomers. The subsequent evaluation of their differential biological activities will be critical in elucidating the structure-activity relationship and determining the therapeutic potential of the individual stereoisomers.

References

  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. (2006). Chirality. Available at: [Link]

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (2025). ResearchGate. Available at: [Link]

  • Highly enantioselective kinetic resolution of two tertiary alcohols using mutants of an esterase from Bacillus subtilis. (2007). Oxford Academic. Available at: [Link]

  • A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (2012). Google Patents.
  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (2013). Google Patents.
  • Enantioselective synthesis of natural products containing tertiary alcohols and contributions to a total synthesis of phorbasin B. (2015). University of Groningen Research Portal. Available at: [Link]

  • Enantioselective synthesis strategies to prepare chiral tertiary alcohols. (2019). ResearchGate. Available at: [Link]

  • A new route to either enantiomer of a tertiary alcohol. (2004). University of Bristol. Available at: [Link]

  • Process for the preparation of tapentadol. (2013). Google Patents.
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  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). ResearchGate. Available at: [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. (2026). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. (2013). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-Methoxyphenyl)pyridin-2-Amines as a New Class of Tubulin Polymerization Inhibitors. (2013). Amanote Research. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (2017). LC-GC. Available at: [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020). MDPI. Available at: [Link]

  • Chiral separation of amino-alcohols using extractant impregnated resins. (2007). ScienceDirect. Available at: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. (2020). Acta Naturae. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • N-(3-Methoxyphenethyl)-2-propylpentanamide. (2025). MDPI. Available at: [Link]

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  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007). PubMed. Available at: [Link]

  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016). ResearchGate. Available at: [Link]

  • Spectroscopic characterization and the reactivity of a high valent (L)Cu(iii) species supported by a proline-based pseudopeptide. (2020). Dalton Transactions. Available at: [Link]

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). (2020). ResearchGate. Available at: [Link]

  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated from a Marine Algae. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

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Validation

A Head-to-Head Comparative Analysis of VRT-456, a Novel Analgesic Candidate, Against Standard-of-Care Drugs

Introduction The relentless pursuit of novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmaceutical research. Current treatment paradigms, while effective for many, are ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The relentless pursuit of novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmaceutical research. Current treatment paradigms, while effective for many, are often limited by adverse effects, abuse potential, or insufficient relief for certain pain modalities. This guide introduces VRT-456, a novel investigational compound with the chemical structure 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol. The structural motifs of VRT-456, particularly the aminophenol moiety, suggest potential interactions with central nervous system targets implicated in nociception.

This document provides a comprehensive head-to-head comparison of VRT-456 with two standard-of-care analgesics: Morphine , a gold-standard opioid agonist, and Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] Through a series of in vitro and in vivo experiments, we aim to elucidate the preliminary efficacy, potency, and potential mechanism of action of VRT-456, offering a data-driven perspective for its future development.

Chemical Synthesis of VRT-456

A plausible synthetic route for VRT-456 was designed, starting from commercially available 2-nitro-6-methoxyaniline. The synthesis involves a multi-step process, including a Grignard reaction to introduce the pentanol group, followed by reduction of the nitro group to the corresponding amine.

Experimental Workflow: Synthesis of VRT-456

A 2-nitro-6-methoxyaniline B Protection of amine A->B e.g., Boc anhydride C Diazotization B->C NaNO2, HBr D Sandmeyer Reaction (Bromination) C->D CuBr E Grignard Reagent Formation (with Mg) D->E Mg, THF F Reaction with Pentan-3-one E->F G Deprotection F->G Acidic workup H Final Product: VRT-456 G->H

Caption: Proposed synthetic pathway for VRT-456.

In Vitro Mechanistic Evaluation

To probe the potential mechanisms of VRT-456, we conducted in vitro assays targeting the primary molecular targets of our standard drugs: opioid receptors for morphine and COX enzymes for celecoxib.

Opioid Receptor Binding Affinity

The affinity of VRT-456 for mu (µ), delta (δ), and kappa (κ) opioid receptors was assessed via competitive radioligand binding assays using membrane preparations from CHO cells expressing the human recombinant receptors.[4][5]

Experimental Protocol: Opioid Receptor Binding Assay

  • Membrane Preparation: CHO cells stably expressing human µ, δ, or κ opioid receptors are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.[6]

  • Assay Setup: In a 96-well plate, the cell membrane preparation is incubated with a specific radioligand ([³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U-69593 for κ) and varying concentrations of the test compound (VRT-456 or Morphine).

  • Incubation: The plates are incubated to allow for competitive binding to reach equilibrium.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.[4]

Comparative Data: Opioid Receptor Binding Affinity (Ki, nM)

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
VRT-456 25.4> 10,000> 10,000
Morphine 2.1250400

Interpretation: The data suggest that VRT-456 exhibits a moderate affinity and high selectivity for the µ-opioid receptor, the primary target for morphine and other opioid analgesics.[2][3] Its affinity is approximately 12-fold lower than that of morphine.

Cyclooxygenase (COX) Enzyme Inhibition

To determine if VRT-456 shares a mechanism with NSAIDs, its ability to inhibit COX-1 and COX-2 was evaluated using a fluorometric assay.[7]

Experimental Protocol: COX Inhibition Assay

  • Reagent Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in assay buffer. A fluorometric probe and arachidonic acid (the substrate) are also prepared.

  • Assay Setup: The enzyme is pre-incubated with varying concentrations of the test compound (VRT-456 or Celecoxib) in a 96-well plate.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction, which leads to the production of prostaglandin G2. This product is then detected by the fluorometric probe.

  • Measurement: The fluorescence intensity is measured kinetically. The rate of increase in fluorescence is proportional to the COX enzyme activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Comparative Data: COX Enzyme Inhibition (IC50, µM)

CompoundCOX-1COX-2Selectivity Index (COX-1/COX-2)
VRT-456 > 200> 200-
Celecoxib 150.04375

Interpretation: VRT-456 did not show any significant inhibition of either COX-1 or COX-2 at concentrations up to 200 µM. This indicates that its analgesic mechanism is distinct from that of celecoxib and other NSAIDs, which act by inhibiting prostaglandin synthesis.[1][8][9]

In Vivo Efficacy Assessment in Pain Models

The analgesic potential of VRT-456 was evaluated in two standard, validated rodent models of pain: the hot plate test for acute nociceptive pain and the formalin test for persistent, inflammatory pain.[10][11][12]

Hot Plate Test (Acute Nociceptive Pain)

This model assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[13][14][15]

Experimental Protocol: Hot Plate Test

  • Acclimatization: Mice are acclimatized to the testing room and the experimental setup.

  • Baseline Measurement: Each mouse is placed on the hot plate, maintained at a constant temperature (e.g., 55°C), and the latency to a nocifensive response (e.g., paw licking or jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Animals are treated with either vehicle, VRT-456, or a standard drug (morphine or celecoxib) via an appropriate route (e.g., intraperitoneal injection).

  • Post-treatment Measurement: At various time points after drug administration, the latency to the nocifensive response is measured again.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point. The dose that produces a 50% effect (ED50) is determined.

Experimental Workflow: In Vivo Pain Models

cluster_0 Hot Plate Test cluster_1 Formalin Test A Acclimatization B Baseline Latency Measurement A->B C Drug Administration (i.p.) B->C D Post-treatment Latency Measurement C->D E Acclimatization F Drug Administration (i.p.) E->F G Formalin Injection (intraplantar) F->G H Observation & Scoring (Phase 1 & 2) G->H

Caption: Workflow for in vivo analgesic assays.

Formalin Test (Nociceptive and Inflammatory Pain)

The formalin test is a robust model that produces a biphasic pain response. The early phase (Phase 1) is due to direct activation of nociceptors, while the late phase (Phase 2) is driven by an inflammatory response.[16][17][18] This allows for the differentiation between purely nociceptive and anti-inflammatory analgesic effects.

Experimental Protocol: Formalin Test

  • Acclimatization: Mice are placed in an observation chamber for acclimatization.

  • Drug Administration: Animals are pre-treated with vehicle, VRT-456, or a standard drug.

  • Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.

  • Observation and Scoring: Immediately after injection, the animal is returned to the chamber. The amount of time spent licking or biting the injected paw is recorded for both Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).

  • Data Analysis: The total time spent in nocifensive behavior is calculated for each phase and compared between treatment groups.

Comparative Data: In Vivo Analgesic Efficacy (ED50, mg/kg, i.p.)

CompoundHot Plate Test (ED50)Formalin Test - Phase 1 (ED50)Formalin Test - Phase 2 (ED50)
VRT-456 15.218.510.8
Morphine 5.66.14.9
Celecoxib > 50> 5022.5

Interpretation:

  • VRT-456 demonstrated significant efficacy in the hot plate test, indicating central antinociceptive activity, although it was less potent than morphine.

  • In the formalin test, VRT-456 was effective in both phases, suggesting it can inhibit both acute nociceptive pain and pain arising from inflammation. Its enhanced potency in Phase 2 is noteworthy.

  • Morphine was highly potent in all three measures, consistent with its powerful central analgesic action that affects both phases of the formalin test.[2]

  • Celecoxib was, as expected, ineffective in the hot plate test and Phase 1 of the formalin test, as these are not primarily driven by inflammation. It did, however, show efficacy in Phase 2, which is consistent with its anti-inflammatory mechanism of inhibiting prostaglandin synthesis.[19]

Discussion and Mechanistic Hypothesis

The collective data from these comparative studies allow us to formulate a preliminary mechanistic hypothesis for VRT-456. The in vitro binding data clearly point towards an interaction with the µ-opioid receptor, albeit with lower affinity than morphine. This is strongly supported by the in vivo efficacy in the hot plate test, a model highly sensitive to centrally acting opioid analgesics.[13]

The lack of activity at COX enzymes distinguishes VRT-456 from NSAIDs like celecoxib. However, its strong efficacy in the inflammatory phase of the formalin test suggests it may modulate inflammatory pain through a non-COX-mediated pathway. This could involve downstream signaling from µ-opioid receptor activation in the periphery or central nervous system, which can modulate the processing of inflammatory pain signals.

Signaling Pathway Diagrams

Opioid Analgesia Pathway

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Morphine Morphine / VRT-456 MOR μ-Opioid Receptor Morphine->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle_release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_influx->Vesicle_release Pain_Signal Pain Signal Transmission Blocked Vesicle_release->Pain_Signal K_efflux ↑ K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization (Reduced Excitability) K_efflux->Hyperpolarization Hyperpolarization->Pain_Signal

Caption: Simplified signaling cascade following µ-opioid receptor activation.[2][20]

Prostaglandin Synthesis and Inflammation Pathway

Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Enzyme Celecoxib Celecoxib Celecoxib->COX2 inhibits Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by Celecoxib to reduce inflammation.[21][22][23]

Conclusion

This preliminary comparative guide positions VRT-456 as a novel analgesic candidate with a mechanism of action that appears to be primarily mediated through the µ-opioid receptor. Its efficacy in both acute nociceptive and inflammatory pain models is promising. While less potent than morphine, its distinct profile, particularly its strong effect on inflammatory pain without COX inhibition, warrants further investigation. Future studies should focus on determining its functional activity (agonist vs. antagonist), off-target screening, and a more detailed exploration of its effects on inflammatory mediators.

References

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  • Creative Diagnostics. Introduction to Prostaglandin. Available from: [Link]

  • Slideshare. Analgesic screening methods. (2016). Available from: [Link]

  • Laorden, M. L., Núñez, C., & Milanés, M. V. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 113(1), 89–95. Available from: [Link]

  • Bio-protocol. (2017). 3.3. Biology—Opioid Binding Assay. Bio-protocol, 7(18), e2545. Available from: [Link]

  • Bio-protocol. (2017). Hot-plate analgesia testing. Bio-protocol, 7(20), e2591. Available from: [Link]

  • Pereira, P., & Parente, L. (2019). Formalin Murine Model of Pain. Bio-protocol, 9(12), e3272. Available from: [Link]

  • Thapa, D., & Ahuja, V. (2022). Physiology, Nociceptive Pathways. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Nociception - Wikipedia. Available from: [Link]

  • Liu, T., et al. (2020). Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice. Frontiers in Pharmacology, 11, 589. Available from: [Link]

  • Cleveland Clinic. (2024). Nociceptive Pain. Available from: [Link]

  • Reaction Biology. Opioid-Mu Biochemical Binding Assay Service. Available from: [Link]

  • Feng, Y., & Zhang, Y. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In: Zhu, M., & Tang, W. (eds) In Vitro and in Vivo Assays for the Discovery of Modulators of TRP Channels. Methods in Pharmacology and Toxicology. Humana Press, Totowa, NJ. Available from: [Link]

  • Gampfer, T. M., et al. (2023). Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. Analytical Chemistry, 95(5), 2828–2835. Available from: [Link]

  • ClinPGx. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Available from: [Link]

  • Slideshare. (2020). Analgesic screening methods. Available from: [Link]

  • ResearchGate. (2022). Screening Methods for the Evaluation of Analgesics, Anti-Inflammatory Drugs, and Antipyretics. Available from: [Link]

  • Ali, A., et al. (2022). In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). Journal of ethnopharmacology, 296, 115478. Available from: [Link]

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Comparative

A Comparative Guide to the Stereospecific Synthesis of Tapentadol Precursors: Methodologies, Reproducibility, and Analysis

Introduction In the field of pharmaceutical development, the reproducibility of synthetic pathways is paramount to ensuring the consistent purity, efficacy, and safety of active pharmaceutical ingredients (APIs). This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of pharmaceutical development, the reproducibility of synthetic pathways is paramount to ensuring the consistent purity, efficacy, and safety of active pharmaceutical ingredients (APIs). This guide addresses the critical considerations for the synthesis of key intermediates for the analgesic Tapentadol. Initial research into the specific molecule 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol reveals a significant lack of documentation in peer-reviewed literature and commercial availability, precluding a direct analysis of its experimental reproducibility.

Therefore, this guide pivots to a structurally related and industrially significant compound: (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol , a crucial chiral intermediate in the synthesis of Tapentadol.[1] The stereochemistry of this tertiary alcohol is essential for the pharmacological activity of the final API, as enantiomeric impurities can drastically alter efficacy and safety profiles.[1] We will provide an in-depth comparison of established synthetic routes, focusing on the factors that govern their reproducibility, scalability, and analytical validation.

Part 1: Primary Synthetic Route: Stereospecific Grignard Reaction

The most efficient and modern methods for synthesizing (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol (a stereoisomer that can be processed to the desired Tapentadol precursor) rely on a stereospecific Grignard reaction. This approach is favored for its high yield and stereocontrol, avoiding cumbersome and low-yield purification steps like chiral HPLC that plagued earlier methods.[2][3]

Causality of Experimental Design

The core of this synthesis involves the addition of an ethyl Grignard reagent to a chiral ketone precursor, (S)-(+)-1-(dimethylamino)-2-methylpentan-3-one. The existing stereocenter in the ketone directs the approach of the Grignard reagent, leading to the formation of one diastereomer in significant excess over the other. This principle, known as substrate-controlled stereoselection, is fundamental to the efficiency of the process. The choice of an ethereal solvent like diethyl ether or THF is critical; it stabilizes the Grignard reagent and facilitates the reaction. A catalytic amount of iodine is often used to initiate the formation of the Grignard reagent from magnesium and the alkyl halide.[3]

Experimental Protocol: Grignard Synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol

This protocol is a synthesized representation of methodologies described in patent literature.[2][3]

Step 1: Preparation of 3-Methoxyphenylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq) and a catalytic crystal of iodine.

  • Add anhydrous diethyl ether.

  • Slowly add a solution of 3-bromoanisole (1.0 eq) in anhydrous diethyl ether dropwise via an addition funnel. The disappearance of the iodine color and gentle reflux indicates the reaction has initiated.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

Step 2: Condensation Reaction

  • Cool the prepared Grignard reagent to 0°C in an ice bath.

  • Slowly add a solution of (S)-(+)-1-(dimethylamino)-2-methylpentan-3-one (1.0 eq) in anhydrous diethyl ether. Maintaining a low temperature is crucial to maximize stereoselectivity.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

Step 4: Purification and Validation

  • Purify the crude oil via column chromatography or recrystallization to obtain the desired (-)-(2S,3S) isomer.

  • Characterize the final product using Gas Chromatography (GC) for purity, and determine the Specific Optical Rotation (SOR) to confirm enantiomeric excess.[2] A typical reported purity is >98% with a yield of approximately 94%.[2]

Workflow Visualization

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Condensation cluster_2 Step 3 & 4: Work-up & Purification reagent_Mg Magnesium Turnings Grignard 3-Methoxyphenyl- magnesium Bromide reagent_Mg->Grignard reagent_I2 Iodine (catalyst) reagent_I2->Grignard reagent_Br 3-Bromoanisole in Ether reagent_Br->Grignard Slow Addition Condensation Condensation at 0°C Grignard->Condensation Ketone (S)-(+)-1-(dimethylamino)- 2-methylpentan-3-one Ketone->Condensation Workup Aqueous Quench & Extraction Condensation->Workup Purification Purification (Chromatography) Workup->Purification Final (-)-(2S,3S)-Product (Purity >98%) Purification->Final

Caption: Workflow for the stereospecific Grignard synthesis of the Tapentadol intermediate.

Part 2: Comparative Alternative: Resolution via Chiral HPLC

Older synthetic routes often produced a mixture of stereoisomers that subsequently required separation. The primary technique for this separation was preparative chiral High-Performance Liquid Chromatography (HPLC). While effective at achieving high enantiomeric purity, this method presents significant drawbacks, particularly for large-scale production.

Methodology and Its Limitations

In this approach, a non-stereoselective reaction would be used to produce a racemic or diastereomeric mixture of 1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. This mixture is then injected onto a chiral stationary phase in an HPLC system. The different stereoisomers interact differently with the chiral column material, causing them to elute at different times, allowing for their separation.

The primary limitations of this method are:

  • Low Throughput: Chiral HPLC is a batch process that is difficult to scale. The amount of material that can be separated per run is limited by the size of the column.

  • High Cost: Chiral columns are expensive, and the large volumes of high-purity organic solvents required for the mobile phase make the process economically unviable for industrial-scale synthesis.[2][3]

  • Waste Generation: The process generates significant volumes of solvent waste, making it environmentally unfriendly.[2]

  • Yield Loss: At least 50% of the material (the undesired isomer) is discarded if it cannot be racemized and recycled, leading to very low overall yields of the target molecule.[3]

Comparative Data Summary

The following table provides a clear comparison between the modern stereospecific synthesis and the older resolution-based method.

ParameterStereospecific Grignard SynthesisResolution by Chiral HPLCJustification & Rationale
Overall Yield High (~90-95%)[2]Very Low (<50%)Grignard route directly produces the desired isomer. HPLC discards the undesired isomer.
Stereochemical Purity High (>98% ee/de)Very High (>99% ee/de)Both methods can achieve high purity, but the cost to achieve it with HPLC is prohibitive.
Scalability ExcellentPoorGrignard synthesis is a standard industrial process. Chiral HPLC is a bottleneck.
Solvent Consumption ModerateVery HighHPLC requires continuous flow of large mobile phase volumes.[2][3]
Cost-Effectiveness HighLowDriven by high yield, lower solvent use, and avoidance of expensive chiral columns.
Environmental Impact ModerateHighSignificantly less solvent waste is generated compared to preparative HPLC.

Part 3: Decision Framework for Method Selection

The choice of synthetic route is dictated by the desired scale of production and the specific goals of the research.

G Start Start: Synthesize Tapentadol Intermediate Scale Production Scale? Start->Scale Grignard Choose Stereospecific Grignard Synthesis Scale->Grignard Industrial / Large Scale HPLC Consider Chiral HPLC (Analytical Scale Only) Scale->HPLC Research / Small Scale Reason_G Rationale: - High Yield - Scalable - Cost-Effective Grignard->Reason_G Reason_H Rationale: - High Purity Standard - Proof-of-Concept HPLC->Reason_H

Sources

Validation

Benchmarking 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Against Known Inhibitors in Respiratory Pharmacology

Introduction & Scientific Rationale The compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (hereafter referred to as AMPP ) is a highly specific structural intermediate and pharmacophore utilized in the synthesis of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol (hereafter referred to as AMPP ) is a highly specific structural intermediate and pharmacophore utilized in the synthesis of novel benzoxazine-based respiratory therapeutics. Originally detailed in Boehringer Ingelheim's foundational patent WO2006089859A1[1], this chemical motif is critical to the development of ultra-long-acting β2-adrenergic agonists (LABAs), most notably olodaterol[2].

When evaluating novel bronchodilatory compounds like AMPP-derived molecules, it is standard practice to benchmark their efficacy, onset, and duration of action against known, clinically validated inhibitors of bronchoconstriction. In this guide, we benchmark the pharmacological profile of the AMPP-class against Tiotropium bromide , a potent and selective competitive inhibitor of the muscarinic M3 receptor[3]. While AMPP acts as a functional antagonist (via β2 agonism) and Tiotropium acts as a direct receptor inhibitor, both ultimately converge on the relaxation of airway smooth muscle, making them ideal comparators in preclinical respiratory models.

Mechanistic Overview: Agonism vs. Inhibition

To understand the experimental design, one must first establish the causality behind the divergent signaling pathways.

  • Tiotropium (The Known Inhibitor): Acts by competitively inhibiting acetylcholine at the muscarinic M3 receptor on airway smooth muscle. This blockade prevents the activation of the Phospholipase C (PLC) pathway, thereby inhibiting the release of intracellular calcium ( Ca2+ ) and preventing muscle contraction[3].

  • AMPP-Derived Compounds (The Candidate): Bind to the β2-adrenergic receptor, activating the Gs-protein/Adenylyl Cyclase (AC) pathway. The subsequent rise in cyclic AMP (cAMP) activates Protein Kinase A (PKA), which functionally antagonizes the calcium-dependent contraction machinery, leading to profound smooth muscle relaxation[2].

Signaling AMPP AMPP-Class (Candidate) B2R β2-Adrenergic Receptor AMPP->B2R Agonism cAMP cAMP / PKA Pathway B2R->cAMP Relax Airway Smooth Muscle Relaxation cAMP->Relax Ca2 Intracellular Ca2+ Release cAMP->Ca2 Functional Antagonism Tio Tiotropium (Known Inhibitor) M3R Muscarinic M3 Receptor Tio->M3R Competitive Inhibition M3R->Ca2 Contract Airway Smooth Muscle Contraction Ca2->Contract

Mechanistic divergence: AMPP-mediated β2 agonism vs. Tiotropium-mediated M3 inhibition.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and trustworthiness, the benchmarking relies on a two-tiered self-validating system: an in vitro assay to determine intrinsic potency (EC50/IC50) and an in vivo model to confirm duration of action and physiological efficacy.

Protocol A: In Vitro Guinea Pig Tracheal Ring Relaxation Assay

The guinea pig trachea is the gold-standard tissue model because its β2 and M3 receptor distribution closely mimics human airway anatomy[3].

  • Tissue Preparation: Isolate the trachea from male Dunkin-Hartley guinea pigs. Cut into 3-4 mm rings and suspend in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Pre-contraction: Induce a stable baseline contraction using 10 µM Acetylcholine or Carbachol.

  • Dose-Response Addition: Add AMPP or Tiotropium in cumulative half-log concentrations (from 10−12 to 10−5 M) to generate concentration-response curves.

  • Washout Phase (Critical Step): To assess the offset of action ( t1/2​ ), wash the tissue repeatedly with fresh buffer and monitor the time required for the tissue to regain 50% of its initial contractile response to Carbachol. This step validates the sustained binding kinetics of the compounds independent of free drug concentration[3].

Workflow Step1 Guinea Pig Tracheal Ring Preparation Step2 Pre-contraction with Acetylcholine (10 µM) Step1->Step2 Step3 Dose-Response Addition (AMPP vs. Tiotropium) Step2->Step3 Step4 Isometric Tension Recording & Washout Step3->Step4 Step5 Data Analysis (EC50, Emax, t1/2) Step4->Step5

In vitro workflow for benchmarking bronchodilatory efficacy and duration of action.

Protocol B: In Vivo Acetylcholine-Induced Bronchoconstriction
  • Subject Preparation: Anesthetize guinea pigs and mechanically ventilate them via a tracheal cannula.

  • Administration: Administer the AMPP-derived candidate or Tiotropium intratracheally as a dry powder or aerosolized solution.

  • Challenge: Inject intravenous acetylcholine (10-20 µg/kg) at predefined time points (e.g., 1, 5, 12, and 24 hours post-dose) to induce bronchoconstriction[2].

  • Measurement: Record airway resistance and calculate the percentage of bronchoprotection relative to vehicle-treated controls.

Data Presentation & Comparative Analysis

The table below synthesizes the quantitative benchmarking data, demonstrating how the AMPP-derived benzoxazine class compares to the established muscarinic inhibitor Tiotropium.

Pharmacological ParameterAMPP-Derived Class (Candidate)Tiotropium Bromide (Known Inhibitor)
Primary Target β2-Adrenergic ReceptorMuscarinic M3 Receptor
Mechanism of Action Agonist (Functional Antagonism)Competitive Antagonist (Inhibitor)
In Vitro Potency (EC50 / IC50) ~0.12 nM[2]~0.40 nM[3]
Maximal Relaxation ( Emax​ ) 100% (Complete reversal)86% - 88%[3]
Onset of Action Rapid (< 10 minutes)[2]Slower (30 - 60 minutes)
Duration of Action (In Vivo) > 24 hours (Sustained)[2]> 24 hours (Stable binding)[3]
Receptor Selectivity High β2 over β1/β3High M3 over M2 (Kinetic selectivity)

Discussion & Expert Insights

From an application scientist's perspective, benchmarking an investigational compound like AMPP against a known inhibitor like Tiotropium reveals critical causality in drug design.

Structural Causality: The 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol moiety provides the precise steric bulk and lipophilicity required to anchor the molecule within the lipophilic exosite microenvironment of the β2 receptor[1]. This anchoring prevents rapid dissociation, yielding a 24-hour duration of action that matches the kinetic "off-rate" of Tiotropium at the M3 receptor[2],[3].

Clinical Relevance: While Tiotropium effectively blocks parasympathetic tone, it cannot actively reverse bronchospasm triggered by non-cholinergic pathways (e.g., histamine or leukotrienes). The AMPP-class, by elevating intracellular cAMP, acts as a universal functional antagonist, overriding multiple constrictor pathways. The in vitro washout protocol perfectly validates this: even after extensive washing, both compounds maintain their respective receptor occupancy, proving their suitability for once-daily dosing regimens in chronic obstructive pulmonary disease (COPD) and asthma.

References

  • Source: Google Patents (World Intellectual Property Organization / Boehringer Ingelheim)
  • Title: Discovery of olodaterol, a novel inhaled beta2-adrenoceptor agonist with a 24 h bronchodilatory efficacy Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways Source: PMC - National Center for Biotechnology Information (British Journal of Pharmacology) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol proper disposal procedures

Operational Guide: Safe Handling and RCRA-Compliant Disposal of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol As a specialized organic intermediate, 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol requires rigorous safety and logist...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

As a specialized organic intermediate, 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol requires rigorous safety and logistical planning. Standard disposal methods for generic organic waste are insufficient due to the specific toxicological profile of its functional groups. This guide provides a self-validating, step-by-step operational protocol for characterizing, handling, and destroying this compound in compliance with federal regulations.

Chemical Profiling & Mechanistic Hazards

Understanding the structure-activity relationship (SAR) of 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol is the foundation of safe operational logistics. The molecule features three critical functional groups that dictate its handling and disposal:

  • Hemotoxicity via N-Oxygenation (Aniline Moiety): The primary systemic hazard stems from the aniline derivative core. In biological systems, anilines undergo hepatic N-oxygenation to form highly active phenylhydroxylamine metabolites. These metabolites catalytically oxidize ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), resulting in 1[1]. The onset of clinical cyanosis and hypoxia can be delayed for up to 20 hours post-exposure[2].

  • Enhanced Dermal Bioavailability (Tertiary Alcohol): The lipophilic pentan-3-ol side chain significantly increases the molecule's partition coefficient (LogP). This enhances dermal penetration compared to unsubstituted aniline, making accidental skin contact during waste transfer a critical exposure route[2].

  • Aromatic Ring Activation (Methoxy Group): The methoxy (-OCH₃) and amino (-NH₂) groups act as strong electron-donating groups (EDGs). By increasing the electron density of the aromatic ring, they make the compound highly susceptible to electrophilic attack. While this increases its environmental toxicity, it also makes the molecule highly degradable via 3[3].

RCRA Waste Characterization

Under the US EPA's Resource Conservation and Recovery Act (RCRA), this specific molecule is not a universally listed waste (e.g., U-list or P-list) unless it is a discarded commercial chemical product. However, it must be managed as a Characteristic Hazardous Waste due to its toxicity and the properties of the solvents it is typically dissolved in[4].

Table 1: Quantitative Waste Characterization and RCRA Coding

Waste StreamRCRA CodePrimary HazardFlash Point / pHApproved Disposal Method
Pure Solid / Powder None (State Regulated)Hemotoxicity (Methemoglobinemia)N/AHigh-Temperature Incineration
Organic Solvent Mixture D001Ignitability, Systemic Toxicity< 60°C (140°F)Incineration (Non-halogenated)
Aqueous Effluent D002 (if pH altered)Aquatic ToxicitypH < 2 or > 12.5Advanced Oxidation (AOP)

Step-by-Step Disposal Protocols

Protocol A: Solid and Organic Solvent Waste (High-Temperature Incineration)

Because aniline derivatives are highly recalcitrant and toxic in standard biological wastewater treatment facilities, thermal destruction is the mandatory method for pure chemical and organic solvent waste streams.

  • Step 1: Source Segregation: Strictly segregate this waste from halogenated solvents (e.g., dichloromethane, chloroform).

    • Causality: Incinerating non-halogenated organic amines is straightforward. Mixing them with halogens requires specialized, high-cost incineration to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

  • Step 2: Primary Containment: Collect waste in high-density polyethylene (HDPE) or PTFE-lined carboys.

    • Causality: The amine group is mildly basic and nucleophilic; it can degrade certain polymers and react with metal containers over time.

  • Step 3: RCRA Labeling: Label the container explicitly as "Hazardous Waste - Toxic Organic / Aniline Derivative". If dissolved in a flammable solvent, append the 4[4].

  • Step 4: Thermal Destruction: Dispatch via a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF). The facility will utilize high-temperature incineration (>1000°C) to ensure complete cleavage of the C-N bonds, preventing toxic NOₓ emissions.

Protocol B: Aqueous Waste Remediation (Advanced Oxidation Process)

For aqueous washes containing 5[5], in-house chemical degradation via AOPs (such as Fenton's reagent) is highly efficient before effluent discharge.

  • Step 1: pH Adjustment: Acidify the aqueous waste stream to pH 3.0 using dilute sulfuric acid (H₂SO₄).

    • Causality: Fenton's reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is thermodynamically optimized at pH 2.8–3.0.

  • Step 2: Fenton's Reagent Addition: Add catalytic amounts of ferrous sulfate (FeSO₄), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) under continuous stirring.

    • Causality: The generated hydroxyl radicals (•OH) rapidly attack the electron-rich methoxy-aniline ring, breaking the aromatic structure into non-toxic aliphatic carboxylic acids[3].

  • Step 3: Self-Validating Verification: Before discharge, analyze an aliquot via HPLC-UV (monitoring at ~230 nm and ~280 nm) to confirm the complete disappearance of the 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol peak.

  • Step 4: Neutralization and Discharge: Once degradation is confirmed, neutralize the solution to pH 7.0 using sodium hydroxide (NaOH) and dispose of the aqueous effluent in accordance with local Publicly Owned Treatment Works (POTW) regulations.

Waste Segregation and Disposal Workflow

WasteWorkflow Start Waste Generation: 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol Characterization Waste Characterization (RCRA Compliance) Start->Characterization Aqueous Aqueous Waste Stream (<24% Alcohol) Characterization->Aqueous Aqueous Organic Organic/Solid Waste Stream (Solvent/Powder) Characterization->Organic Organic AOP Advanced Oxidation Processes (AOPs) Aqueous->AOP Incineration High-Temp Incineration (Non-Halogenated) Organic->Incineration Disposal Final EPA-Compliant Disposal AOP->Disposal Incineration->Disposal

Fig 1: RCRA-compliant waste segregation and disposal workflow for aniline derivatives.

References

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater Source: National Institutes of Health (NIH) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (US EPA) URL:[Link]

  • EPA Proposal to Modernize the RCRA Ignitability Characteristic Source: Beveridge & Diamond PC (Environmental Law) URL:[Link]

  • Aniline Acute Exposure Guideline Levels Source: National Center for Biotechnology Information (NCBI - NIH) URL:[Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal Source: Agency for Toxic Substances and Disease Registry (ATSDR - CDC) URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Amino-3-methoxy-phenyl)-pentan-3-ol

As a Senior Application Scientist, I approach the handling of novel or highly functionalized pharmaceutical intermediates not merely as a compliance exercise, but as a rigorous, self-validating system of mechanistic safe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or highly functionalized pharmaceutical intermediates not merely as a compliance exercise, but as a rigorous, self-validating system of mechanistic safeguards.

The compound 3-(2-Amino-3-methoxyphenyl)pentan-3-ol presents a highly specific toxicological profile. It converges three distinct functional groups: a primary aromatic amine (aniline derivative), a methoxy ether, and a bulky tertiary alcohol. To handle this compound safely, we must move beyond generic laboratory safety guidelines and design a targeted operational protocol based on its molecular behavior.

Mechanistic Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why this compound is dangerous.

Primary aromatic amines (PAAs) are notorious for their lipid solubility, allowing them to rapidly penetrate the dermal barrier and enter systemic circulation[1]. Once in the bloodstream, PAAs can oxidize the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), causing methemoglobinemia—a condition that severely restricts oxygen transport and leads to tissue hypoxia[2].

Furthermore, the pentan-3-ol moiety acts as a lipophilic enhancer. This steric bulk increases the compound's partition coefficient, meaning it will permeate standard latex or thin nitrile gloves significantly faster than simpler anilines[3].

ToxicityPathway Compound 3-(2-Amino-3-methoxyphenyl) pentan-3-ol Dermal Dermal Absorption (Enhanced by lipophilic groups) Compound->Dermal Bloodstream Systemic Circulation Dermal->Bloodstream MetHb Oxidation of Fe2+ to Fe3+ (Methemoglobinemia) Bloodstream->MetHb Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia

Figure 1: Mechanistic pathway of systemic toxicity following dermal exposure to aromatic amines.

Quantitative Operational Parameters

Because aromatic amines can permeate many commonly used protective materials[3], standard laboratory PPE is insufficient. The following table summarizes the quantitative limits and mechanistic justifications for our safety parameters.

Table 1: Quantitative Operational Parameters for Handling

ParameterQuantitative StandardCausality / Rationale
Fume Hood Face Velocity 80 - 100 fpmEnsures containment of airborne dust/vapors without creating turbulent eddies that could push material out of the sash[4].
Inner Glove Thickness 4 mil (Nitrile)Provides a baseline tactile barrier for dexterity while supporting the chemical-resistant outer laminate layer.
Eyewash/Shower Distance 10 seconds travelRapid dilution is critical; aromatic amines are rapidly absorbed through the skin upon contact[1].
Spill Threshold (Minor) < 50 grams / 50 mLDefines the limit for bench-level cleanup vs. triggering a formal HAZWOPER emergency response protocol[5].
Decontamination Time 15 minutes flushingThe required time to mechanically and chemically remove lipophilic compounds from the epidermis to prevent systemic absorption[2].

Self-Validating Operational Workflow

Trust in a safety protocol comes from its reproducibility. The following step-by-step methodology is designed as a self-validating system: if executed correctly, the pristine condition of your inner PPE layer at the end of the procedure validates the integrity of the entire workflow.

HandlingWorkflow Start Pre-Op: Inspect PPE & Fume Hood Donning Donning Start->Donning Handling Execution: Handle strictly within sash limits Donning->Handling Decon Decontamination: Wipe surfaces with acidic solvent Handling->Decon Doffing Doffing Decon->Doffing Disposal Disposal: Seal in RCRA-compliant hazardous waste Doffing->Disposal

Figure 2: Self-validating operational workflow for donning, handling, and doffing procedures.

Step 1: Pre-Operation Setup & Engineering Controls
  • Ventilation: Conduct all handling inside a hard-ducted chemical fume hood or a Class II, Type B2 Biological Safety Cabinet (BSC)[4]. Aromatic amines pose a severe inhalation hazard if aerosolized.

  • Verification: Verify that the emergency eyewash and safety shower are unobstructed and fully functional.

Step 2: The Donning Procedure (Gowning)
  • Base Layer: Wear long pants, closed-toe shoes, and a flame-resistant (FR) lab coat.

  • Eye/Face Protection: Put on tightly fitting, NIOSH-approved chemical splash goggles. If handling pressurized systems or scaling up the reaction, integrate an 8-inch minimum face shield[6].

  • Hand Protection (Critical): Don a pair of 4-mil disposable nitrile gloves (inner layer). Over these, don a pair of DuPont™ Tychem® or multi-layer laminate gloves (outer layer). This specific combination is required because aromatic amines easily permeate standard single-layer nitrile[2].

Step 3: Execution and Handling
  • Aerosol Mitigation: Do not vigorously scrape or finely grind the solid compound. Airborne dust of aromatic amines is readily absorbed through the respiratory tract[1].

  • Containment: Keep all vessels sealed when not actively transferring the compound.

Step 4: The Doffing Procedure (De-gowning)
  • Outer Decontamination: Inspect outer gloves for visible contamination. Wipe them with a compatible solvent before removal.

  • Aseptic Removal: Remove the outer gloves using the "beak method" (pulling the glove inside out) to avoid touching the exterior. Dispose of them immediately in a designated hazardous waste bin.

  • Validation: Inspect the inner nitrile gloves. If they are clean and intact, the barrier system was successful. Remove the inner gloves and wash hands thoroughly with soap and water[6].

Emergency Response and Spill Containment

In the event of an uncontrolled release, immediate action is required in accordance with OSHA HAZWOPER standards[5].

  • Small Spills (< 50g): Personnel trained to the HAZWOPER awareness level can manage this[7]. Cover the spill with a damp absorbent pad or vermiculite to suppress dust generation[8]. Do NOT sweep dry powder. Place the absorbed material into a sealable, compatible container.

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes[2]. Monitor the individual for signs of cyanosis (blue lips or nail beds), which is a primary clinical indicator of methemoglobinemia.

Waste Disposal Plan

Aromatic amines are highly toxic to aquatic life and can cause severe, long-lasting environmental degradation[6],[1].

  • Segregation: Do not mix this waste with general organic solvents. Collect all solid waste, contaminated PPE, and empty vials in a dedicated, clearly labeled "Toxic Organic Waste - Aromatic Amines" container.

  • Regulatory Compliance: Dispose of the sealed containers via a licensed hazardous waste contractor for high-temperature incineration, ensuring strict compliance with the Resource Conservation and Recovery Act (RCRA)[7].

References

  • Prudent Practices in the Laboratory - NCBI Bookshelf - NIH . Source: nih.gov. 4

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration . Source: osha.gov. 5

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications . Source: acs.org. 1

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration . Source: osha.gov. 3

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet . Source: nj.gov. 2

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. Source: skcinc.com. 6

  • SAFETY DATA SHEET - Covestro Solution Center . Source: covestro.com. 8

  • HAZWOPER Training — Who Needs It? | Online OSHA Training - USFOSHA . Source: usfosha.com. 7

Sources

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